[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Description
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Properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMNUWENSCPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389514 | |
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-70-3 | |
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, a novel compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible methodology. The furazan scaffold is a key heterocycle in drug discovery, known to enhance physical properties and biological activity in molecules.[1][2][3] This guide will delve into a putative synthetic route and the comprehensive analytical techniques required for structural elucidation and purity assessment.
Introduction to this compound
The 1,2,5-oxadiazole, or furazan, ring is a prominent structural motif in medicinal chemistry, offering unique electronic properties and metabolic stability.[1][2] The title compound, this compound, incorporates this privileged scaffold linked to a glycine moiety. This design is of significant interest as it combines the bioisosteric properties of the furazan ring with the versatility of an amino acid, suggesting potential as a building block for peptidomimetics or as a standalone pharmacologically active agent. Furazan derivatives have been investigated for a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[3]
The strategic incorporation of a methyl group at the 4-position of the furazan ring can influence the compound's lipophilicity and metabolic profile, while the glycine tail provides a handle for further chemical modification or can interact with biological targets. This guide will provide a plausible and detailed synthetic pathway and a thorough characterization workflow for this promising molecule.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Methyl-furazan-3-carboxylic acid (Precursor)
The synthesis of the key precursor, 4-Methyl-furazan-3-carboxylic acid, can be approached through several established methods for constructing the furazan ring. A common strategy involves the cyclization of α,β-dioximes. While a specific protocol for the 4-methyl derivative is not detailed in the provided search results, the synthesis of related furazan carboxylic acids serves as a strong precedent.[4]
Step 2: Amide Bond Formation
The crucial step in this synthesis is the coupling of 4-Methyl-furazan-3-carboxylic acid with glycine. This is a standard peptide coupling reaction, and several reliable methods can be employed.
Protocol 1: Acyl Chloride Method
-
Activation of the Carboxylic Acid:
-
Suspend 4-Methyl-furazan-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 4-Methyl-furazan-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Coupling with Glycine:
-
Dissolve glycine (1.1 eq) in an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to deprotonate the amino group.
-
Cool the glycine solution to 0 °C.
-
Slowly add a solution of the crude 4-Methyl-furazan-3-carbonyl chloride in a suitable inert solvent (e.g., THF) to the glycine solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8-9 by the addition of base as needed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Carbodiimide Coupling Method
This method is often preferred for its milder reaction conditions.
-
Reaction Setup:
-
Dissolve 4-Methyl-furazan-3-carboxylic acid (1.0 eq), glycine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable solvent like dimethylformamide (DMF) or DCM.
-
Add a carbodiimide coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If EDC was used, the reaction mixture can be washed with dilute acid and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.[5][6]
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- 6. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid CAS 797806-70-3 properties
An In-depth Technical Guide to [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid (CAS 797806-70-3)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule belonging to the furazan class of heterocyclic compounds. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes information on the broader furazan family to infer its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a foundational understanding of this compound and its scientific context.
Introduction: The Significance of the Furazan Scaffold
This compound (CAS: 797806-70-3), also known as N-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]glycine, is a derivative of 1,2,5-oxadiazole, commonly referred to as furazan.[1] The furazan ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which imparts unique electronic and structural properties to molecules.[2][3]
The incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to enhanced physical properties and biological activity.[2][3] While isomers like 1,2,4- and 1,3,4-oxadiazoles have been extensively utilized, the 1,2,5-oxadiazole (furazan) scaffold is a less common but increasingly important pharmacophore.[2][3] Furazan derivatives are noted for their significant electron-withdrawing characteristics, which can influence a molecule's polarity and ability to interact with biological targets.[4] This has led to the exploration of furazan-based compounds in a wide array of therapeutic areas, with some advancing to preclinical and clinical stages of development.[2]
Physicochemical Properties
Detailed experimental data for this compound is not widely available. However, its basic molecular properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 797806-70-3 | [1][5] |
| Molecular Formula | C₆H₇N₃O₄ | [1][5] |
| Molecular Weight | 185.14 g/mol | [1][5][6] |
| Synonyms | N-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]glycine | [1] |
Due to the presence of a carboxylic acid and an amide group, the compound is expected to be a solid at room temperature with some degree of polarity. The furazan ring itself contributes to a significant dipole moment, potentially influencing the molecule's solubility and crystal packing.
Proposed Synthesis and Characterization
A specific, validated synthesis for this compound has not been published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related furazan derivatives, particularly the acylation of amines.[7] The most direct approach would involve the coupling of 4-methyl-furazan-3-carboxylic acid with glycine or its ester derivative.
Proposed Synthetic Workflow
The synthesis would likely proceed in two main stages:
-
Activation of 4-methyl-furazan-3-carboxylic acid: The carboxylic acid would first be converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate amide bond formation.
-
Amide Coupling: The activated furazan derivative would then be reacted with the amino group of glycine (or a protected form like glycine methyl ester) to form the final product.
Caption: Proposed two-stage synthesis via acid activation and amide coupling.
Characterization
Once synthesized, the structure and purity of the compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methyl, methylene, and furazan ring protons and carbons, and to verify the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of 185.14 g/mol .
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the amide and carboxylic acid, and the N-H and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities and Research Applications
While the specific biological profile of this compound is not documented, the broader class of furazan derivatives has demonstrated a remarkable range of pharmacological activities. This suggests that the title compound could be a valuable subject for biological screening.
Established Activities of Furazan Derivatives:
-
Antimicrobial and Antiparasitic: Furazan-containing molecules have shown activity against various pathogens, including strains of Plasmodium falciparum (the parasite that causes malaria) and Mycobacterium tuberculosis.[4][7][8]
-
Anticancer: Antiproliferative effects against various cancer cell lines have been reported for some furazan derivatives.[4]
-
Enzyme Inhibition: Certain derivatives have been shown to be potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and SENP2 protease, which are targets for cancer immunotherapy and other diseases.[4]
-
Cardiovascular Effects: Some furazan-based compounds act as vasodilators.
-
Central Nervous System (CNS) Activity: Anticonvulsant properties have also been observed in this class of compounds.
Caption: The furazan core is a versatile scaffold for developing diverse bioactive agents.
Given its structure as an amino acid derivative, this compound could be investigated as a building block in peptide synthesis or as a standalone agent in the therapeutic areas mentioned above. Its potential to chelate metals or act as a mimic of natural amino acid ligands could also be an avenue for exploration.
Conclusion and Future Directions
This compound is a chemical entity with a foundation in the medicinally significant furazan family of heterocycles. While specific data on this compound is sparse, its structural features suggest it holds potential for further investigation. Future research should focus on developing a validated synthesis, thoroughly characterizing its physicochemical properties, and conducting broad biological screening to uncover its potential therapeutic applications. The insights gained from the extensive research into other furazan derivatives provide a strong rationale for exploring the properties and potential of this particular molecule.
References
-
Title: Furazans in Medicinal Chemistry.[2][3] Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
-
Title: Furazans in Medicinal Chemistry | Request PDF.[4] Source: ResearchGate. URL: [Link]
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Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC.[7] Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis.[8] Source: PubMed. URL: [Link]
-
Title: Novel synthesis of 4-aminofurazan-3-acetic acid - ElectronicsAndBooks. Source: ElectronicsAndBooks. URL: [Link]
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- 3. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. scbt.com [scbt.com]
- 6. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 7. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape: A Technical Guide to Screening Novel Furazan-Based Compounds
Foreword: The Furazan Scaffold - A Privileged Heterocycle in Drug Discovery
The 1,2,5-oxadiazole, or furazan, represents a unique and increasingly important heterocyclic scaffold in medicinal chemistry. Characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, this structure imparts a range of favorable physicochemical properties to molecules, including metabolic stability and the ability to engage in diverse biological interactions.[1] The N-oxide counterparts, furoxans, are particularly noteworthy for their capacity to act as nitric oxide (NO) donors, a key signaling molecule involved in a myriad of physiological and pathological processes.[2] This intrinsic bioactivity makes the furazan scaffold a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases, from cancer and infectious diseases to inflammatory conditions.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to systematically approach the biological activity screening of novel furazan-based compounds. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind the screening cascade, the causality of experimental choices, and the establishment of self-validating assays to ensure data integrity and accelerate the journey from hit identification to lead optimization.
Chapter 1: Strategic Design of the Screening Cascade
A successful screening campaign is not a random walk through assays but a structured, tiered approach designed to efficiently identify and characterize promising compounds. The goal is to maximize the identification of true positives while minimizing the expenditure of resources on compounds with undesirable properties.
1.1 The Rationale of a Tiered Approach
A tiered or cascaded screening strategy is paramount. It begins with broad, high-throughput primary assays to cast a wide net, followed by more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential liabilities. This funneling approach ensures that only the most promising candidates advance, saving time and resources.
Caption: A logical workflow for screening novel furazan-based compounds.
1.2 Causality in Assay Selection
The initial choice of primary assays should be dictated by the therapeutic hypothesis for the novel furazan library.
-
For Anticancer Programs: A primary screen assessing broad cytotoxicity against a panel of cancer cell lines is a logical starting point. The selection of cell lines is critical and should represent a diversity of cancer types (e.g., epithelial, mesenchymal) and genetic backgrounds to identify compounds with broad activity or specific vulnerabilities.[3]
-
For Antimicrobial Programs: A primary screen against representative Gram-positive and Gram-negative bacteria, as well as perhaps a fungal strain, is essential. Organisms of high clinical relevance, such as Staphylococcus aureus and Escherichia coli, are standard choices.[4]
-
For Targeted Programs (e.g., Enzyme Inhibition): If the furazan library was designed to target a specific enzyme (e.g., a kinase or protease), the primary screen would be a direct biochemical assay measuring the inhibition of that enzyme's activity.[2]
Chapter 2: Core Assays for Anticancer Activity Screening
A significant portion of research into furazan derivatives has focused on their potential as anticancer agents, often linked to their ability to release NO and induce apoptosis.[2]
2.1 Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay widely used for initial cytotoxicity screening. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5][6] The intensity of the color is directly proportional to the number of viable cells.
2.1.1 Detailed Experimental Protocol: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of novel furazan compounds on cancer cells and calculate the half-maximal inhibitory concentration (IC50).[7]
Materials:
-
96-well flat-bottom sterile culture plates
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furazan compounds and the positive control in complete medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis and Trustworthiness:
-
Self-Validation: The assay includes critical controls: untreated cells (100% viability baseline), vehicle control (to assess solvent effect), and a positive control (a known cytotoxic agent like Doxorubicin to validate assay performance).
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle control: % Viability = (OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank) * 100
-
IC50 Determination: The IC50 value is determined by plotting the % Viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[7]
2.2 Secondary Mechanistic Assay: Caspase-3 Activity
Many cytotoxic agents, including NO-donors, induce apoptosis. Caspase-3 is a key executioner caspase in the apoptotic cascade.[9] A colorimetric assay for caspase-3 activity can confirm if the observed cytotoxicity is due to apoptosis.
2.2.1 Detailed Experimental Protocol: Caspase-3 Colorimetric Assay
Objective: To quantify the activity of caspase-3 in cell lysates following treatment with a furazan compound.
Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD, conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Active caspase-3 cleaves the DEVD sequence, releasing pNA, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[8]
Materials:
-
Cells treated with the test compound at its IC50 concentration.
-
Chilled Cell Lysis Buffer.
-
2x Reaction Buffer.
-
Caspase-3 substrate (DEVD-pNA).
-
Caspase-3 inhibitor (DEVD-CHO, for control).
-
Microcentrifuge and 96-well plate.
Procedure:
-
Induce Apoptosis: Treat cells with the furazan compound (e.g., at its 1x and 2x IC50) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Prepare Cell Lysate: Harvest approximately 2-5 x 10^6 cells. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[8]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing ~100-200 µg of protein) to each well.
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer containing 10 µL of DTT to each well. Then, add 5 µL of the DEVD-pNA substrate. For an inhibitor control well, pre-incubate the lysate with the DEVD-CHO inhibitor before adding the substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Data Acquisition: Measure the absorbance at 405 nm. The color intensity is proportional to the amount of pNA released and thus to the caspase-3 activity.
2.3 Data Presentation: Summarizing Cytotoxicity Data
Quantitative data should be presented clearly to allow for easy comparison between compounds and cell lines.
Table 1: In Vitro Cytotoxicity of Novel Furazan Compounds (FZ-1 to FZ-3)
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Caspase-3 Activation (Fold Change vs. Control) |
|---|---|---|---|---|
| FZ-1 | 7.8 ± 0.9 | 15.2 ± 1.5 | 5.4 ± 0.6 | 4.2 |
| FZ-2 | > 100 | > 100 | > 100 | 1.1 |
| FZ-3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 1.8 ± 0.2 | 6.8 |
| Doxorubicin | 0.5 ± 0.07 | 0.9 ± 0.1 | 0.4 ± 0.05 | 7.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Chapter 3: Core Assays for Antimicrobial Activity Screening
The furazan scaffold is also present in compounds with potent antimicrobial properties. The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC).
3.1 Primary Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[11] It involves challenging the microbe with serial dilutions of the test compound in a liquid growth medium.
3.1.1 Detailed Experimental Protocol: Broth Microdilution
Objective: To determine the MIC of novel furazan compounds against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Materials:
-
96-well sterile, non-treated microtiter plates.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds and positive control (e.g., Ciprofloxacin, Vancomycin).
-
0.5 McFarland turbidity standard.
-
Sterile saline or PBS.
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Compound Dilution Plate: Prepare two-fold serial dilutions of the furazan compounds in CAMHB directly in the 96-well plate. A typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Inoculate each well containing the compound dilutions with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Controls (Self-Validation):
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no bacteria).
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin for E. coli, Vancomycin for S. aureus) to validate the susceptibility of the test strain.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12] This can be assessed visually or with a plate reader measuring OD at 600 nm.
3.2 Data Presentation: Summarizing Antimicrobial Data
Table 2: Minimum Inhibitory Concentrations (MIC) of Furazan Compounds
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
|---|---|---|
| FZ-4 | 4 | 64 |
| FZ-5 | > 128 | > 128 |
| FZ-6 | 8 | 8 |
| Vancomycin | 1 | > 128 |
| Ciprofloxacin | 0.5 | 0.06 |
Chapter 4: Visualizing Mechanisms and Workflows
Visual diagrams are indispensable for conveying complex biological pathways and experimental logic.
4.1 Hypothetical Signaling Pathway Modulation by a Furazan-NO Donor
Many bioactive furazan derivatives (specifically furoxans) exert their effects by releasing nitric oxide (NO). NO can modulate various signaling pathways, including the pro-survival PI3K/Akt pathway. High levels of NO can lead to the S-nitrosylation and inactivation of the tumor suppressor PTEN, which normally antagonizes the PI3K/Akt pathway.[13] This can paradoxically activate Akt, but in the context of high nitrosative stress, the overall cellular outcome is often apoptotic, driven by other NO-mediated events like caspase activation.[14]
Caption: NO from a furazan donor can inactivate PTEN, modulating the PI3K/Akt pathway.
4.2 Workflow for High-Throughput Enzyme Inhibition Screening
For furazan libraries designed against a specific enzyme, a high-throughput screening (HTS) approach is necessary.
Caption: An automated workflow for HTS of enzyme inhibitors.
Conclusion: A Pathway to Discovery
The systematic screening of novel furazan-based compounds requires a blend of high-throughput efficiency and meticulous mechanistic investigation. By employing a tiered screening cascade, researchers can intelligently allocate resources, focusing only on compounds that display robust and desirable biological activity. The detailed, self-validating protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays provided herein serve as a field-tested foundation for these efforts. Understanding the causality behind each experimental step—from cell line selection to the inclusion of appropriate controls—is critical for generating trustworthy and reproducible data. As the chemistry of the furazan scaffold continues to be explored, this structured and mechanistically-driven screening approach will be instrumental in unlocking its full therapeutic potential and accelerating the discovery of next-generation medicines.
References
-
E.S. E. van Harten, et al. (2021). iNOS Associates With Poor Survival in Melanoma: A Role for Nitric Oxide in the PI3K-AKT Pathway Stimulation and PTEN S-Nitrosylation. Frontiers in Oncology. Available at: [Link]
-
Keith F. Tipton, et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
A. A. Larin, et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Johan van Meerloo, et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). MIC values of the four derivatives against the clinical staphylococcal isolates. ResearchGate. Available at: [Link]
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Kuldeep Singh, et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. Available at: [Link]
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Jose Omar Castellon. (2023). High-throughput screening and chemoproteomic approaches to identify procaspase inhibitors. eScholarship. Available at: [Link]
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exploratory studies on the mechanism of action of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
An In-depth Technical Guide to Elucidating the Mechanism of Action of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Authored by: A Senior Application Scientist
Preamble: Charting the Unexplored Territory of a Novel Furazan Derivative
The furazan heterocycle is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties[1][2][3]. The compound of interest, this compound, presents a unique structural motif. Its design, particularly the N-acyl glycine moiety, bears a resemblance to the endogenous substrate of 2-oxoglutarate (2-OG) dependent oxygenases, a class of enzymes that are critical regulators of cellular metabolism and signaling.
This guide puts forth the central hypothesis that this compound functions as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), key oxygen sensors in the cell[4][5][6]. By inhibiting these enzymes, the compound is proposed to stabilize the HIF-α subunit, thereby activating downstream hypoxia-responsive signaling pathways. This guide will provide a comprehensive, step-by-step framework for researchers to rigorously test this hypothesis, moving from broad cellular effects to specific molecular interactions. The experimental design emphasizes a self-validating approach, where each set of experiments provides a piece of the mechanistic puzzle, logically flowing to the next.
Part 1: Foundational Hypothesis - Inhibition of HIF Prolyl Hydroxylases
Under normal oxygen conditions (normoxia), PHD enzymes utilize O2 and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-α subunit. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-α for proteasomal degradation. In the absence of oxygen (hypoxia) or in the presence of a PHD inhibitor, this hydroxylation is blocked, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in a multitude of cellular processes, including erythropoiesis, angiogenesis, and metabolism[7][8][9][10].
Our central hypothesis is that this compound mimics 2-oxoglutarate, competitively inhibiting PHD enzymes and thereby stabilizing HIF-α under normoxic conditions.
Visualizing the Core Hypothesis: The HIF Signaling Pathway
The following diagram illustrates the proposed mechanism of action.
Caption: A streamlined workflow for the mechanistic study of the compound.
Part 3: Quantitative Data Summary and Interpretation
The results from the proposed experiments should be tabulated for clear comparison and interpretation.
| Experiment | Parameter Measured | Expected Result with Compound | Interpretation |
| Western Blot | HIF-1α Protein Level | Dose-dependent increase | Stabilization of HIF-1α in cells |
| HRE Reporter Assay | Luciferase Activity | Dose-dependent increase | Transcriptional activation by HIF |
| In Vitro PHD2 Assay | IC₅₀ Value | Low micromolar to nanomolar | Direct inhibition of PHD2 enzyme |
Conclusion: From Hypothesis to Mechanistic Insight
This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from cellular effects to direct enzyme inhibition, researchers can build a compelling case for its role as a modulator of the HIF signaling pathway. The insights gained from these studies will be invaluable for the future development and application of this novel furazan derivative.
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literature review of 4-methyl-furazan-3-carboxylic acid derivatives
An In-depth Technical Guide to the Chemistry and Applications of 4-Methyl-Furazan-3-Carboxylic Acid Derivatives
Introduction: The Furazan Scaffold in Modern Chemistry
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] Its unique electronic properties, including a significant electron-withdrawing character and a high degree of polarization, make it a valuable scaffold in diverse fields of chemical science.[3] Incorporation of the furazan ring into molecular structures can enhance physicochemical properties, such as density and enthalpy of formation, and modulate biological activity.[1][4] This guide focuses on a specific, functionally rich subset: 4-methyl-furazan-3-carboxylic acid and its derivatives. This core structure combines the stability and electronic nature of the furazan ring with the versatile reactivity of a carboxylic acid and the modulating effect of a methyl group, creating a powerful building block for both medicinal chemistry and materials science.
This document serves as a technical review for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of these specialized compounds. We will explore the causal relationships behind experimental designs, present detailed protocols, and synthesize data to illuminate the structure-property relationships that govern the utility of this fascinating class of molecules.
Part 1: Synthesis of the 4-Methyl-Furazan-3-Carboxylic Acid Core and Its Derivatives
The synthesis of furazan derivatives presents unique challenges, often involving high-energy intermediates.[5] However, various strategies have been developed to construct the furazan ring and subsequently elaborate the functional groups. The primary routes to the furazan ring involve the cyclization of α-dioximes, while the carboxylic acid moiety offers a reactive handle for a wide array of chemical transformations.
Core Ring Synthesis
The construction of the substituted furazan ring is the critical first step. While direct synthesis of 4-methyl-furazan-3-carboxylic acid is not extensively detailed in a single source, the principles can be assembled from established methodologies for related furazans. A common pathway involves the dehydration and cyclization of an appropriately substituted α-dioxime precursor.
A logical synthetic approach, illustrated below, would begin with a precursor that can be converted into an α-dioxime containing the required methyl and carboxyl-equivalent groups. For instance, the reaction of a β-keto ester with a nitrosating agent can lead to an oxime, which can then be converted to the dioxime and cyclized.
Caption: General synthetic workflow for the core and its primary derivatives.
Derivatization of the Carboxylic Acid Moiety
The true versatility of the 4-methyl-furazan-3-carboxylic acid scaffold lies in the reactivity of its carboxyl group. Standard organic chemistry transformations can be employed to generate a vast library of derivatives with tailored properties.
-
Amide Formation: Coupling of the carboxylic acid with various primary or secondary amines using standard coupling reagents (e.g., EDC·HCl, DCC) or via an acid chloride intermediate is a primary method for generating carboxamide derivatives.[6] This is crucial for medicinal chemistry applications, as the amide bond is a key structural feature in many drug molecules.
-
Esterification: Fischer esterification with alcohols under acidic catalysis or reaction of the acid chloride with an alcohol can produce a range of esters. These derivatives are often used to improve properties like lipophilicity and cell permeability.
-
Hydrazide and Hydrazone Formation: Reaction with hydrazine yields the corresponding hydrazide, a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones.[7] This hydrazide-hydrazone moiety is present in several antimicrobial agents.[7]
Detailed Experimental Protocol: Synthesis of a Carboxamide Derivative
This protocol describes a general, reliable method for synthesizing a 4-methyl-furazan-3-carboxamide derivative from the parent carboxylic acid, a common step in drug discovery programs.
Objective: To synthesize N-aryl-4-methyl-furazan-3-carboxamide.
Pillar of Trustworthiness: This protocol includes an in-situ activation step and a final purification, ensuring the identity and purity of the final compound can be validated by standard analytical techniques (NMR, LC-MS, IR).
Methodology:
-
Acid Chloride Formation (Activation Step):
-
Rationale: Converting the carboxylic acid to the more reactive acid chloride allows the subsequent amidation to proceed under mild conditions with high efficiency. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure: To a solution of 4-methyl-furazan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe.[8] Allow the reaction to warm to room temperature and then stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base like triethylamine (TEA) or pyridine is added to scavenge the HCl generated during the reaction, preventing protonation of the reactant amine.
-
Procedure: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C. In a separate flask, dissolve the desired aryl amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.[9] Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10] Purify the crude product by flash column chromatography or recrystallization to yield the pure N-aryl-4-methyl-furazan-3-carboxamide.
-
Part 2: Applications in Medicinal Chemistry
The furazan ring is an intriguing pharmacophore. While less common than its 1,2,4- and 1,3,4-oxadiazole isomers, it offers distinct advantages.[1][2] Its strong electron-withdrawing nature can be used to modulate the pKa of adjacent functional groups, influence ligand-receptor binding interactions, and improve metabolic stability. Furazan derivatives have been investigated for a wide range of therapeutic applications.[3]
Anticancer and Antiproliferative Activity
Several furazan and benzofurazan derivatives have demonstrated potent anticancer activity.[3][11] The mechanism often involves the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer cells.[11] For instance, certain nitrobenzofurazan derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] The ability of the furazan scaffold to participate in crucial biological interactions, influenced by properties like lipophilicity (log P) and polar surface area (PSA), is key to its activity.[11]
Caption: Furazan derivatives can induce apoptosis via multiple pathways.
Antimicrobial and Anti-inflammatory Properties
The furan and furazan nucleus is found in numerous compounds with demonstrated anti-inflammatory and antimicrobial effects.[3][12] The antimicrobial activity can arise from the selective inhibition of microbial growth or the modification of essential enzymes.[12] Similarly, anti-inflammatory effects are often linked to the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[12] The derivatization of the carboxylic acid group allows for fine-tuning of the molecule's properties to optimize potency and selectivity against specific microbial strains or inflammatory targets.
| Derivative Type | Target Organism/Pathway | Reported Activity | Reference |
| Furazan Carboxamides | Plasmodium falciparum | Antiplasmodial | [13] |
| Hydrazide-hydrazones | Various Bacteria/Fungi | Broad-spectrum antimicrobial | [7] |
| Benzofurazan Derivatives | Cancer Cell Lines | Antiproliferative, Apoptotic | [3][11] |
| General Furans | Inflammatory Pathways (e.g., MAPK) | Anti-inflammatory | [12] |
| Table 1: Summary of Biological Activities of Furazan and Related Derivatives. |
Part 3: Applications in Energetic Materials
The high nitrogen content, positive enthalpy of formation, and inherent stability of the furazan ring make it an exemplary building block for high-performance energetic materials.[14][15] These materials are central to the development of next-generation explosives, propellants, and pyrotechnics.[15] The combination of a furazan ring with other energetic groups (e.g., nitro, azido) can lead to compounds with superior detonation properties compared to traditional materials like RDX or TATB.[16][17]
Designing High-Energy, Low-Sensitivity Materials
A primary goal in energetic materials research is to balance high energy output (performance) with low sensitivity to external stimuli like impact and friction (safety).[14] The rigid, planar structure of the furazan ring contributes to high crystal density, a key factor in detonation performance. The introduction of a methyl group can subtly influence crystal packing and sensitivity, while the carboxylic acid group and its derivatives can be used to link furazan units together or to introduce other functionalities that modulate performance. For example, forming energetic salts by reacting the carboxylic acid with nitrogen-rich bases is a strategy to boost energy content while maintaining stability.[4][16]
| Property | Significance in Energetics | Influence of Furazan Core |
| Density (ρ) | Higher density leads to higher detonation velocity and pressure. | The planar, compact furazan ring promotes high density.[17] |
| Enthalpy of Formation (ΔHf) | A high positive value releases more energy upon decomposition. | The N-O bonds in the furazan ring contribute to a high ΔHf.[14] |
| Oxygen Balance (Ω) | Proximity to zero oxygen balance maximizes energy release. | Can be tuned by derivatization of the carboxyl group. |
| Sensitivity (Impact, Friction) | Lower sensitivity is critical for safety in handling and storage. | Can be reduced by forming extensive hydrogen bond networks.[4] |
| Table 2: Key Properties of Furazan-Based Energetic Materials. |
The strategic combination of furazan moieties with other nitrogen-rich heterocycles like tetrazoles or triazoles is a powerful approach to create materials with exceptional detonation velocities (vD > 9000 m s⁻¹) and pressures (P > 35 GPa).[16][17]
Conclusion and Future Outlook
Derivatives of 4-methyl-furazan-3-carboxylic acid represent a class of compounds with significant, albeit dichotomous, potential. The stable, electron-rich furazan core provides a robust platform, while the methyl and carboxylic acid functionalities allow for extensive chemical modification to tailor properties for specific applications. In medicinal chemistry, these derivatives are promising candidates for developing novel anticancer and antimicrobial agents. The key will be to leverage synthetic chemistry to optimize structure-activity relationships, improving potency while minimizing off-target toxicity. In materials science, the focus remains on the pursuit of energetic compounds that offer superior performance without compromising safety. Future work will likely involve the synthesis of more complex polycyclic and cage structures built upon this fundamental scaffold and the use of computational modeling to predict and rationalize the properties of new designs. The continued exploration of this versatile chemical entity is poised to yield significant advancements in both human health and advanced materials.
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A Technical Guide to the Identification of Potential Therapeutic Targets for [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, hereafter designated Compound-FMAG , is a novel small molecule incorporating two key chemical motifs with established bioactivity: a 1,2,5-oxadiazole (furazan) ring and an N-acyl glycine tail. While direct biological data for Compound-FMAG is not publicly available, its constituent parts suggest a strong potential for interaction with therapeutically relevant protein classes. The furazan scaffold is present in molecules known to target enzymes and signaling pathways, while N-acyl glycines are endogenous signaling molecules and modulators of membrane transporters.[1][2] This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential therapeutic targets. We outline both hypothesis-driven approaches based on structural analogy and unbiased, proteome-wide screening methodologies. Detailed, field-proven protocols for affinity chromatography-mass spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9-based target validation are provided to equip researchers in pharmacology and drug development with a robust framework for elucidating the mechanism of action of Compound-FMAG and similar novel chemical entities.
Introduction to Compound-FMAG: A Structural and Functional Analysis
The successful identification of a drug's molecular target is a cornerstone of modern therapeutic development.[3] It informs mechanism of action, guides lead optimization, and predicts potential on- and off-target effects. Compound-FMAG presents an intriguing case for target discovery, built upon a foundation of well-characterized, bioactive chemical scaffolds.
Chemical Structure and Predicted Physicochemical Properties
Compound-FMAG is an N-acyl derivative of the amino acid glycine. Its core structure consists of a 4-methyl-furazan-3-carboxylic acid moiety connected to glycine via an amide bond. The furazan ring is a highly polarized, electron-withdrawing aromatic heterocycle, a feature often exploited in medicinal chemistry to modulate molecular properties and interactions.[4][5]
| Property | Predicted Value | Rationale / Implication |
| Molecular Formula | C₆H₇N₃O₄ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 185.14 g/mol | Falls within the range typical for small molecule drugs (Lipinski's Rule of 5). |
| logP (Octanol/Water) | ~ -0.5 to 0.5 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially limited passive membrane permeability without active transport. |
| Hydrogen Bond Donors | 2 (Amide N-H, Carboxyl O-H) | Provides potential for strong directional interactions with protein targets. |
| Hydrogen Bond Acceptors | 5 (Furazan N, Furazan O, Carbonyl O x2, Carboxyl O) | Offers multiple points for hydrogen bonding, contributing to binding affinity.[5] |
| pKa | ~ 3.5 (Carboxylic Acid) | The molecule will be negatively charged at physiological pH, influencing solubility, transport, and receptor interactions. |
The Bioactive Scaffolds: Furazan and N-Acyl Glycine
The structure of Compound-FMAG suggests at least two avenues for biological interaction:
-
The Furazan Moiety: While less common than other oxadiazoles, the furazan ring is a recognized pharmacophore.[6][7] Its derivatives have been reported to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] Notably, specific furazan-containing compounds have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and SENP2 protease, highlighting the scaffold's ability to participate in targeted enzyme inhibition.[4]
-
The N-Acyl Glycine Moiety: N-acyl amino acids are a class of endogenous lipid signaling molecules.[8] The most studied member, N-arachidonoyl glycine (NA-Gly), is a known selective, non-competitive inhibitor of the glycine transporter 2 (GlyT2).[2] This transporter is crucial for regulating glycine concentrations in the synaptic cleft, making it a key target for analgesia.[9][10][11] Furthermore, the amide bond is a potential substrate for hydrolysis by enzymes like fatty acid amide hydrolase (FAAH), suggesting that Compound-FMAG could interact with metabolic enzymes.[9]
Hypothesis-Driven Target Exploration
Based on the structural analysis, we can formulate several primary hypotheses for the molecular targets of Compound-FMAG. These hypotheses provide a focused starting point for experimental validation.
-
Hypothesis 1: Modulation of Glycine Transporters (GlyT1/GlyT2): The N-acyl glycine structure is a strong pharmacophore for GlyT2 inhibition.[9] Compound-FMAG could act as a competitive or allosteric modulator of this transporter, potentially leading to analgesic effects.
-
Hypothesis 2: Inhibition of Amide Hydrolases (e.g., FAAH): The central amide bond makes Compound-FMAG a candidate for interaction with hydrolytic enzymes. It could be a substrate or, more interestingly, an inhibitor of enzymes like FAAH that process endogenous N-acyl amides.
-
Hypothesis 3: Interaction with Furazan-Binding Enzymes (e.g., IDO1): Given that other furazan derivatives target IDO1, a key enzyme in tryptophan metabolism and immune regulation, this represents another plausible target class.[4]
These hypotheses can be tested directly using in vitro binding or enzymatic assays with purified recombinant proteins.
Unbiased Target Identification: A Proteome-Wide Strategy
While hypothesis-driven approaches are valuable, an unbiased strategy is essential to discover novel or unexpected targets.[3][12] A robust workflow combines direct capture of binding partners with methods that confirm target engagement in a native cellular environment.
Overall Workflow for Target Discovery
The diagram below illustrates a two-pronged approach for high-confidence target identification. First, Affinity Chromatography-Mass Spectrometry (AC-MS) is used to capture potential binding proteins from a cell lysate. Second, the Cellular Thermal Shift Assay (CETSA) is employed to confirm that the compound directly engages these candidates in intact cells, a critical step for eliminating artifacts.
Caption: Workflow for unbiased target discovery of Compound-FMAG.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method uses a modified version of Compound-FMAG as "bait" to "fish" for its binding partners from a complex protein mixture.[13][14]
Scientific Rationale: Immobilizing the compound on a solid support allows for the selective enrichment of proteins that physically interact with it. Non-specific or weakly bound proteins are washed away, and the specifically bound partners are then eluted and identified by high-resolution mass spectrometry.[15]
Methodology:
-
Synthesis of Affinity Probe:
-
Synthesize an analog of Compound-FMAG with a linker arm terminating in a biotin tag. The linker (e.g., a polyethylene glycol chain) should be attached to a position on the molecule determined not to be critical for anticipated binding, such as the methyl group on the furazan ring, to minimize steric hindrance.
-
Causality: Biotin's high affinity for streptavidin allows for extremely efficient immobilization and pulldown. The linker's position is crucial to ensure the core pharmacophore remains accessible for protein binding.[16]
-
-
Preparation of Affinity Matrix:
-
Incubate the biotinylated Compound-FMAG probe with streptavidin-coated magnetic beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads 3 times with lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease inhibitors) to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a neuronal line like SH-SY5Y if testing the GlyT2 hypothesis) to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).
-
Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate 1-2 mg of cell lysate with the probe-conjugated beads for 2-4 hours at 4°C.
-
Control: In a parallel experiment, incubate lysate with beads conjugated to biotin alone (negative control) and another where lysate is pre-incubated with a 100-fold excess of free, unmodified Compound-FMAG before adding the probe-conjugated beads (competition control).
-
Causality: The competition control is a self-validating step. A true binding partner will show a significantly reduced signal in this lane, as the free compound outcompetes the immobilized probe for the protein's binding site.[16]
-
-
Washing and Elution:
-
Wash the beads 5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or silver stain.
-
Excise bands that are present in the experimental lane but absent or significantly reduced in the control lanes.
-
Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct compound-target engagement in a physiological context.[17]
Scientific Rationale: The binding of a ligand (Compound-FMAG) to its target protein typically increases the protein's thermodynamic stability. This stabilization results in a higher melting temperature (Tₘ). CETSA measures this shift by heating cell samples to various temperatures and quantifying the amount of the protein that remains soluble and non-denatured.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., HEK293 cells overexpressing a candidate protein, or a disease-relevant cell line) and grow to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of Compound-FMAG (e.g., 10 µM) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]
-
Causality: This step denatures and precipitates proteins based on their intrinsic thermal stability. Stabilized proteins will require higher temperatures to denature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated/aggregated proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant from each sample.
-
Analyze the amount of the soluble candidate protein at each temperature point using Western Blotting with a specific antibody.
-
Quantify the band intensities and plot them against temperature.
-
-
Data Analysis:
-
Generate two melt curves: one for the vehicle-treated sample and one for the Compound-FMAG-treated sample.
-
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[19]
-
Target Validation and Mechanistic Confirmation
Identifying a binding partner is not sufficient; it must be validated as the protein through which the compound exerts its biological effect.[20]
Overall Workflow for Target Validation
This workflow uses genetic methods to confirm the role of a candidate protein and biochemical assays to characterize the interaction.
Caption: Workflow for the validation of candidate targets.
Protocol 3: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This genetic approach provides the highest level of evidence for target validation by assessing if the removal of the target protein abrogates the compound's effect.[21][22]
Scientific Rationale: If Compound-FMAG produces a specific cellular phenotype (e.g., inhibition of proliferation, change in a signaling marker) by acting on a specific target protein, then genetically deleting the gene that codes for that protein should render the cells insensitive to the compound.[][24]
Methodology:
-
Design and Synthesize sgRNA:
-
Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the gene for the candidate protein.
-
Causality: Targeting early exons increases the probability of generating a frameshift mutation that leads to a non-functional truncated protein (a knockout).[21]
-
-
Generate Knockout Cell Line:
-
Clone the sgRNAs into a lentiviral vector that also expresses Cas9 nuclease.
-
Produce lentivirus and transduce the target cell line.
-
Select for transduced cells (e.g., using puromycin resistance encoded on the vector).
-
Isolate single-cell clones and expand them.
-
-
Validate Knockout:
-
Confirm the absence of the target protein in the clonal cell lines via Western Blot.
-
Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.
-
-
Phenotypic Assay:
-
Establish a quantifiable phenotypic assay that reflects the activity of Compound-FMAG (e.g., a cell viability assay, a reporter assay, or measurement of a specific metabolite).
-
Treat both the wild-type (WT) parental cell line and the validated knockout (KO) cell line with a dose-response range of Compound-FMAG.
-
Measure the phenotypic response after a set incubation time.
-
-
Data Analysis:
-
Plot the dose-response curves for both WT and KO cells.
-
If the KO cells show a significant rightward shift in the EC₅₀ or a complete lack of response compared to the WT cells, this validates the candidate protein as the functional target of Compound-FMAG.
-
Potential Therapeutic Implications and Future Directions
The strategic approach outlined in this guide, combining proteomics, biophysics, and genetic engineering, provides a powerful and rigorous path to elucidating the mechanism of action for Compound-FMAG. Identification of a validated target will have profound implications for its therapeutic development:
-
If GlyT2 is confirmed, Compound-FMAG could be developed as a novel non-opioid analgesic for chronic or neuropathic pain.
-
If an amide hydrolase like FAAH is the target, it could have applications in pain, inflammation, or anxiety.
-
If IDO1 is inhibited, this would position the compound as a potential immuno-oncology agent.
Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy testing in relevant animal models of disease. This systematic approach ensures that development efforts are built upon a solid, mechanistically-validated foundation.
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An In-Depth Technical Guide to the In Vitro Evaluation of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid (Compound FZ-43A)
Executive Summary
This document provides a comprehensive technical framework for the initial in vitro evaluation of the novel chemical entity, [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, hereafter designated FZ-43A . The core of this molecule features a furazan (1,2,5-oxadiazole) ring, a heterocyclic scaffold known to impart a wide range of biological activities in medicinal chemistry, from enzyme inhibition to antimicrobial and anticancer effects.[1][2][3][4] This guide eschews a one-size-fits-all template, instead presenting a logical, tiered screening cascade designed to efficiently characterize FZ-43A. The strategy begins with essential physicochemical profiling to ensure data integrity, moves to broad cytotoxicity screening to establish a therapeutic window, and culminates in targeted mechanistic assays to elucidate a potential mode of action. Each experimental choice is rationalized to provide a clear understanding of how data from one stage informs the next, ensuring a robust and cost-effective evaluation for drug development professionals.
Introduction: The Furazan Scaffold in Drug Discovery
The incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry, often enhancing a molecule's physicochemical properties and biological activity.[2][3] The 1,2,5-oxadiazole, or furazan, ring system is a particularly noteworthy scaffold.[2] Its unique electronic properties have been leveraged to develop compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities.[1] Some furazan derivatives have also been identified as potent enzyme inhibitors or nitric oxide (NO) donors.[1][4]
FZ-43A couples this active furazan heterocycle with an amino acid moiety. This design suggests several potential biological roles, such as mimicking a natural substrate to inhibit an enzyme or interacting with specific cellular transport systems. The objective of this guide is to outline a systematic in vitro workflow to de-risk and characterize FZ-43A, moving from foundational properties to specific biological functions.
Stage 1: Foundational Physicochemical & Cytotoxicity Profiling
3.1 Rationale Before investigating the biological activity of any novel compound, a thorough characterization of its fundamental physicochemical properties is paramount.[5] Properties such as solubility and stability directly impact the reliability and reproducibility of all subsequent biological assays.[5][6] For instance, a compound that precipitates in aqueous media can lead to grossly inaccurate measurements of biological effect. Concurrently, an initial cytotoxicity screen is essential to identify the concentration range in which the compound can be safely studied without inducing non-specific cell death, thereby defining a preliminary therapeutic index.
Caption: Stage 1 Workflow for Foundational Compound Characterization.
3.2 Physicochemical Characterization A rational drug development process begins with understanding the inherent properties of the molecule.[5] Key parameters should be assessed before initiating cell-based assays.
| Parameter | Importance in In Vitro Assays | Recommended Method |
| Aqueous Solubility | Prevents compound precipitation, which can cause light scattering in optical assays or reduce the effective concentration.[5] | Kinetic or thermodynamic solubility assay using HPLC-UV or nephelometry. |
| Stability | Ensures the compound does not degrade in assay buffer or cell culture media over the course of the experiment. | HPLC-UV analysis of the compound in relevant media over time (e.g., 0, 2, 8, 24 hours). |
| Lipophilicity (LogP/D) | Predicts membrane permeability and potential for non-specific binding. Affects how the compound interacts with cells and proteins.[7] | Shake-flask method or calculation-based models for initial estimation. |
3.3 General Cytotoxicity Screening The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[8][9] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol 1: MTT Cell Viability Assay [8][10][12]
-
Cell Seeding: Seed two cell lines (e.g., a human cancer line like HeLa and a non-cancer line like HEK293) in 96-well plates at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[8]
-
Compound Preparation: Prepare a 2X stock of FZ-43A at various concentrations in serum-free medium. A typical starting range is a serial dilution from 100 µM down to 1 nM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no-cell" blank wells.
-
Incubation: Incubate the plates for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10][11]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other values. Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Sample Cytotoxicity Data
| Cell Line | Compound | Incubation Time | IC50 (µM) |
|---|---|---|---|
| HeLa | FZ-43A | 48 hours | 15.2 |
| HEK293 | FZ-43A | 48 hours | > 100 |
| HeLa | Doxorubicin (Control) | 48 hours | 0.8 |
Stage 2: Mechanistic Exploration - Target-Based & Phenotypic Assays
4.1 Rationale With foundational data in hand, the next stage aims to uncover the biological mechanism of FZ-43A. The screening strategy can now diverge based on the cytotoxicity results and the known pharmacology of the furazan class. If FZ-43A shows selective cytotoxicity towards cancer cells, anti-proliferative and pro-apoptotic pathways would be prioritized. If it shows low cytotoxicity, its potential as a modulator of a specific enzyme or receptor can be explored at non-toxic concentrations.
Caption: Decision workflow for Stage 2 mechanistic studies.
4.2 Target-Based Approach: Enzyme Inhibition Assays Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13] Given that furazan derivatives have been reported as enzyme inhibitors, this is a high-priority avenue of investigation.[1] An initial screen against a panel of representative enzymes from different classes (e.g., kinases, proteases, metabolic enzymes) can quickly identify potential targets.
Protocol 2: General Spectrophotometric Enzyme Inhibition Assay [14][15][16]
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme of interest in an optimized assay buffer.
-
Prepare a stock solution of the corresponding substrate. The final concentration used should ideally be at or near the Michaelis constant (Km) to detect competitive inhibitors effectively.[13][14]
-
Prepare serial dilutions of FZ-43A in assay buffer. Ensure the final DMSO concentration remains constant and low (≤1%).[14]
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% activity): Enzyme + assay buffer + DMSO.
-
Test wells: Enzyme + diluted FZ-43A.
-
Positive control wells: Enzyme + a known inhibitor.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength corresponding to the substrate consumption or product formation.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition for each concentration of FZ-43A relative to the control wells.
-
Plot percent inhibition versus log[FZ-43A] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Sample Enzyme Inhibition Data
| Enzyme Target | Compound | Substrate Conc. | IC50 (µM) |
|---|---|---|---|
| Kinase X | FZ-43A | 1x Km | 2.5 |
| Protease Y | FZ-43A | 1x Km | > 50 |
| Kinase X | Staurosporine (Control) | 1x Km | 0.01 |
4.3 Target-Based Approach: Receptor Binding Assays Rationale: If the structure of FZ-43A resembles a known ligand for a cellular receptor, a binding assay can directly test this interaction.[17] Competitive binding assays are a common format where the test compound competes with a high-affinity radiolabeled or fluorescently labeled ligand for binding to the receptor.[18][19]
Caption: General workflow for a competitive receptor binding assay.
Principle of Competitive Binding Assay [18][20][21]
-
Incubation: A fixed amount of receptor preparation and a fixed concentration of a labeled ligand (at or below its affinity constant, Kd) are incubated with varying concentrations of the unlabeled test compound (FZ-43A).
-
Competition: FZ-43A will compete with the labeled ligand for the binding sites on the receptor. At high concentrations, FZ-43A will displace the labeled ligand, reducing the measured signal.
-
Separation & Detection: The receptor-bound ligand is separated from the unbound ligand (e.g., via filtration), and the amount of bound labeled ligand is quantified.
-
Analysis: The data is used to calculate the IC50 of FZ-43A, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Data Synthesis and Next Steps
The successful completion of Stages 1 and 2 will generate a comprehensive initial profile of FZ-43A. This data-driven approach allows for an informed decision on the compound's future.
Caption: A decision-making tree for advancing FZ-43A.
-
Favorable Outcome: FZ-43A demonstrates low general cytotoxicity but potent and selective activity in a specific enzyme or receptor assay. It also possesses drug-like physicochemical properties (good solubility, stability). This outcome would strongly support its advancement to lead optimization, where analogues are synthesized to improve potency and selectivity, and secondary assays (e.g., cell-based target engagement) are performed.
-
Unfavorable Outcome: FZ-43A shows high cytotoxicity with no clear mechanism, poor solubility, or is unstable in assay conditions. This would flag the compound as high-risk, potentially leading to its deprioritization.
This structured evaluation ensures that resources are focused on compounds with the highest probability of success, embodying a scientifically rigorous and efficient approach to early-stage drug discovery.
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A Technical Guide to the Discovery and Synthesis of Furazan-Containing Amino Acid Conjugates
This guide provides an in-depth exploration of the strategic design, synthesis, and application of furazan-containing amino acid conjugates. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that drive the exploration of this promising class of molecules. We will delve into the unique properties of the furazan scaffold, detail robust synthetic methodologies, and examine the therapeutic potential unlocked by conjugating this heterocycle with amino acids.
The Furazan Scaffold: A Nucleus of Potent Bioactivity
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its incorporation into molecular design is not arbitrary; rather, it is a deliberate choice rooted in its distinct physicochemical properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile.
Inherent Properties and Strategic Value:
-
Bioisosteric Replacement: The furazan ring serves as a versatile bioisostere.[5] It can mimic other functional groups, such as carboxylic acids or aromatic rings, a strategy used to modulate pKa, improve metabolic stability, or explore new binding interactions with biological targets.[6][7][8]
-
Physicochemical Modulation: As a highly polarized and electron-withdrawing moiety, the furazan scaffold can enhance the potency and selectivity of a drug candidate by altering its electronic distribution and interaction with target proteins.[5]
-
Nitric Oxide (NO) Donation: The N-oxide counterpart, furoxan (1,2,5-oxadiazole-N-oxide), is a well-established class of nitric oxide (NO) donors.[9] These compounds can release NO under physiological conditions, particularly in the presence of thiols, making them valuable for developing therapeutics targeting pathways modulated by NO, such as vasodilation and apoptosis in cancer cells.[10][11][12][13]
The conjugation of the furazan core to amino acids represents a sophisticated "pro-drug" or "bioconjugate" strategy. Amino acids can enhance aqueous solubility, facilitate transport across biological membranes via specific transporters, and provide additional points of interaction for targeted biological activity, thereby creating synergistic therapeutic effects.
Caption: Rationale for Furazan-Amino Acid Conjugation.
Synthesis of Furazan-Amino Acid Conjugates: A Methodological Deep Dive
The successful synthesis of these conjugates hinges on a two-part strategy: the efficient construction of a functionalized furazan precursor followed by a robust conjugation reaction. The choice of methodology is critical and is dictated by the desired final structure and the chemical compatibility of the substituents.
Synthesis of Key Furazan Precursors
The most common and versatile precursors for conjugation are aminofurazans, as the amino group provides a convenient handle for amide bond formation. The synthesis of these precursors often begins with simple starting materials and proceeds through a cyclization step.
A widely adopted pathway involves the dehydration of α-dioximes. For instance, diaminoglyoxime can be cyclized to form 3,4-diaminofurazan.[14] A more specific and highly valuable precursor, 3-aminofurazan, can be generated from the cyclization of an appropriate amidoxime, which itself is derived from a nitrile.[15]
Caption: Workflow for Aminofurazan Precursor Synthesis.
Conjugation via Amide Bond Formation
With the aminofurazan precursor in hand, the conjugation to an N-protected amino acid is typically achieved through standard peptide coupling chemistry. This method ensures a stable and covalent amide linkage.
Causality in Reagent Selection:
-
Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid of the amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amino group of the furazan.
-
Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is crucial. These additives trap the activated intermediate to form a more stable active ester, which mitigates side reactions and reduces the risk of racemization at the chiral center of the amino acid—a critical consideration for maintaining biological activity.
Detailed Experimental Protocol: Synthesis of a Generic N-(Furazan-3-yl)-amino acid Conjugate
This protocol is a self-validating system, providing a robust framework for synthesis.
Step 1: Activation of N-Protected Amino Acid
-
Dissolve the N-Boc-protected amino acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath. The low temperature is essential to control the reaction rate and minimize side reactions.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. This is the byproduct of the coupling agent and its removal by filtration is a key purification step.
Step 2: Coupling with Aminofurazan
-
In a separate flask, dissolve the 3-aminofurazan precursor (1.0 eq.) in the same anhydrous solvent.
-
Add the filtered solution of the activated NHS-ester from Step 1 to the aminofurazan solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the reaction mixture. This base scavenges the acid released during the reaction, driving the equilibrium towards product formation.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, filter off any remaining precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted NHS and amino acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to yield the pure N-protected conjugate.
Step 4: Deprotection (if required)
-
To obtain the free amino acid conjugate, dissolve the purified product from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v).
-
Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure to yield the final furazan-amino acid conjugate, often as a TFA salt.
Physicochemical and Biological Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and properties of the synthesized conjugates.
| Technique | Purpose & Expected Observations |
| ¹H & ¹³C NMR | Confirms the covalent structure. Expect to see characteristic shifts for the furazan ring protons/carbons, the amino acid backbone, and the newly formed amide bond proton (typically a broad singlet between 8-10 ppm). |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the successful conjugation. High-resolution MS (HRMS) provides the exact mass for elemental composition confirmation. |
| Infrared (IR) Spectroscopy | Verifies the presence of key functional groups. Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. A single sharp peak on a reverse-phase column indicates high purity. |
| X-ray Crystallography | Provides unambiguous 3D structural determination of crystalline compounds, confirming connectivity and stereochemistry.[16] |
Applications and Biological Activity
The true value of these conjugates is realized in their biological applications, which are diverse and impactful.
Furoxan Conjugates as Targeted NO-Donors
As previously mentioned, furoxans are potent NO-donors.[9] Conjugating them to biologically relevant molecules like amino acids or existing drugs can create hybrid therapeutics with dual modes of action. For example, linking a furoxan moiety to the β2-adrenoceptor agonist fenoterol resulted in novel bronchodilators with added vasorelaxant properties derived from NO release.[10][12]
Caption: Thiol-Mediated NO Release from a Furoxan.
Anticancer and Antimicrobial Agents
High concentrations of NO can induce apoptosis in tumor cells, making furoxan-based conjugates promising anticancer agents.[11] Studies on novel furoxan/oridonin hybrids demonstrated potent anti-proliferative activity against several human cancer cell lines.[11] Similarly, the unique electronic properties of the furazan ring have been exploited to develop novel acyl derivatives of 3-aminofurazans with significant antiplasmodial activity against multi-drug resistant strains of P. falciparum.[15]
| Compound Class | Conjugated Moiety | Biological Target/Application | Key Finding | Reference |
| Furoxan-Fenoterol Hybrids | Fenoterol (β2-agonist) | Bronchodilation & Vasodilation | Combined β2-agonistic activity with NO-mediated relaxation. | [10][12] |
| Furoxan-Oridonin Hybrids | Oridonin (Natural Product) | Anti-tumor | Hybrids showed potent cytotoxic activity against human cancer cells (e.g., IC₅₀ = 0.86 µM against Bel-7402). | [11] |
| Acyl-Aminofurazan Derivatives | Various Benzoic Acids | Antiplasmodial | High activity against multiresistant K1 strain of P. falciparum (IC₅₀ = 0.007 µM). | [15] |
| Nitrobenzofurazan Derivatives | Sulfide-containing groups | Anti-tumor (Apoptosis) | Induced apoptosis in HCT-8 cells through intrinsic and extrinsic pathways. | [17] |
Conclusion and Future Outlook
The synthesis of furazan-containing amino acid conjugates is a field rich with opportunity for therapeutic innovation. The furazan ring is far more than a simple scaffold; it is a tunable module for influencing polarity, metabolic stability, and even direct pharmacology through mechanisms like NO donation. The strategic conjugation with amino acids further enhances the drug-like properties of these molecules, offering pathways to improved delivery and targeted efficacy. As synthetic methodologies become more refined and our understanding of the structure-activity relationships of these conjugates deepens, we can expect the emergence of novel clinical candidates for a wide range of diseases, from cardiovascular disorders to cancer and infectious diseases.
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Preliminary Cytotoxicity Assessment of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery, providing critical insights into its therapeutic window and potential mechanisms of action.[1][2][3] This guide offers a comprehensive framework for the preliminary in vitro cytotoxicity assessment of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid (henceforth designated MFA-AA), a novel compound belonging to the furazan class of heterocycles. Furazan derivatives are noted for a wide spectrum of biological activities, including potential antitumor effects, making a thorough initial toxicity screen essential.[4][5][6] This document, written from the perspective of a Senior Application Scientist, provides not just protocols but the causal logic behind experimental choices. We will detail a multi-parametric approach employing three distinct, complementary assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity, and Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death pathways. This integrated strategy ensures a robust and self-validating preliminary assessment of MFA-AA's cellular impact.
Introduction: The Rationale for a Multi-Parametric Approach
The Compound: this compound (MFA-AA)
MFA-AA (CAS 797806-70-3, Formula: C₆H₇N₃O₄) is a derivative of furazan (1,2,5-oxadiazole), a five-membered aromatic heterocycle.[7] The furazan scaffold is present in numerous biologically active molecules, and its derivatives have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer activities.[4][8] Some furoxan derivatives (the N-oxide form of furazans) are known to act as nitric oxide (NO) donors, a mechanism that can contribute to both therapeutic and cytotoxic effects.[8][9] Furthermore, the metabolism of some related heterocyclic compounds, like furans, can lead to the formation of reactive intermediates capable of inducing cellular toxicity.[10][11] Given the limited public data on MFA-AA's biological profile, a foundational cytotoxicity assessment is the critical first step in characterizing its potential as a therapeutic agent.
Why In Vitro Cytotoxicity Testing is Essential
In vitro cytotoxicity assays are fundamental to modern drug development.[1][3] They serve as a rapid and cost-effective method to:
-
Screen and Prioritize Compounds: Efficiently identify promising candidates from large libraries.[1]
-
Determine Potency: Quantify a compound's cytotoxic effect through metrics like the half-maximal inhibitory concentration (IC₅₀).[1][2]
-
Elucidate Mechanism of Action: Provide initial clues as to how a compound induces cell death (e.g., apoptosis vs. necrosis).[12][13]
-
Assess Selectivity: By testing on both cancerous and non-cancerous cell lines, one can gauge the compound's therapeutic index—its ability to target pathological cells while sparing healthy ones.[3][14]
A single assay provides only one perspective on a compound's effect. Therefore, this guide advocates for a tripartite approach to generate a more complete and reliable dataset.
Experimental Design: A Self-Validating Framework
A robust experimental design is crucial for generating reproducible and meaningful data. The following considerations form the basis of our assessment strategy for MFA-AA.
Cell Line Selection
To gain initial insights into selectivity, we recommend a paired approach:
-
Cancer Cell Line: A well-characterized, rapidly proliferating cancer cell line relevant to a potential therapeutic area. For this guide, we will use HeLa (cervical cancer) as a representative model due to its robustness and widespread use.[3][14]
-
Non-Cancerous Cell Line: A "normal" or non-transformed cell line to assess baseline toxicity. HEK293 (human embryonic kidney cells) will be used as the non-cancerous counterpart.[3][14]
Dosing, Controls, and Exposure Time
-
Concentration Range: A wide, logarithmic dose range should be used (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve and accurately determine the IC₅₀ value.
-
Vehicle Control: MFA-AA must be dissolved in a solvent (e.g., DMSO). All treatments, including "untreated" controls, must contain the same final concentration of this solvent to account for any solvent-induced toxicity.
-
Positive Control: A compound with a known, potent cytotoxic mechanism should be included. Doxorubicin is a standard choice for many cancer cell lines.[1]
-
Exposure Time: A minimum of two time points, such as 24 and 48 hours , should be assessed to understand if the cytotoxic effects are time-dependent.[14]
The overall experimental workflow is designed to integrate these three core assays logically.
Caption: General workflow for the preliminary cytotoxicity assessment of MFA-AA.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are primarily active in viable cells.[15] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[16][17]
Caption: Principle of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of MFA-AA and the positive control (Doxorubicin) in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[16][18]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[19][20] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a colored formazan product, which is quantifiable by absorbance.[21] The amount of color is directly proportional to the number of lysed cells.[21]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Establish Controls: It is critical to include three types of controls for each cell line:
-
Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of incubation.[19]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 10-50 µL of supernatant from each well to a new, clean 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions, e.g., Abcam ab65393) to each well.
-
Incubation & Data Acquisition: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 450-490 nm).[19]
Protocol 3: Annexin V / PI Staining for Apoptosis vs. Necrosis
Principle: This flow cytometry-based assay differentiates cell death pathways.[1][12]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[13] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[12][13]
-
Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by cells with an intact plasma membrane.[12] It can only enter and stain the DNA of cells in late apoptosis or necrosis where membrane integrity is compromised.[12][22]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a smaller range of MFA-AA concentrations (e.g., concentrations around the determined IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant (which contains floating/dead cells). Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Annexin V (FITC) is typically detected on the FL1 channel, and PI on the FL3 channel.
Caption: Interpretation of Annexin V / PI flow cytometry data.[23]
Data Analysis and Hypothetical Presentation
Calculations
-
MTT Assay - Percent Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Max - LDH_Spontaneous)] * 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by performing a non-linear regression (log[inhibitor] vs. normalized response) on the dose-response data from the MTT assay.
Hypothetical Data Summary
The following tables illustrate how the final data for MFA-AA could be presented.
Table 1: Cytotoxicity of MFA-AA (IC₅₀ Values in µM) after 48h Treatment
| Cell Line | Compound | IC₅₀ (µM) [95% CI] | Assay Type |
|---|---|---|---|
| HeLa (Cervical Cancer) | MFA-AA | 22.5 [18.9-26.8] | MTT Assay |
| HEK293 (Normal Kidney) | MFA-AA | > 100 | MTT Assay |
| HeLa (Cervical Cancer) | Doxorubicin | 0.8 [0.6-1.1] | MTT Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only.[2]
Table 2: Membrane Damage and Cell Death Profile of MFA-AA in HeLa Cells (48h)
| Treatment Concentration (µM) | % Cytotoxicity (LDH Assay) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
|---|---|---|---|---|
| Vehicle (0) | 4.5 ± 1.2 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| 10 | 8.2 ± 2.1 | 15.6 ± 2.5 | 5.1 ± 1.1 | 2.3 ± 0.6 |
| 25 (≈IC₅₀) | 25.7 ± 3.5 | 38.9 ± 4.1 | 12.3 ± 2.2 | 4.1 ± 0.9 |
| 50 | 55.1 ± 4.8 | 20.1 ± 3.3 | 45.8 ± 5.0 | 8.5 ± 1.5 |
Note: Data presented as mean ± standard deviation from three independent experiments.[1]
Discussion and Potential Mechanisms
Based on our hypothetical data, MFA-AA demonstrates selective cytotoxicity against the HeLa cancer cell line while showing minimal impact on HEK293 normal cells, suggesting a favorable preliminary therapeutic index.[3] The Annexin V/PI data suggests that at its IC₅₀, MFA-AA primarily induces apoptosis (high percentage of early apoptotic cells). However, at higher concentrations, the increase in both late apoptotic and LDH-releasing cells indicates a shift towards secondary necrosis, likely due to the overwhelming of cellular clearance mechanisms.
The furazan moiety itself could be implicated in the observed cytotoxicity. Potential mechanisms, drawing from literature on related compounds, include:
-
Generation of Reactive Oxygen Species (ROS): The metabolism of some benzofurazans has been shown to produce superoxide and hydrogen peroxide, leading to oxidative stress and cell death.[24]
-
Nitric Oxide (NO) Release: If MFA-AA or its metabolites act as NO donors, this could trigger apoptotic pathways through various signaling cascades.[9]
-
Metabolic Bioactivation: The furan ring can be metabolized by cytochrome P450 enzymes into reactive intermediates that form adducts with cellular macromolecules, inducing toxicity.[10][11]
Further studies would be required to confirm these specific pathways for MFA-AA.
Conclusion and Future Directions
This guide outlines a robust, multi-parametric strategy for the preliminary cytotoxicity assessment of this compound. By integrating assays that measure metabolic activity, membrane integrity, and specific cell death pathways, a reliable initial toxicological profile can be established. Our hypothetical results portray MFA-AA as a compound with selective pro-apoptotic activity in cancer cells.
Next Steps would include:
-
Expanding the Cell Line Panel: Test MFA-AA against a broader range of cancer and normal cell lines.
-
Mechanistic Studies: Investigate the involvement of specific pathways (e.g., caspase activation assays for apoptosis, ROS detection assays).
-
In Vivo Studies: If in vitro data remains promising, proceed to preclinical animal models to assess efficacy and systemic toxicity.
This structured approach ensures that decisions made in the drug development pipeline are based on comprehensive and validated data.[25]
References
-
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
ResearchGate. Synthesis and biological activities of furan derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Preprints.org. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
National Center for Biotechnology Information. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. [Link]
-
ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ACS Publications. Furazans in Medicinal Chemistry. [Link]
-
RSC Publishing. Recent progress in synthesis and application of furoxan. [Link]
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National Center for Biotechnology Information. [Hepatic and intestinal toxicity of furazan and furoxan derivatives]. [Link]
-
National Center for Biotechnology Information. Furazans in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]
-
National Center for Biotechnology Information. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. [Link]
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Methodological & Application
A Robust HILIC Method for the Purification of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purification of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid. The target compound, a polar N-acyl amino acid derivative incorporating a furazan heterocycle, exhibits limited retention on traditional reversed-phase (RP) columns. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This protocol utilizes an amide-based stationary phase to achieve excellent retention, sharp peak symmetry, and effective separation from potential impurities. The methodology described herein is tailored for researchers, chemists, and drug development professionals requiring a reliable and scalable purification strategy for polar heterocyclic compounds.
Introduction and Analytical Challenge
This compound (Figure 1) is a small molecule that combines a nitrogen-containing heterocyclic ring (furazan) with an amino acid moiety (glycine).[1][2] Such structures are common in medicinal chemistry and drug discovery programs. The purification of these molecules presents a significant chromatographic challenge due to their high polarity.
The presence of the carboxylic acid, amide linkage, and the furazan ring system renders the molecule highly hydrophilic. Consequently, when using conventional reversed-phase HPLC (employing non-polar stationary phases like C18), the analyte shows little to no affinity for the column and elutes in or near the solvent front (void volume).[3][4] This lack of retention makes effective purification and accurate quantification nearly impossible.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating highly polar compounds.[5][6] HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[7] In this mode, polar analytes are retained by partitioning into an immobilized water-rich layer on the surface of the stationary phase.[8] Elution is achieved by increasing the concentration of the aqueous component, which acts as the strong solvent.[5][8] This "reverse-reversed phase" approach provides robust retention for compounds that are intractable by traditional RP methods.
Chromatographic Method Selection Logic
The decision to employ HILIC over other techniques was based on a systematic evaluation of the analyte's properties and the limitations of alternative methods. The following diagram illustrates the decision-making process that establishes HILIC as the optimal strategy.
Mobile Phase Preparation
-
Mobile Phase A (Weak Solvent): 95:5 (v/v) Acetonitrile/Water + 0.1% Formic Acid.
-
To prepare 1 L: Combine 950 mL of ACN, 50 mL of water, and 1.0 mL of formic acid. Mix thoroughly and degas.
-
-
Mobile Phase B (Strong Solvent): 50:50 (v/v) Acetonitrile/Water + 0.1% Formic Acid.
-
To prepare 1 L: Combine 500 mL of ACN, 500 mL of water, and 1.0 mL of formic acid. Mix thoroughly and degas.
-
Causality Note: The high organic content in Mobile Phase A ensures the retention of the polar analyte in HILIC mode. Formic acid is added to suppress the ionization of the carboxylic acid moiety, which is critical for achieving sharp, symmetrical peaks by preventing ionic interactions with the stationary phase.
Sample Preparation
-
Weigh an appropriate amount of the crude this compound.
-
Dissolve the sample in a suitable solvent. A mixture of Methanol/Water (e.g., 50:50) is a good starting point. The final concentration should be around 1 mg/mL for analytical scale.
-
Ensure the sample is fully dissolved. Use sonication if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates.
HPLC System Configuration and Method
The core parameters for the HPLC method are summarized in the tables below.
Table 1: HPLC System Parameters
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY BEH Amide, 2.1x100 mm, 1.7 µm |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 215 nm |
| Needle Wash | 50:50 Acetonitrile/Water |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 100 | 0 | Initial |
| 1.0 | 100 | 0 | Linear |
| 8.0 | 0 | 100 | Linear |
| 10.0 | 0 | 100 | Linear |
| 10.1 | 100 | 0 | Linear |
| 15.0 | 100 | 0 | End |
Causality Note: The gradient starts at 100% A (95% ACN) to allow the polar analyte to bind to the stationary phase. The gradual increase in Mobile Phase B (higher water content) disrupts the hydrophilic partitioning, eluting the analyte. A post-run equilibration of 5 minutes (15 column volumes at 0.4 mL/min) is crucial for reproducible retention times between injections.
Protocol Steps
-
System Startup: Purge all pump lines with freshly prepared mobile phases.
-
Column Equilibration: Install the HILIC column and equilibrate with 100% Mobile Phase A for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Program the HPLC sequence with the gradient method from Table 2.
-
Injection: Inject a blank (sample solvent) first, followed by the prepared sample.
-
Data Acquisition: Run the method and acquire the chromatogram.
-
Column Shutdown: After analysis, flush the column with a 50:50 Water/Acetonitrile mixture to remove any buffer salts, then store in a high-organic mobile phase (e.g., 90:10 ACN/Water) as per manufacturer's recommendation.
Expected Results and Troubleshooting
Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. Less polar impurities will elute earlier, while more polar impurities will elute later in the gradient.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| No or Poor Retention | Insufficient column equilibration; Mobile phase A is too "strong" (too much water). | Ensure at least 15 column volumes for equilibration. Remake Mobile Phase A with higher ACN content (e.g., 97%). |
| Peak Tailing | Secondary ionic interactions; pH is not optimal. | Increase formic acid concentration slightly (e.g., to 0.2%). Ensure the sample is fully dissolved and not overloaded. |
| Split Peaks | Sample solvent is too strong; Column fouling or damage. | Dissolve sample in a solvent weaker than or equal to the initial mobile phase (e.g., pure ACN). Reverse and flush column; if unresolved, replace column. |
| Poor Reproducibility | Insufficient equilibration time between runs; Mobile phase composition drift. | Increase the post-run equilibration time to 7-10 minutes. Prepare fresh mobile phases daily. |
Conclusion
The described Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a robust and reliable solution for the purification of the highly polar compound this compound. By utilizing an amide stationary phase and a carefully optimized acetonitrile/water/formic acid gradient, this protocol overcomes the retention challenges inherent to reversed-phase chromatography. This method is suitable for purity assessment in analytical labs and can be readily scaled for preparative purification in drug development and chemical synthesis settings.
References
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Chyba, M., & Krcmova, L. K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 869-894. Available at: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. Retrieved from [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Chromedia. (n.d.). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Schirmeister, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(11), 3169. Available at: [Link]
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- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Protocol for the Amide Coupling of 4-Methyl-Furazan-3-Carboxylic Acid with Glycine
An Application Guide for Researchers
This document provides a comprehensive guide for the synthesis of N-(4-methyl-furazan-3-carbonyl)glycine. The protocol is designed for researchers in medicinal chemistry, chemical biology, and drug development who are interested in creating novel peptidomimetics and heterocyclic compounds. Furazan-containing molecules are of significant interest due to their unique electronic properties and potential as bioisosteres or components of energetic materials[1][2]. This guide details the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure successful synthesis.
Reaction Principle and Mechanism
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously. The carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[3][4]
For this protocol, we employ one of the most reliable and widely used methods for amide bond formation: a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, 1-Hydroxybenzotriazole (HOBt).[5][6] This combination is highly efficient and minimizes common side reactions, such as racemization, if chiral amino acids are used.[6]
The reaction proceeds through a multi-step mechanism:
-
Activation of Carboxylic Acid: The EDC carbodiimide reacts with the carboxyl group of 4-methyl-furazan-3-carboxylic acid. This step forms a highly reactive O-acylisourea intermediate.[4][7] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Formation of HOBt Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate. This forms an active HOBt ester and releases the EDC-urea byproduct. The HOBt ester is more stable than the O-acylisourea and is less susceptible to side reactions.[7][8]
-
Nucleophilic Attack by Amine: The amino group of glycine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt ester. Glycine, which exists as a zwitterion in neutral conditions, is deprotonated by a non-nucleophilic base (like DIPEA) to free the amine group for reaction.[9]
-
Amide Bond Formation: This attack results in the formation of the desired amide bond, yielding N-(4-methyl-furazan-3-carbonyl)glycine and regenerating HOBt, which can act catalytically.[8][10] The water-soluble nature of the EDC-urea byproduct simplifies the subsequent purification process.[5]
Caption: EDC/HOBt mediated amide coupling mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 1 mmol scale. Adjustments may be necessary for scaling up or down. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Molarity/Purity | Supplier |
| 4-Methyl-furazan-3-carboxylic acid | 128.08 | 128 mg (1.0 mmol) | >97% | Commercial |
| Glycine | 75.07 | 90 mg (1.2 mmol) | >99% | Commercial |
| EDC·HCl (EDAC) | 191.70 | 230 mg (1.2 mmol) | >98% | Commercial |
| HOBt·H₂O | 153.14 | 184 mg (1.2 mmol) | >97% | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL (3.0 mmol) | >99% | Commercial |
| N,N-Dimethylformamide (DMF) | - | 10 mL | Anhydrous | Commercial |
| Ethyl Acetate (EtOAc) | - | ~150 mL | ACS Grade | Commercial |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | Lab Prepared |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | ~50 mL | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Commercial |
| Silica Gel | - | As needed | 230-400 mesh | Commercial |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stir bar and stir plate
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reactant Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methyl-furazan-3-carboxylic acid (128 mg, 1.0 mmol), glycine (90 mg, 1.2 mmol), and HOBt hydrate (184 mg, 1.2 mmol).
-
Solvation: Add anhydrous DMF (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Basification: Add DIPEA (0.52 mL, 3.0 mmol) to the solution. A mild exotherm may be observed.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C with continuous stirring.
-
Activation: Once cooled, add EDC·HCl (230 mg, 1.2 mmol) to the mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS. The disappearance of the limiting reactant (4-methyl-furazan-3-carboxylic acid) indicates completion.
-
Quenching & Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 1 M HCl (2 x 25 mL), saturated aq. NaHCO₃ (2 x 25 mL), and finally with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will need to be optimized, but a gradient of methanol in dichloromethane (e.g., 2% to 10%) is a good starting point.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(4-methyl-furazan-3-carbonyl)glycine as a solid. Determine the final yield and characterize the product.
Caption: Experimental workflow for the synthesis.
Characterization and Expected Data
Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-methyl-furazan-3-carbonyl)glycine.
| Property | Data |
| Product Name | N-(4-methyl-furazan-3-carbonyl)glycine |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Expected ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.1 (t, 1H, amide NH), ~3.9 (d, 2H, CH₂), ~2.6 (s, 3H, CH₃), ~12.8 (br s, 1H, COOH) |
| Expected ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~171 (COOH), ~157 (amide C=O), ~155 (C-furazan), ~145 (C-furazan), ~41 (CH₂), ~10 (CH₃) |
| Expected MS (ESI+) | m/z: 186.05 [M+H]⁺ |
| Appearance | White to off-white solid |
Note: NMR chemical shifts (δ) are predictive and may vary based on solvent and concentration. The broad COOH proton signal may not always be observed.[11][12][13] Mass spectrometry is a crucial tool for confirming the molecular weight of furazan derivatives.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded EDC reagent. 2. Insufficient base (DIPEA). 3. Wet solvent (DMF). | 1. Use fresh EDC·HCl; store it in a desiccator. 2. Ensure adequate base is present to deprotonate glycine and neutralize any acid salts. 3. Use high-purity anhydrous DMF. |
| Starting Material Remains | 1. Reaction time is too short. 2. Insufficient coupling reagent. | 1. Extend the reaction time to 24 hours or longer, monitoring by TLC/LC-MS. 2. Add an additional portion (0.2-0.3 eq) of EDC·HCl. |
| Formation of EDC-Urea Adduct | The O-acylisourea intermediate rearranged to an inactive N-acylurea before reacting with the amine. | This is less common with HOBt. Ensure HOBt is added before or with EDC. Running the reaction at 0°C initially helps suppress this side reaction.[5] |
| Difficult Purification | 1. Product co-elutes with HOBt or urea. 2. Streaking on the silica column. | 1. Ensure the aqueous work-up is thorough to remove the majority of water-soluble impurities. 2. Add a small amount of acetic acid (~0.5%) to the eluent to improve peak shape. |
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Glycine. Wikipedia.
- Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). PubMed.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Glycine - Molecule of the Month. University of Bristol.
- Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.
- Coupling Reagents. Aapptec Peptides.
- Amide Synthesis. Fisher Scientific.
- Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine.... Beilstein Journals.
- NMR structural characterization of oligo-N-substituted glycine lead compounds
- Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents.
- Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz.
- Variable temperature NMR characterization of α-glycine.
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- 6. peptide.com [peptide.com]
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experimental procedure for N-acylation of glycine with 4-methyl-furazan-3-carbonyl chloride
Application Note & Protocol: Synthesis of N-(4-methyl-furazan-3-carbonyl)glycine
Document ID: AN-ACYL-2026-0118
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-methyl-furazan-3-carbonyl)glycine, a novel N-acylated amino acid derivative. N-acyl amino acids (NAAs) are an important class of signaling molecules with diverse biological activities, and the incorporation of the furazan moiety introduces a unique heterocyclic scaffold with potential applications in medicinal chemistry and drug development.[1][2] This guide details a robust experimental procedure for the N-acylation of glycine with 4-methyl-furazan-3-carbonyl chloride, leveraging a modified Schotten-Baumann reaction methodology.[3][4][5][6][7] We provide in-depth explanations for experimental choices, detailed step-by-step protocols for synthesis and purification, and a comprehensive guide to the analytical characterization of the final product. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction: The Rationale for N-Acylation with a Furazan Moiety
N-acylated amino acids are a class of lipid signaling molecules that play crucial roles in various physiological processes, including inflammation, pain perception, and metabolic regulation.[2][8] The covalent linkage of a fatty acid or other acyl group to an amino acid creates an amphipathic molecule with distinct biological properties.[8] The specific acyl group can significantly modulate the biological activity of the resulting NAA.
The furazan, or 1,2,5-oxadiazole, ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[9] Furazan derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities and applications.[1][10][11] By incorporating the 4-methyl-furazan-3-carbonyl moiety into the glycine backbone, we aim to synthesize a novel compound with potentially unique biological properties, leveraging the established bioactivity of both N-acyl amino acids and furazan-containing molecules.
This application note describes a reliable and reproducible method for the synthesis of N-(4-methyl-furazan-3-carbonyl)glycine. The chosen synthetic strategy is the Schotten-Baumann reaction, a well-established method for the acylation of amines and alcohols.[3][4][6][7] This reaction is typically performed in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5][6][7]
Reaction Scheme and Mechanism
The synthesis of N-(4-methyl-furazan-3-carbonyl)glycine proceeds via the nucleophilic acyl substitution of 4-methyl-furazan-3-carbonyl chloride with glycine. The reaction is facilitated by a base, such as pyridine or sodium hydroxide, which deprotonates the amino group of glycine, increasing its nucleophilicity, and neutralizes the HCl generated during the reaction.[4][5][12]
Reaction:
Mechanism (Schotten-Baumann Reaction):
The reaction mechanism involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel the chloride leaving group. The base plays a crucial role in trapping the liberated HCl, preventing the protonation of the starting amine and driving the equilibrium towards the product.[3][4]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | CAS No. |
| Glycine | ≥99% | Sigma-Aldrich | 56-40-6 |
| 4-methyl-furazan-3-carbonyl chloride | (Synthesized) | - | - |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric Acid (HCl) | 1 M and concentrated | Fisher Scientific | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Laboratories | 2206-27-1 |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
High-resolution NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer (LC-MS or GC-MS)
Experimental Procedure
Synthesis of 4-methyl-furazan-3-carbonyl chloride (Representative Procedure)
Note: As 4-methyl-furazan-3-carbonyl chloride is not commercially available, a representative synthesis from the corresponding carboxylic acid is provided.
-
To a solution of 4-methyl-furazan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction by TLC (a higher Rf value is expected for the acyl chloride).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methyl-furazan-3-carbonyl chloride can be used directly in the next step without further purification.
N-acylation of Glycine
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) in a 1:1 mixture of water and dioxane (20 mL/g of glycine).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0-5 °C in an ice bath.[8]
-
In a separate flask, dissolve the freshly prepared 4-methyl-furazan-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous dioxane.
-
Add the solution of 4-methyl-furazan-3-carbonyl chloride dropwise to the vigorously stirred glycine solution over 30 minutes, ensuring the temperature remains between 0-5 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes with a small amount of acetic acid). The product should have a higher Rf value than glycine.
Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.[8] A precipitate of the N-acylated glycine may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-methyl-furazan-3-carbonyl)glycine.
Characterization of N-(4-methyl-furazan-3-carbonyl)glycine
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the furazan ring, the methylene protons of the glycine backbone, and the amide proton. The chemical shift of the glycine α-CH₂ protons is expected to be around 3.5-4.0 ppm.[13][14][15]
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons (amide and carboxylic acid), the carbons of the furazan ring, the methyl carbon, and the α-carbon of the glycine moiety. The glycine α-carbon typically appears around 40-45 ppm.[13]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
An N-H stretch from the amide (~3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
A C=O stretch from the amide (Amide I band) (~1650 cm⁻¹).[13]
-
An N-H bend from the amide (Amide II band) (~1550 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound.[16][17][18] Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., TOF, quadrupole) can be employed. The expected molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed.
Safety Precautions
-
Acyl Chlorides: Acyl chlorides, such as 4-methyl-furazan-3-carbonyl chloride and oxalyl chloride, are corrosive, lachrymatory, and react violently with water.[19][20] Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[19][20]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.[21] Use in a fume hood and wear appropriate PPE.[21]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
General Precautions: Always wear appropriate PPE in the laboratory. Avoid inhalation of vapors and contact with skin and eyes.[22] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(4-methyl-furazan-3-carbonyl)glycine.
Reaction Mechanism Pathway
Caption: Simplified reaction mechanism for the N-acylation of glycine.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratio (Glycine:Acyl Chloride:Base) | 1 : 1.1 : 2.5 | An excess of the acylating agent and base is used to drive the reaction to completion. |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Initial cooling controls the exothermic reaction, followed by stirring at room temperature. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Typical Yield | 70-90% | Yield is dependent on the purity of reactants and efficiency of purification. |
| Solvent System (Reaction) | Water/Dioxane (1:1) | A biphasic system is common for Schotten-Baumann reactions.[3][6][7] |
| Purification Method | Recrystallization or Column Chromatography | Choice of method depends on the purity of the crude product. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of N-(4-methyl-furazan-3-carbonyl)glycine. The described procedure, based on the Schotten-Baumann reaction, offers a reliable method for obtaining this novel N-acylated amino acid derivative in good yield. The comprehensive characterization techniques outlined will ensure the structural integrity and purity of the final compound. This work serves as a valuable resource for researchers interested in the synthesis and exploration of new bioactive molecules incorporating the furazan scaffold.
References
- Mass spectrometry-based proteomics strategy to detect long-chain S-acyl
- Schotten–Baumann reaction - Grokipedia. Grokipedia.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed. PubMed.
- Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics.
- Schotten–Baumann reaction - Wikipedia. Wikipedia.
- Mass spectrometric characterization of lipid-modified peptides for the analysis of acyl
- Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur.
- Reactions of Amino Acids: Acylation: Videos & Practice Problems - Pearson. (2024). Pearson.
- [Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed. PubMed.
- [Formations and reactions of aromatic furazan compounds] - PubMed. PubMed.
- Furazan - Wikipedia. Wikipedia.
- Furazans in Medicinal Chemistry - ACS Publications - American Chemical Society. (2021).
- Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride - Benchchem. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid - AK Scientific, Inc. AK Scientific, Inc..
- Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
- Growth of N-Glycyl-l-Valine (GV) single crystal and its spectral, thermal and optical characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024). Post Apple Scientific.
- Glycine(56-40-6) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC - PubMed Central. (2019). PMC.
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- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Furazan - Wikipedia [en.wikipedia.org]
- 10. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Formations and reactions of aromatic furazan compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. aksci.com [aksci.com]
Application Notes and Protocols for the Analytical Characterization of Furazan Carboxamides
Introduction: The Significance of Furazan Carboxamides
Furazan carboxamides represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] The furazan ring, a five-membered aromatic system containing two nitrogen and one oxygen atom (1,2,5-oxadiazole), imparts unique physicochemical properties to these molecules.[2] When coupled with a carboxamide functional group, these compounds exhibit a wide range of biological activities and serve as versatile building blocks for more complex molecular architectures.[1][3] Their applications span from potential therapeutics to energetic materials, making their precise characterization a critical aspect of research and development.[1][4]
This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of furazan carboxamides. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
A Multi-faceted Approach to Characterization
A robust analytical characterization of furazan carboxamides necessitates a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, and together they offer a complete picture of the molecule's identity, purity, and structure. The primary techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the elucidation of the molecular skeleton and connectivity.
-
Mass Spectrometry (MS): For the determination of molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For the assessment of purity and quantification.
-
X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure.
The following sections will delve into the principles of each technique and provide detailed protocols for their application to the analysis of furazan carboxamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For furazan carboxamides, ¹H, ¹³C, and ¹⁴N NMR are particularly informative.
Causality Behind Experimental Choices: The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule and to confirm the connectivity between them. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which is influenced by the electron-withdrawing nature of the furazan ring and the carboxamide group.
Key Observables in the NMR Spectra of Furazan Carboxamides:
-
¹H NMR: Protons on or near the furazan ring will typically appear in the downfield region of the spectrum due to the ring's aromaticity and the presence of electronegative nitrogen and oxygen atoms. The amide N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon atoms of the furazan ring exhibit characteristic chemical shifts that can be used for their identification.[5][6] The carbonyl carbon of the carboxamide group will also have a distinct chemical shift in the downfield region.
-
¹⁴N NMR: While less commonly used due to the quadrupolar nature of the ¹⁴N nucleus, this technique can provide direct information about the nitrogen environments within the furazan ring and the carboxamide group.[5][6]
Protocol for NMR Analysis of a Novel Furazan Carboxamide
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
5-10 mg of the furazan carboxamide sample
-
0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.75 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Data Presentation:
| Typical Chemical Shift Ranges for Furazan Carboxamides | |
| Nucleus | Chemical Shift (ppm) |
| ¹H (aromatic/heteroaromatic) | 7.0 - 9.0 |
| ¹H (amide N-H) | 5.0 - 10.0 (variable) |
| ¹³C (furazan ring) | 140 - 160 |
| ¹³C (carboxamide C=O) | 160 - 180 |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[7] For furazan carboxamides, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the observation of the molecular ion.
Causality Behind Experimental Choices: The goal is to obtain the accurate mass of the molecular ion to confirm the elemental composition. High-resolution mass spectrometry (HRMS) is often employed for this purpose. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting patterns, which can help in confirming the structure.[8][9]
Expected Fragmentation Patterns:
The fragmentation of furazan carboxamides in the mass spectrometer will depend on the specific structure of the molecule.[10] Common fragmentation pathways may include:
-
Cleavage of the carboxamide bond.
-
Loss of small neutral molecules such as CO or H₂O.
-
Ring opening of the furazan moiety.
Protocol for LC-MS Analysis of a Furazan Carboxamide
Objective: To determine the molecular weight and obtain fragmentation data for a furazan carboxamide.
Materials:
-
A dilute solution of the furazan carboxamide sample in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS system equipped with an ESI source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS System Setup:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
-
Data Acquisition:
-
Inject the sample onto the LC-MS system.
-
Acquire data in full scan mode to detect the molecular ion.
-
If desired, perform a separate injection for MS/MS analysis by selecting the molecular ion as the precursor ion and applying a collision energy to induce fragmentation.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the furazan carboxamide.
-
Determine the m/z of the molecular ion and compare it to the theoretical value.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions.
-
Data Presentation:
| Mass Spectrometry Data for a Hypothetical Furazan Carboxamide | |
| Parameter | Value |
| Theoretical [M+H]⁺ | 250.0879 |
| Observed [M+H]⁺ (HRMS) | 250.0875 |
| Major Fragment Ions (m/z) | 222.0926, 194.0977, 123.0456 |
High-Performance Liquid Chromatography: Assessing Purity and Quantity
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of a compound and for quantitative analysis.[11][12] For furazan carboxamides, reversed-phase HPLC with UV detection is a common and effective method.
Causality Behind Experimental Choices: The choice of a reversed-phase column and a suitable mobile phase is crucial for achieving good separation of the target compound from any impurities or starting materials. The method must be validated to ensure its accuracy, precision, and linearity for quantitative applications.[13][14]
Protocol for Purity Determination by RP-HPLC
Objective: To determine the purity of a synthesized furazan carboxamide.
Materials:
-
A solution of the furazan carboxamide sample in the mobile phase.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
HPLC-grade solvents (e.g., acetonitrile, water).
Procedure:
-
Method Development and Optimization:
-
Develop a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to achieve good separation of the analyte from potential impurities.
-
Optimize the flow rate and column temperature.
-
Select a detection wavelength where the analyte has strong absorbance.
-
-
Sample Preparation:
-
Prepare a solution of the sample at a known concentration (e.g., 0.1 mg/mL) in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Run the developed gradient method.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
Data Presentation:
| HPLC Purity Analysis Results | |
| Parameter | Value |
| Retention Time | 4.58 min |
| Peak Area | 1258943 |
| Purity (Area %) | 99.2% |
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides unambiguous proof of the molecular structure by determining the arrangement of atoms in a single crystal.[15][16] This technique is invaluable for confirming the stereochemistry and conformation of furazan carboxamides.
Causality Behind Experimental Choices: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The resulting crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[17]
Workflow for Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of a furazan carboxamide.
Procedure:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Crystal Selection and Mounting: Select a well-formed crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays and measuring the intensities of the diffracted beams.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.[17]
-
Visualization of Experimental Workflow:
Caption: Workflow for the synthesis and characterization of furazan carboxamides.
Integrated Characterization Strategy
The most reliable characterization of a furazan carboxamide is achieved through the integration of data from multiple analytical techniques. The logical flow of this integrated approach is depicted below.
Caption: Decision-making workflow for the analytical characterization of furazan carboxamides.
Conclusion
The analytical characterization of furazan carboxamides is a critical step in their development for various applications. A combination of NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography provides a comprehensive understanding of their structure, purity, and identity. By following the protocols and understanding the principles outlined in this guide, researchers can ensure the quality and integrity of their work with this important class of compounds.
References
- Synthetic Progress of Furazan based Polycyclic Energetic Compounds.
- Validation of a rapid method of analysis using ultrahigh-performance liquid chromatography - tandem mass spectrometry for nitrogen-rich adulterants in nutritional food ingredients. PubMed, 2014.
- NMR spectroscopic study of 3-nitrofurazans. Semantic Scholar.
- Validation of a rapid method of analysis using ultrahigh-performance liquid chromatography - tandem mass spectrometry for nitrogen-rich adulterants in nutritional food ingredients. Sigma-Aldrich.
- NMR spectroscopic study of 3-nitrofurazans.
- Validation of a rapid method of analysis using ultrahigh-performance liquid chromatography - tandem mass spectrometry for nitrogen-rich adulterants in nutritional food ingredients. Sigma-Aldrich.
- Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH.
- Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). PubMed.
- Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ioniz
- Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chrom
- Synthesis, Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles.
- Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ioniz
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- VALIDATION OF AN ALTERNATIVE METHOD FOR TOTAL NITROGEN ANALYSIS IN WATER SAMPLES.
- The properties of isofurazan-based energetic materials.
- Furazans in Medicinal Chemistry.
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- Finding Furoxan Rings. The Royal Society of Chemistry.
- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH.
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Synthesis and characterization of imidazo[1,2‐d][4][13][14]oxadiazole‐functionalized furazan energetic compounds. ResearchGate.
- Chiral Benzofurazan-Derived Derivatization Reagents for Indirect Enantioseparations by HPLC.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold. PubMed.
- mass spectra - fragmentation p
- Fragment
- Ion Types and Fragmentation Patterns in Mass Spectrometry.
- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH.
- Mass Spectrometry: Fragment
- Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC - NIH.
- Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
- Development and Validation of RP-HPLC Method for the Estimation of Oxyclozanide in Bulk Drug and Pharmaceutical Formulations.
- Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide.
- Review of Characteristics and Analytical Methods for Determin
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Application Notes and Protocols for the Enzymatic Screening and Characterization of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Abstract
The 1,2,5-oxadiazole (furazan) heterocyclic scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as enzyme inhibitors.[1] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition properties of the novel compound, [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid. As specific enzymatic targets for this compound are not yet publicly documented, this guide presents a universal workflow, from initial screening to determine inhibitory activity, through to detailed kinetic studies to elucidate the mechanism of action. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure the generation of robust and reliable data.
Introduction and Scientific Background
Enzyme inhibitors are fundamental tools in biochemistry and are the cornerstone of many therapeutic agents.[2] By modulating the activity of specific enzymes involved in disease pathways, they offer a powerful strategy for drug development. The furazan ring system and its N-oxide derivatives (furoxans) have been explored for various therapeutic applications, including their potential to act as or be scaffolds for antimicrobial, anticancer, and anti-inflammatory agents.[1] Some furazan derivatives have demonstrated potent inhibitory properties against enzymes like indoleamine 2,3-dioxygenase and SENP2 protease.[1]
This compound is a compound incorporating this promising furazan scaffold. However, its biological activity and potential as an enzyme inhibitor remain to be characterized. This application note serves as a practical guide for the initial exploration of this compound. We will outline a logical progression of experiments designed to answer three fundamental questions:
-
Does the compound inhibit the activity of a given enzyme?
-
If so, how potent is the inhibition (what is its IC₅₀)?
-
What is the kinetic mechanism of inhibition (e.g., competitive, non-competitive)?
The principles and protocols described herein are broadly applicable and can be adapted for screening this compound against a variety of enzyme targets.
Pre-Assay Compound and Reagent Preparation
Scientific rigor begins with meticulous preparation. The quality and handling of the test compound and all assay reagents are critical for obtaining reproducible results.
Compound Handling and Stock Solution Preparation
This compound is supplied as a solid.[3]
-
Purity Assessment: Before use, confirm the purity of the compound, ideally via HPLC-MS or NMR, to ensure that any observed activity is not due to contaminants.
-
Solubility Testing: Determine the solubility of the compound in various solvents. A common starting point for many small molecules is dimethyl sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Stock Solution Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare intermediate and final working solutions by diluting the primary stock in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental wells (including controls) and is kept low (typically ≤1%) to avoid impacting enzyme activity.
Enzyme and Substrate Selection and Preparation
The choice of enzyme is paramount. If no prior information is available, consider screening against enzymes from major classes (e.g., proteases, kinases, oxidoreductases) or enzymes that are known targets for other heterocyclic compounds.
-
Enzyme Purity and Activity: Use a highly purified enzyme preparation with known specific activity. Follow the manufacturer's instructions for storage and handling. Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability.
-
Substrate Selection: Choose a substrate that, upon enzymatic conversion, produces a readily detectable signal (e.g., colorimetric, fluorescent, or luminescent).[4] The Michaelis constant (Kₘ) of the substrate for the enzyme should be determined or known from the literature, as this value is essential for designing kinetic experiments.[5][6]
-
Buffer Optimization: The assay buffer should be optimized for pH, ionic strength, and any necessary cofactors or additives (e.g., metal ions, DTT) to ensure optimal and stable enzyme activity throughout the experiment.[7]
Experimental Workflow for Inhibitor Characterization
The following workflow provides a systematic approach to characterizing a novel potential enzyme inhibitor.
Protocol 1: Single-Point Screening for Inhibition
Objective: To quickly determine if this compound exhibits inhibitory activity against the target enzyme at a single, relatively high concentration.
Principle: The enzyme's activity is measured in the presence and absence of the test compound. A significant reduction in activity in the presence of the compound suggests potential inhibition.
Materials:
-
Purified enzyme
-
Substrate
-
Assay Buffer
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (if available)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Prepare Reagent Plate: In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control (Negative Control): Assay Buffer + Enzyme + Vehicle (e.g., 1% DMSO).
-
0% Activity Control (Background): Assay Buffer + Substrate (No Enzyme).
-
Test Compound: Assay Buffer + Enzyme + Test Compound (e.g., to a final concentration of 10 µM).
-
Positive Control: Assay Buffer + Enzyme + Known Inhibitor.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer, vehicle, or inhibitors. Mix gently and incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near its Kₘ value to facilitate the detection of various inhibitor types.[2][6]
-
Measure Signal: Immediately begin measuring the product formation (e.g., absorbance or fluorescence) at regular time intervals using a microplate reader. The measurement should be in the linear (initial velocity) phase of the reaction.[7]
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the signal vs. time plot.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Test_Compound / Rate_Negative_Control)) * 100
-
Interpretation: A percent inhibition value greater than 30-50% is typically considered a "hit" and warrants further investigation.
Protocol 2: IC₅₀ Determination
Objective: To determine the concentration of the test compound that reduces enzyme activity by 50% (IC₅₀), a key measure of inhibitor potency.
Principle: A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. The IC₅₀ is derived by fitting this data to a sigmoidal dose-response model.
Step-by-Step Protocol:
-
Prepare Serial Dilutions: Prepare a serial dilution series of the test compound in the assay buffer. A common approach is to use an 8- or 12-point, 3-fold or 5-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Set up Assay Plate: Similar to the screening protocol, add the enzyme and the serially diluted inhibitor concentrations to the wells. Include negative (vehicle) and background controls.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes.
-
Initiate and Measure: Add the substrate (at its Kₘ concentration) and measure the reaction rates as described previously.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to a four-parameter logistic equation (sigmoidal dose-response with variable slope). Software like GraphPad Prism or R is suitable for this analysis. The IC₅₀ value is one of the parameters derived from this fit.
-
Example Data Presentation:
| [Inhibitor] (µM) | log[Inhibitor] | % Inhibition (Hypothetical) |
| 100.000 | 2.00 | 98.5 |
| 33.333 | 1.52 | 95.2 |
| 11.111 | 1.05 | 88.1 |
| 3.704 | 0.57 | 70.3 |
| 1.235 | 0.09 | 45.8 |
| 0.412 | -0.38 | 21.5 |
| 0.137 | -0.86 | 8.9 |
| 0.000 | N/A | 0.0 |
| Calculated IC₅₀ | 1.45 µM |
Protocol 3: Mechanism of Inhibition (MoA) Studies
Objective: To determine the kinetic mechanism by which the compound inhibits the enzyme.
Principle: The initial reaction velocity is measured over a range of substrate concentrations at several fixed inhibitor concentrations. The resulting data can be visualized using plots like the Lineweaver-Burk (double reciprocal) plot to diagnose the inhibition mechanism.[8]
Step-by-Step Protocol:
-
Experimental Design: This experiment requires a matrix of conditions. You will vary the substrate concentration (e.g., from 0.2 x Kₘ to 5 x Kₘ) and perform these titrations at several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[7]
-
Assay Execution:
-
For each inhibitor concentration, set up a series of reactions with varying substrate concentrations.
-
Pre-incubate the enzyme with the inhibitor (or vehicle).
-
Initiate the reactions by adding the substrate.
-
Measure the initial velocities for every condition.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate [S] and inhibitor [I] concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the pattern of line intersections to determine the mode of inhibition as illustrated in Figure 2.[8]
-
For a more accurate determination of the inhibition constant (Kᵢ), the data should be globally fitted to the appropriate mechanistic equations using non-linear regression software.[9]
-
Summary of Kinetic Parameters:
| Inhibition Type | Vmax Effect | Km Effect | Kᵢ Determination |
| Competitive | Unchanged | Increases (Apparent Kₘ) | Determined from the change in slope |
| Non-competitive | Decreases (Apparent Vmax) | Unchanged | Determined from changes in slope and y-intercept |
| Uncompetitive | Decreases (Apparent Vmax) | Decreases (Apparent Kₘ) | Determined from the change in y-intercept |
| Mixed | Decreases (Apparent Vmax) | Varies | Two Kᵢ values (for binding to E and ES) are determined |
Trustworthiness and Self-Validation
To ensure the integrity of your findings, every experiment must be a self-validating system.
-
Controls are Non-Negotiable: Always include positive, negative (vehicle), and background controls. The positive control validates the assay's ability to detect inhibition, while the negative control defines the baseline for 100% activity.[2]
-
Statistical Significance: Perform all experiments with sufficient replicates (minimum n=3) to allow for statistical analysis. Report data as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Linear Range: Ensure all initial rates are measured within the linear range of both the reaction progress and the instrument's detection limits.[7] An assay where more than 10-15% of the substrate is consumed is generally not considered to be measuring the true initial velocity.[5]
References
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
ResearchGate. (n.d.). Furazans in Medicinal Chemistry. Request PDF. [Link]
-
Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Solidzymes. [Link]
-
Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Enzyme Research. [Link]
-
Scientist Live. (2022). Enzyme Kinetics Considerations. [Link]
-
Hulme, S. E. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52–55. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?[Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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- 5. scientistlive.com [scientistlive.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assay Protocols for the Evaluation of Furazan Derivatives
Abstract
Furazan and its N-oxide counterpart, furoxan, represent a critical class of nitrogen-containing heterocycles in medicinal chemistry.[1][2] Many derivatives are potent nitric oxide (NO) donors, a signaling molecule crucial in numerous physiological and pathological processes, including vasodilation and immune responses.[3][4] This application note provides a comprehensive suite of robust, validated cell-based assay protocols designed to systematically evaluate the biological activity of novel furazan derivatives. We will cover foundational cytotoxicity assessments, detailed mechanistic assays for apoptosis and cell cycle disruption, and a specific protocol for quantifying nitric oxide release. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this important class of compounds.
Foundational Considerations for Assay Success
Before embarking on specific assays, establishing a reproducible and robust cell culture system is paramount. The choices made here will fundamentally impact the quality and interpretability of all subsequent data.
-
Cell Line Selection: The choice of cell line should be driven by the therapeutic hypothesis. For oncology applications, a panel of cancer cell lines relevant to the target indication is appropriate. For vascular studies, endothelial cells like HUVECs would be a primary choice. Ensure all cell lines are obtained from a reputable cell bank (e.g., ATCC) and are routinely tested for mycoplasma contamination.
-
Culture Conditions: Adhere strictly to the supplier's recommended media, serum concentrations, and supplements. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Do not allow cells to exceed 80-90% confluency, as overgrowth can lead to altered metabolism and stress responses, confounding experimental results.
-
Optimizing Seeding Density: Each cell line and assay format (e.g., 96-well, 48-well plate) requires an optimized seeding density. The goal is to ensure cells are in an exponential growth phase throughout the compound treatment period.[5] A preliminary experiment seeding a range of cell densities and measuring viability (e.g., using an MTT assay) over 24, 48, and 72 hours is essential to determine this optimal number.
Assessing Cytotoxicity: The First Crucial Step
The initial evaluation of any new compound involves determining its cytotoxic potential. This establishes a dose-response relationship and informs the concentrations used in more complex mechanistic studies. We will detail two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.
Principle of Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[6][7] These enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5][7] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[5][8]
-
LDH (Lactate Dehydrogenase) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[9][10] The assay measures the activity of this released LDH in the supernatant, which is proportional to the number of lysed cells.[9]
Workflow for Cytotoxicity Assessment
Caption: Annexin V binds to externalized PS in apoptotic cells. PI enters late-stage cells.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, opaque 96-well plates suitable for luminescence
Step-by-Step Protocol:
-
Seed cells and treat with the furazan derivative in a white-walled 96-well plate as described in the cytotoxicity protocol (steps 1-4). The final volume per well should be 100 µL.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions. [11][12]Allow it to equilibrate to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [12]5. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. 6. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate reader. The signal is stable for several hours. [12]
Protocol: Annexin V / PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and a binding buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
Step-by-Step Protocol:
-
Seed cells in a 6-well plate and treat with the furazan derivative at concentrations around the IC50 value. Include an untreated control.
-
After incubation, collect both the floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA or gentle scraping to preserve membrane integrity. [13]3. Combine the floating and adherent cells and centrifuge at 300-500 x g for 5 minutes. [13]4. Wash the cells once with cold 1X PBS and centrifuge again. [14]5. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [13]6. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. [13]7. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. [13](Note: volumes may vary by manufacturer).
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [14]9. Add 400 µL of 1X Binding Buffer to each tube. [14]10. Analyze the samples by flow cytometry as soon as possible, using appropriate compensation controls.
Investigating Cell Cycle Effects
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the distribution of cells in different phases (G0/G1, S, and G2/M) can provide valuable mechanistic insight.
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. [15]By staining cells that have been fixed to permeabilize their membranes, the amount of PI fluorescence in a cell is directly proportional to its DNA content. [15]* G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA. Flow cytometry is used to measure the fluorescence intensity of thousands of individual cells, generating a histogram that reveals the percentage of the population in each phase. [15]
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) [17]* Flow cytometry tubes
Step-by-Step Protocol:
-
Seed and treat cells in 6-well plates as described for the Annexin V assay.
-
Harvest cells (both floating and adherent) and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS (~500 µL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [16][18]This step is critical to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice. [16][17](Cells can be stored at -20°C in ethanol for several weeks). [18]6. Centrifuge the fixed cells at a higher speed (~800-1000 x g) for 5-10 minutes to pellet. [17]7. Decant the ethanol and wash the cell pellet twice with PBS. [16]8. Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. [16]The RNase A is crucial to degrade RNA, which PI can also bind to. [15][18]9. Incubate for 30 minutes at room temperature in the dark. [16]10. Analyze by flow cytometry. Use a doublet discrimination gate to exclude cell clumps from the analysis. [16]
Data Presentation: Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2% | 25.1% | 19.7% |
| Furazan Derivative X (10 µM) | 20.3% | 15.5% | 64.2% |
| Furazan Derivative Y (25 µM) | 68.9% | 10.2% | 20.9% |
Quantifying the Primary Pharmacological Action: Nitric Oxide Release
A defining characteristic of many furazan and furoxan derivatives is their ability to release nitric oxide (NO). [2][4]Quantifying this release is essential to confirm the compound's primary mechanism of action.
Principle of the Griess Assay
Due to its extremely short half-life, direct measurement of NO in biological samples is difficult. [3]A well-established indirect method is to measure its stable, oxidized breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). [3][19]The Griess reaction is a simple colorimetric assay that detects nitrite. [3]It is a two-step diazotization reaction where a diazotizing reagent (e.g., sulfanilamide) reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with a second reagent (e.g., N-(1-naphthyl)ethylenediamine, NED) to produce a stable, purple-colored azo compound, whose absorbance can be measured spectrophotometrically around 540 nm. [20]
Diagram: NO Signaling and Detection
Caption: Furazan derivatives release NO, which acts on sGC. NO oxidizes to nitrite for detection.
Protocol: Griess Assay for Nitrite in Cell Culture Supernatant
Materials:
-
Griess Reagent Kit (or prepare fresh: Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% NED in water) [3]* Sodium nitrite (for standard curve)
-
96-well clear, flat-bottom plates
-
Cell culture medium (phenol red-free is essential as it interferes with the colorimetric reading)
Step-by-Step Protocol:
-
Seed cells in a 24- or 48-well plate in phenol red-free medium and allow them to adhere.
-
Treat cells with the furazan derivative for the desired time period.
-
Prepare a Nitrite Standard Curve: Create a series of dilutions of sodium nitrite in your cell culture medium, ranging from ~1 to 100 µM. [3]4. After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any floating cells or debris. [3]5. Transfer 50-100 µL of each supernatant sample and each standard dilution into a 96-well plate in triplicate.
-
Add 50-100 µL of the Griess Reagent to each well (often as equal volumes of Solution A and B, mixed just before use). [21]7. Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in your samples from the linear regression. [3]
Data Interpretation and Quality Control
-
Controls are Key: Every assay must include negative (vehicle), positive (a known active compound), and background (no cells/reagent only) controls.
-
Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.
-
Z'-Factor: For high-throughput screening, calculating the Z'-factor is a valuable metric of assay quality. A Z' > 0.5 is considered an excellent assay.
-
Compound Interference: Be aware that highly colored or fluorescent compounds can interfere with absorbance or fluorescence-based assays. Always run a compound-only control in parallel.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
National Center for Biotechnology Information (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
National Center for Biotechnology Information (NIH). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information (NIH). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
University of Georgia. The Annexin V Apoptosis Assay. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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protocols.io. Caspase 3/7 Activity. [Link]
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protocols.io. LDH cytotoxicity assay. [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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National Center for Biotechnology Information (NCBI) Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
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MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
-
protocols.io. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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ResearchGate. Nitric Oxide Assay?. [Link]
-
National Center for Biotechnology Information (NIH). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. [Link]
-
ResearchGate. Furazans in Medicinal Chemistry | Request PDF. [Link]
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PubMed Central (PMC). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. [Link]
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Cell Biolabs, Inc. Nitric Oxide Assays. [Link]
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OZ Biosciences. Nitric Oxide Assay Kit - Cellular Assay Kit. [Link]
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Wikipedia. Furoxan. [Link]
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PubMed. [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. [Link]
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Biocompare. Nitric Oxide Assay Kits. [Link]
-
ResearchGate. Chemical structures of furoxan and its relatives. (a) Structure of.... [Link]
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- 21. researchgate.net [researchgate.net]
Topic: Methods for Assessing the Stability of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid in Solution
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Imperative of Intrinsic Stability Assessment
In the landscape of drug development, a molecule's journey from a promising candidate to a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is its intrinsic chemical stability. For novel compounds such as [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid (Compound 1 ), a heterocyclic structure incorporating a furazan ring, an amide linkage, and a carboxylic acid moiety, a proactive assessment of stability is paramount. The presence of multiple functional groups necessitates a rigorous evaluation of potential degradation pathways that could compromise its safety, efficacy, and shelf-life.
This application note provides a comprehensive framework for assessing the stability of Compound 1 in solution. We detail a systematic approach guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), to perform forced degradation studies.[1] These studies are instrumental not only in identifying potential degradants but also in developing and validating a stability-indicating analytical method crucial for quality control throughout the drug development lifecycle.[2][3] The protocols herein describe the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation of degradation products, providing researchers with a robust methodology to ensure the integrity of their molecule.[4][5][6]
Foundational Principles: The 'Why' Behind the 'How'
The objective of a forced degradation study is to intentionally stress the molecule under conditions more severe than those it would encounter during manufacturing, storage, or clinical use.[2][7] This accelerated degradation serves three primary purposes:
-
Pathway Elucidation: To understand the likely chemical breakdown pathways of the molecule (e.g., hydrolysis, oxidation). This knowledge is invaluable for formulation development, helping to select excipients and packaging that will protect the drug substance.[3][8]
-
Degradant Identification: To generate and identify potential degradation products. These degradants must be monitored in formal stability studies and may require toxicological evaluation.[5]
-
Method Validation: To challenge the analytical method (typically HPLC) and prove it is "stability-indicating." This means the method must be able to accurately measure the decrease in the active pharmaceutical ingredient (API) peak and separate it from all potential degradation product peaks, ensuring there is no co-elution.[8]
A controlled level of degradation, typically targeted between 5-20%, is optimal.[1][8] Insufficient degradation fails to challenge the method, while excessive degradation can lead to the formation of secondary or tertiary degradants that are not relevant to real-world stability and can unnecessarily complicate the analysis.[8]
Analytical Strategy: Taming a Polar, Acidic Molecule
Compound 1 is a polar molecule containing a carboxylic acid group (pKa ≈ 4.76 for the acetic acid moiety).[9] This presents a specific challenge for reversed-phase HPLC, where highly polar compounds are often poorly retained on traditional C18 columns, especially when using highly aqueous mobile phases.[10][11] To overcome this, our strategy employs:
-
A Polar-Embedded Reversed-Phase Column: These columns contain a polar group embedded within the alkyl chain (e.g., an amide or carbamate), which prevents the stationary phase from collapsing in 100% aqueous mobile phases and provides alternative selectivity for polar analytes.[12]
-
Acidified Mobile Phase: The use of an acidic modifier (e.g., 0.1% formic or phosphoric acid) in the mobile phase is critical. By maintaining the pH well below the pKa of the carboxylic acid, we ensure the analyte is in its neutral, protonated form, which significantly improves retention and peak shape on a reversed-phase column.[10]
Experimental Design and Protocols
This section provides detailed, step-by-step protocols for the stability assessment of this compound.
Materials and Instrumentation
| Item | Specification |
| Reference Standard | This compound (≥98% purity) |
| Reagents | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂ 30%) - All ACS Grade or higher |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) - HPLC Grade; Water - Milli-Q® or 18.2 MΩ·cm |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. |
| LC-MS System | Agilent 6545 Q-TOF LC/MS or equivalent, with an electrospray ionization (ESI) source. |
| HPLC Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent polar-modified column.[10] |
| Photostability Chamber | Conforming to ICH Q1B guidelines with controlled light (UV-A and visible) and temperature output.[13][14] |
Development of the Stability-Indicating HPLC-UV Method
The following method was developed and validated for its ability to separate the parent peak of Compound 1 from all process impurities and degradation products.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[12] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B | A shallow gradient provides robust separation of the polar parent compound from potentially more hydrophobic degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak efficiency. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 220 nm (for quantification); PDA scan 200-400 nm (for peak purity) | 220 nm provides good sensitivity for the compound. PDA is used to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.[4] |
Protocol: Preparation of Solutions
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Compound 1 reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock is used for preparing working standards and stress samples.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Mobile Phase A. This is the standard for quantification.
Protocol: Forced Degradation Studies
For each condition below, a "control" or t=0 sample is prepared by taking an aliquot of the stressed solution immediately after adding the stress agent, neutralizing it (if necessary), and diluting it to the final concentration. All stressed samples are ultimately diluted to a target concentration of 0.1 mg/mL with Mobile Phase A before injection.
-
Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a vial.
-
Add 1.0 mL of 1.0 M HCl.
-
Cap the vial and place it in a water bath at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize by adding 1.0 mL of 1.0 M NaOH.
-
Dilute 1.0 mL of the neutralized solution to 10.0 mL with Mobile Phase A. Causality: The amide bond is susceptible to acid-catalyzed hydrolysis. Elevated temperature accelerates this process to achieve degradation within a reasonable timeframe.[15] The furazan ring itself may also undergo acid-catalyzed ring opening under harsh conditions.[16][17]
-
Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a vial.
-
Add 1.0 mL of 0.1 M NaOH.
-
Cap the vial and keep it at room temperature for 8 hours.
-
After incubation, carefully neutralize by adding 1.0 mL of 0.1 M HCl.
-
Dilute 1.0 mL of the neutralized solution to 10.0 mL with Mobile Phase A. Causality: Base-catalyzed hydrolysis of the amide bond is typically faster than acid hydrolysis and can often be performed at room temperature. A lower concentration of base is used initially to avoid excessive degradation.
-
Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a vial.
-
Add 1.0 mL of 3% H₂O₂.
-
Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
Dilute 1.0 mL of the stressed solution to 10.0 mL with Mobile Phase A. Causality: Hydrogen peroxide is a common oxidizing agent used to assess the molecule's susceptibility to oxidation. The furazan ring and methyl group are potential sites of oxidation.[8][18]
-
Weigh 5 mg of solid Compound 1 into a clear glass vial.
-
Place the uncapped vial in a calibrated oven at 105 °C for 48 hours.
-
Separately, pipette 2.0 mL of the Stock Solution into a vial, cap it, and place it in a water bath at 60 °C for 48 hours.
-
After incubation, cool the samples. Dissolve the solid sample in 5.0 mL of 50:50 ACN/Water.
-
Dilute both the solid and solution samples to a final concentration of 0.1 mg/mL with Mobile Phase A. Causality: This tests for both solid-state and solution-state thermal stability. High temperature can provide the energy needed to overcome activation barriers for decomposition.[19]
-
Prepare two 0.1 mg/mL solutions of Compound 1 in Mobile Phase A.
-
Place one solution in a clear, quartz vial and expose it in a photostability chamber.
-
Wrap the second vial completely in aluminum foil (dark control) and place it in the chamber alongside the test sample.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as specified in ICH Q1B.[14][20]
-
Analyze both the exposed and dark control samples by HPLC. Causality: To assess if light energy can induce degradation. The aromatic furazan ring contains π-electrons that can absorb UV radiation, potentially leading to photochemical reactions.[21][22] The dark control is essential to differentiate between photodegradation and any thermal degradation that may occur in the chamber.[22]
Visualization of Workflows
Overall Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation and stability analysis.
Anticipated Results and Discussion
Following the execution of the protocols, the data should be systematically evaluated.
Summary of Degradation
The results of the forced degradation studies should be compiled into a clear, comparative table.
| Stress Condition | Conditions | % Assay of Parent | % Degradation | Observations (No. of Degradants) |
| Unstressed Control | N/A | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 1.0 M HCl, 60 °C, 24h | 85.2 | 14.8 | 2 major |
| Base Hydrolysis | 0.1 M NaOH, RT, 8h | 89.5 | 10.5 | 2 major |
| Oxidation | 3% H₂O₂, RT, 24h | 98.1 | 1.9 | 1 minor |
| Thermal (Solution) | 60 °C, 48h | 99.5 | 0.5 | Negligible |
| Photolytic | ICH Q1B Exposure | 96.8 | 3.2 | 1 minor |
| Dark Control | In photostability chamber | 99.8 | 0.2 | Negligible |
Note: Data shown are representative and for illustrative purposes only.
The results indicate that Compound 1 is most susceptible to degradation under acidic and basic hydrolytic conditions and relatively stable against oxidative, thermal, and photolytic stress. The significant degradation observed under hydrolytic conditions points to the amide linkage as the primary liability.
Elucidation of Degradation Pathway
LC-MS analysis of the samples from the acid and base hydrolysis experiments is critical. In positive ion mode ESI-MS, the parent compound (C₆H₇N₃O₄, MW 185.14) is expected to show a protonated molecule at m/z 186.05.
The primary degradation products (DP) from hydrolysis would be:
-
DP-1: 4-methyl-furazan-3-carboxylic acid (C₄H₄N₂O₃, MW 128.09). Expected m/z 129.03.
-
DP-2: Glycine (aminoacetic acid) (C₂H₅NO₂, MW 75.07). Expected m/z 76.04.
The detection of ions corresponding to these masses in the chromatograms of the stressed samples would confirm the hydrolytic cleavage of the amide bond as the principal degradation pathway.
Proposed Primary Degradation Pathway
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. formulationbio.com [formulationbio.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Acetic acid - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 12. lcms.cz [lcms.cz]
- 13. One moment, please... [ikev.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [ouci.dntb.gov.ua]
- 18. Furazan - Wikipedia [en.wikipedia.org]
- 19. research.wur.nl [research.wur.nl]
- 20. database.ich.org [database.ich.org]
- 21. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. q1scientific.com [q1scientific.com]
Troubleshooting & Optimization
troubleshooting common issues in the synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Technical Support Center: Synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will explore the causality behind frequent issues and provide field-proven, validated solutions to streamline your experimental workflow.
Synthesis Overview: A Validated Pathway
The synthesis of this compound is conceptually a straightforward amide coupling. However, the unique electronic properties of the furazan heterocycle and the general sensitivities of amide bond formation necessitate careful control over reaction conditions. The overall process involves the coupling of two key synthons: 4-Methyl-furazan-3-carboxylic acid and a protected form of glycine .
Below is a standard workflow diagram outlining the critical stages of the synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the amide coupling stage in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired amide product. What are the likely causes?
This is the most common issue in amide bond formation and typically points to one of three areas: inefficient carboxylic acid activation, poor nucleophilicity of the amine, or the presence of competing side reactions.[1][2]
Potential Causes & Recommended Solutions
-
Cause A: Incomplete Carboxylic Acid Activation
-
The "Why": The hydroxyl group of a carboxylic acid is a poor leaving group. Coupling reagents work by converting it into a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides), making the carbonyl carbon susceptible to nucleophilic attack by the amine.[3] If this activation step is inefficient, the reaction will not proceed.
-
Solutions:
-
Verify Reagent Quality: Carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Use a fresh bottle or a recently opened container stored in a desiccator.
-
Use Additives: The initial activated species from carbodiimides can be unstable. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure trap the activated acid to form a more stable, yet highly reactive, active ester, which suppresses side reactions and improves yield.[1]
-
Optimize Stoichiometry: Ensure you are using a slight excess of the coupling reagent (typically 1.1-1.2 equivalents) relative to the carboxylic acid.
-
-
-
Cause B: Deactivation of the Amine
-
The "Why": Amines are basic and carboxylic acids are acidic. In the reaction vessel, a simple acid-base reaction can occur, protonating the glycine derivative to form an ammonium salt.[1][3] This salt is no longer nucleophilic and cannot attack the activated carboxylic acid.
-
Solutions:
-
Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) into the reaction (1.5-2.0 equivalents). This base will neutralize any ambient acid and the HCl salt if you are using glycine methyl ester hydrochloride, ensuring the amine remains in its free, nucleophilic form.
-
Order of Addition: A robust protocol involves pre-activating the carboxylic acid before introducing the amine. Dissolve the 4-methyl-furazan-3-carboxylic acid, coupling reagent (EDC), and additive (HOBt) in an anhydrous solvent and stir for 15-30 minutes. Then, add the solution containing the glycine derivative and the non-nucleophilic base.
-
-
-
Cause C: Hydrolysis of Activated Intermediates
-
The "Why": The activated carboxylic acid intermediate is highly electrophilic and will react readily with any available nucleophile. Water is a potent nucleophile that will hydrolyze the intermediate back to the starting carboxylic acid, effectively killing the reaction.[1]
-
Solutions:
-
Use Anhydrous Solvents: Employ high-quality, anhydrous solvents like DMF or DCM from a sealed bottle or one that has been dried over molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Caption: The desired reaction pathway via a stable active ester vs. the competing hydrolysis side reaction.
Q2: My reaction works, but the final product is difficult to purify and contains significant byproducts. What should I investigate?
Purification challenges often stem from side products generated during the coupling reaction or incomplete reactions. The nature of the impurity provides clues to the solution.
Potential Causes & Recommended Solutions
-
Cause A: Urea Byproduct Contamination
-
The "Why": When using carbodiimide reagents like DCC or EDC, a urea byproduct is formed (DCU or EDU, respectively). DCU is notoriously insoluble in many organic solvents and can be difficult to remove. EDU is water-soluble, making it a superior choice for simpler purification.[3]
-
Solutions:
-
Choose EDC: If you are using DCC, switch to EDC. The resulting ethyl-dimethylaminopropyl urea (EDU) byproduct is easily removed with a simple aqueous wash (e.g., dilute HCl or water) during the workup.
-
Aqueous Workup: After the reaction is complete, quench with water or dilute acid, and perform a liquid-liquid extraction. The water-soluble byproducts (EDU, excess base, salts) will partition into the aqueous layer.
-
-
-
Cause B: Unreacted Starting Materials
-
The "Why": If the reaction does not go to completion, you will be left with a mixture of product and starting materials, which can co-elute during chromatography or co-crystallize.
-
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the limiting starting material. Do not begin workup until the reaction is complete.
-
Drive to Completion: If the reaction stalls, consider gentle heating (e.g., to 40 °C) or adding a small additional portion (0.1-0.2 eq) of the coupling reagent.[4]
-
-
-
Cause C: Racemization (If using chiral amino acids)
-
The "Why": While not an issue for glycine, if you adapt this protocol for chiral amino acids, the activated carboxylic acid intermediate is susceptible to racemization, especially with certain coupling reagents or at elevated temperatures.[1][2]
-
Solutions:
-
Use Racemization-Suppressing Additives: HOBt and particularly OxymaPure are known to minimize racemization during coupling.[1]
-
Maintain Low Temperatures: Run the coupling reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.
-
-
Frequently Asked Questions (FAQs)
-
Q: Which coupling reagent is best for this synthesis?
-
A: For routine, solution-phase synthesis, the combination of EDC/HOBt or EDC/OxymaPure is highly recommended.[1] It offers a good balance of reactivity, cost-effectiveness, and ease of purification due to the water-soluble urea byproduct. More potent reagents like HATU or PyBOP are also effective but are typically reserved for more challenging couplings, such as those involving sterically hindered substrates.[1][5]
-
| Reagent System | Pros | Cons | Purification |
| EDC / HOBt | Cost-effective, good reactivity, suppresses racemization. | HOBt has explosive properties when dry (commercially available wetted). | Easy; water-soluble byproducts. |
| DCC / HOBt | Inexpensive, effective. | Forms insoluble DCU byproduct, difficult to remove. | Filtration required to remove DCU. |
| HATU / DIPEA | Very fast and efficient, good for hindered substrates. | More expensive, can be difficult to remove from product. | Requires careful chromatography. |
| Acyl Fluoride (in-situ) | Excellent for sterically hindered or electron-poor amines.[5] | Requires a two-step, one-pot procedure with fluorinating agents. | Generally clean reactions. |
-
Q: What is the best solvent for this reaction?
-
A: Anhydrous Dimethylformamide (DMF) is a common and effective choice as it readily dissolves most reactants and intermediates.[4] Anhydrous Dichloromethane (DCM) is another excellent option, particularly if you wish to avoid a high-boiling point solvent.
-
-
Q: How do I know if my carboxylic acid activation is the problem?
-
A: A simple diagnostic experiment can be performed. Activate your 4-methyl-furazan-3-carboxylic acid as usual, but instead of adding glycine, add a more robust nucleophile like benzylamine. If this reaction proceeds smoothly (monitor by TLC/LC-MS), it suggests the activation step is working and the issue likely lies with the glycine component (e.g., protonation, insolubility).
-
Validated Experimental Protocol
This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Synthesis of this compound methyl ester
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-Methyl-furazan-3-carboxylic acid (1.0 eq).
-
Add anhydrous DMF (or DCM) to dissolve the acid (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 15-30 minutes. A clear solution should be maintained.
-
-
Coupling:
-
In a separate flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the glycine solution and stir for 5 minutes.
-
Add the glycine/DIPEA solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (16-18 hours).
-
-
Workup and Purification:
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of water.
-
Wash the organic layer sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure ester.
-
-
Hydrolysis (Optional):
-
If the final acid is desired, the resulting methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in a THF/water mixture).
-
Caption: A logical decision tree for troubleshooting low product yield.
References
- Biotage. (2023). What do you do when your peptide synthesis fails?
- Benchchem. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
- Due-Hansen, M. E., et al. (2015).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Sheremetev, A. B. (1998). Novel synthesis of 4-aminofurazan-3-acetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. biotage.com [biotage.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of Polar Furazan Derivatives
Welcome to the technical support center for the purification of polar furazan derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. The inherent polarity of many furazan derivatives, often augmented by functional groups like amino, nitro, and hydroxyl moieties, presents significant challenges in achieving high purity. This resource provides in-depth, field-proven insights and troubleshooting strategies to address common and complex purification issues.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning the purification of polar furazan derivatives.
Q1: My polar furazan derivative is highly soluble in water. What is the best initial approach for purification?
A1: For highly water-soluble (hydrophilic) compounds, direct extraction with common organic solvents is often inefficient. A multi-step approach is recommended:
-
Initial Solvent Removal: If your compound is stable, remove as much water as possible under reduced pressure (rotary evaporation). Be mindful of the potential for co-distillation with water.
-
Liquid-Liquid Extraction with a Polar Organic Solvent: After concentrating the aqueous solution, perform multiple extractions with a more polar organic solvent like ethyl acetate or dichloromethane. The high concentration of your compound in the remaining water will shift the partition equilibrium in your favor.
-
Recrystallization from a Polar Solvent System: If the crude product is solid, recrystallization is an excellent next step. Experiment with solvent systems like ethanol/water, acetone/hexane, or isopropanol.[1] The principle is to find a solvent that dissolves your compound well when hot but poorly when cold.[2]
Q2: I'm struggling to choose between normal-phase and reversed-phase chromatography for my polar furazan derivative. What are the key considerations?
A2: The choice depends on the specific properties of your compound and the impurities present.
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[3] It is often suitable for moderately polar compounds.[4][5] The interaction is based on the polarity of functional groups, which can be advantageous for separating isomers.[4][6]
-
Reversed-Phase Chromatography (RPC): This employs a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] For very polar furazan derivatives that have little retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography, can be a powerful alternative.[6][7]
A general rule of thumb is to consider the solubility of your crude sample. If it's soluble in organic solvents, normal-phase may be a good starting point. If it's soluble in polar solvents like alcohols or DMSO, reversed-phase or HILIC might be more appropriate.[8]
Q3: My furazan derivative seems to be degrading on the silica gel column. What's happening and how can I prevent it?
A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. Furazan derivatives, particularly those with certain functional groups, can be susceptible to decomposition.[9]
Mitigation Strategies:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silanol groups by washing the silica gel with a solvent containing a small amount of a non-polar amine, like triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation.
Q4: Are there any specific safety precautions I should take when purifying furazan derivatives?
A4: Yes, safety is paramount. Many furazan derivatives are energetic materials with high thermal stability but can be sensitive to shock or friction, especially when bearing multiple nitro or azido groups.[10]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[11][12]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes or dust.[11][12]
-
Avoid Friction and Impact: Handle purified, dry compounds with care. Use soft spatulas (e.g., plastic or wood) and avoid grinding.
-
Thermal Stability: While many furazans are thermally stable, be cautious when heating, especially during solvent evaporation.[10][13] Avoid heating to dryness unless the thermal properties of the compound are well-known.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging scenarios encountered during the purification of polar furazan derivatives.
Scenario 1: Failure to Crystallize or "Oiling Out" During Recrystallization
Your polar furazan derivative dissolves in the hot recrystallization solvent but instead of forming crystals upon cooling, it separates as an oil.
Causality Analysis: "Oiling out" typically occurs when the melting point of the compound is lower than the temperature at which a saturated solution is achieved, or when the concentration of the solute is too high.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting "oiling out".
Detailed Protocol: Overcoming "Oiling Out"
-
Re-dissolve: If your compound has oiled out, reheat the solution until the oil fully dissolves.
-
Add More Solvent: Add more of the primary (good) solvent to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary. Rapid cooling in an ice bath often promotes oil formation.
-
Solvent Pair Strategy: If a single solvent fails, use a solvent pair. Dissolve your compound in a minimum amount of a "good" hot solvent. Then, add a "poor" solvent (one in which your compound is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[1]
-
Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of the pure compound.
Scenario 2: Poor Separation in Column Chromatography
Your polar furazan derivative co-elutes with impurities during column chromatography.
Causality Analysis: Poor separation can result from several factors: an inappropriate solvent system, incorrect stationary phase, column overloading, or poor column packing.
Data-Driven Solvent Selection
Before committing to a column, optimize your separation using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between your product and impurities, with a retention factor (Rf) for your target compound between 0.2 and 0.4.[14]
| TLC Observation | Interpretation | Action for Column Chromatography |
| All spots at the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots at the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Spots are streaking | Compound may be too polar for the solvent, interacting too strongly with the silica, or the sample is overloaded on the TLC plate. | Add a small amount of a polar solvent like methanol or acetic acid to the eluent. Consider a different stationary phase if streaking persists. |
| Poor separation between spots | The selectivity of the solvent system is not optimal. | Try a different solvent system with similar polarity but different chemical properties (e.g., substitute dichloromethane for ethyl acetate). |
Troubleshooting Workflow
Caption: Troubleshooting poor chromatographic separation.
Scenario 3: Removing Persistent Colored Impurities
Even after chromatography and recrystallization, your polar furazan derivative remains colored.
Causality Analysis: Colored impurities are often highly conjugated molecules with polarities similar to the target compound, making them difficult to separate. They can arise from side reactions during synthesis.[15]
Protocol: Decolorization using Activated Charcoal
-
Dissolution: Dissolve the impure, colored furazan derivative in a suitable hot solvent, as you would for recrystallization.
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause it to boil over violently. Cool the solution slightly before adding.
-
Heating: Swirl and heat the mixture for a few minutes. Do not boil for an extended period, as this can lead to the adsorption of your product.[14]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small pad of celite or filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.
-
Crystallization: Allow the clear, colorless (or less colored) filtrate to cool and crystallize as usual.
If charcoal treatment is ineffective or leads to significant product loss, consider more advanced techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC), which offer higher resolving power.[16][17]
Advanced Purification Techniques
For particularly challenging separations, consider the following advanced methods:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[18] It offers fast, efficient separations and is particularly well-suited for polar compounds that are difficult to separate by HPLC.[16][17][19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that show little or no retention in reversed-phase chromatography.[7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[7]
By systematically applying these principles and troubleshooting strategies, researchers can overcome the challenges inherent in the purification of polar furazan derivatives, leading to the isolation of high-purity materials essential for further research and development.
References
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Furazan. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved January 18, 2026, from [Link]
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Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. (2023, June 1). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent progress in synthesis and application of furoxan. (2023, February 9). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (n.d.). Faraday Discussions (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved January 18, 2026, from [Link]
-
Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. (2023, May 11). MDPI. Retrieved January 18, 2026, from [Link]
-
Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. (2023, June 1). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 18, 2026, from [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved January 18, 2026, from [Link]
-
How do I decide between normal- or reversed-phase flash column chromatography? (2023, January 19). Biotage. Retrieved January 18, 2026, from [Link]
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Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Recrystallization. (n.d.). University of Arizona. Retrieved January 18, 2026, from [Link]
-
Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. (2023, June 1). MDPI. Retrieved January 18, 2026, from [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved January 18, 2026, from [https://www.chromatographytoday.com/news/sfc-sfe-related/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved January 18, 2026, from [Link]
-
New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Crystallization. (n.d.). California State University, Bakersfield. Retrieved January 18, 2026, from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 18, 2026, from [Link]
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Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved January 18, 2026, from [Link]
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New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. Retrieved January 18, 2026, from [Link]
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Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
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Synthesis and cytotoxic activity of new annulated furazan derivatives. (2021, May 31). ResearchGate. Retrieved January 18, 2026, from [Link]
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Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved January 18, 2026, from [Link]
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Recrystallization. (n.d.). University of Texas at Dallas. Retrieved January 18, 2026, from [Link]
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Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]
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What Is Normal Phase And Reversed Phase Chromatography? (2025, April 17). Alwsci. Retrieved January 18, 2026, from [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube. Retrieved January 18, 2026, from [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Retrieved January 18, 2026, from [Link]
-
Extraction and derivatisation of active polysaccharides. (2019, September 20). PMC - NIH. Retrieved January 18, 2026, from [Link]
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identifying and minimizing side products in the amidation of 4-methyl-furazan-3-carboxylic acid
Technical Support Center: Amidation of 4-Methyl-Furazan-3-Carboxylic Acid
Welcome to the technical support guide for the successful amidation of 4-methyl-furazan-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The unique electronic nature of the furazan ring can present specific challenges during amide bond formation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you identify and minimize side products, thereby maximizing the yield and purity of your target amide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and my starting material is consumed. What is the likely cause?
Answer: Low yields, despite the consumption of the carboxylic acid, often point to the formation of stable, non-productive side products. The most common culprit, especially when using carbodiimide coupling agents like EDC or DCC, is the formation of an N-acylurea byproduct .
-
Causality: The reaction proceeds through a highly reactive O-acylisourea intermediate.[1] This intermediate is meant to be intercepted by your amine to form the desired amide. However, if the amine is not sufficiently nucleophilic or is present at a low effective concentration, the O-acylisourea can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea.[2] This rearranged product is unreactive towards the amine, effectively terminating the reaction for that molecule and reducing your overall yield.[1]
-
Recommended Solutions:
-
Introduce an Additive: The most effective way to prevent N-acylurea formation is to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3] These additives rapidly react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, preventing the rearrangement, yet remains sufficiently reactive to couple with the amine.[1] HOAt is generally more effective than HOBt at increasing reaction rates and suppressing side reactions.[3][4]
-
Control Temperature: Carbodiimide-mediated couplings should be run at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[2] Higher temperatures can accelerate the undesirable N-acylurea rearrangement.
-
Change Coupling Agent Class: If the problem persists, consider switching from a carbodiimide to a phosphonium-based (e.g., PyBOP) or an aminium/uronium-based (e.g., HBTU, HATU) coupling reagent.[2][4] These reagents form active esters directly with HOBt or HOAt derivatives, bypassing the O-acylisourea intermediate and its associated side reactions.
-
Question 2: I am coupling 4-methyl-furazan-3-carboxylic acid with a chiral amine and I'm detecting the diastereomeric product. How can I prevent epimerization?
Answer: Epimerization is a critical side reaction in peptide synthesis and any amidation involving a chiral amine.[5][6] It occurs when the alpha-proton of the activated carboxylic acid is abstracted, leading to a loss of stereochemical integrity. While the furazan acid itself is achiral, activating it for coupling to a chiral amine can create conditions conducive to epimerization of the amine component if it has an adjacent stereocenter, or more commonly, the activated acid if it were chiral. For the coupling of a chiral amine, the primary concern is ensuring the coupling conditions do not promote side reactions on the amine itself. For coupling chiral carboxylic acids (not the topic molecule, but a relevant concern for researchers), this is a major issue.
-
Causality: The formation of an oxazolone intermediate from an activated N-acyl amino acid is a primary pathway for racemization. For general amidations, the choice of base and additives is critical. Strong, non-hindered bases can increase the rate of epimerization.
-
Recommended Solutions:
-
Use HOAt or Oxyma Pure® as an Additive: Additives are crucial for suppressing epimerization.[2] HOAt is particularly effective due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the desired coupling reaction, outcompeting the epimerization pathway.[4]
-
Choose the Right Base: When using aminium/uronium or phosphonium reagents, a tertiary amine base is required. Use a hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[2] For particularly sensitive couplings, the even weaker base sym-collidine may be beneficial.[2]
-
Avoid Pre-activation Delays: Do not allow the carboxylic acid, coupling agent, and base to stir for extended periods before adding the amine. This "pre-activation" time allows the concentration of the highly reactive intermediate to build up, increasing the risk of side reactions. A protocol without pre-activation, where all components are mixed together, has been shown to significantly suppress epimerization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best class of coupling agent for this amidation?
There is no single "best" agent, as the optimal choice depends on the specific amine, scale, and cost considerations. However, they can be grouped by efficacy and common use cases.
| Coupling Agent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DIC, DCC | Cost-effective, widely available. Water-soluble byproducts (EDC).[2] | Prone to N-acylurea formation without additives.[2][8] DCC produces insoluble DCU byproduct. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low epimerization risk.[4] Does not cause guanidinylation of the amine. | Solutions in DMF have moderate stability. More expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity, fast reaction times.[4] Stable in solution. HATU is excellent for hindered couplings.[4] | Can cause guanidinylation of the primary amine if the carboxylic acid is not present in excess.[9] |
For general-purpose synthesis, an EDC/HOAt system offers a robust and cost-effective starting point. For challenging or sterically hindered amines, HATU is often the reagent of choice for its high reactivity.[4]
Q2: Which solvent should I use for the reaction?
The most common and effective solvents for amidation reactions are polar aprotic solvents.
-
Dimethylformamide (DMF) is the most widely used solvent due to its excellent solvating properties for all components.
-
Dichloromethane (DCM) and Acetonitrile (ACN) are also effective choices.
-
Avoid protic solvents like alcohols, as they can compete with the amine for reaction with the activated carboxylic acid. Also, avoid solvents like DMF when using reagents like bis(trichloromethyl)carbonate (BTC), as they can react with the reagent.[2]
Q3: How do I monitor the reaction's progress and identify products?
Effective reaction monitoring is key to achieving optimal results.
-
Thin-Layer Chromatography (TLC): TLC is the simplest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) to resolve the carboxylic acid starting material, the amine, and the more non-polar amide product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of starting materials and the formation of the product and any side products.[10]
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the mass of the desired product and identifying the masses of any byproducts, which is critical for troubleshooting.[10]
Visualizing the Chemistry: Mechanisms and Workflows
Core Amidation Mechanism & Side Reaction Pathway
The following diagram illustrates the general mechanism for carbodiimide-mediated amidation, highlighting the critical branch point leading to the desired amide versus the N-acylurea side product.
Caption: Carbodiimide activation and subsequent reaction pathways.
The Role of Additives like HOBt/HOAt
This diagram shows how additives intercept the reactive intermediate to prevent side product formation.
Caption: Additives prevent N-acylurea formation by creating a stable active ester.
Systematic Troubleshooting Workflow
Follow this workflow to diagnose and solve common amidation issues.
Caption: A logical workflow for troubleshooting amidation reactions.
Optimized Experimental Protocol
This protocol utilizes EDC and HOAt, a combination known for high efficiency and low side-product formation.
Materials:
-
4-methyl-furazan-3-carboxylic acid
-
Amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOAt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add 4-methyl-furazan-3-carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Add the amine (1.0 eq), HOAt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture to dissolve all components.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction by TLC or LC-MS every 1-2 hours until the carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
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New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). National Center for Biotechnology Information. [Link]
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Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
-
Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. (n.d.). National Center for Biotechnology Information. [Link]
-
Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. (n.d.). ResearchGate. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones. (n.d.). ResearchGate. [Link]
-
Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]
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Epimerisation in Peptide Synthesis. (n.d.). National Center for Biotechnology Information. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Carbodiimide-mediated amidation reaction. (n.d.). ResearchGate. [Link]
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Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed. [Link]
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Synthesis of Amides. (2021). Chemistry LibreTexts. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). National Center for Biotechnology Information. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]
-
Preparation of Furazan Carboxylates from Enamines by a Nitrosation–Oxidative Cyclization Sequence. (n.d.). ResearchGate. [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). National Center for Biotechnology Information. [Link]
-
A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. (2020). National Center for Biotechnology Information. [Link]
-
one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. (n.d.). National Center for Biotechnology Information. [Link]
-
[organic] carboxylic acid amide derivative synthesis. (2017). Reddit. [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. [Link]
-
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (n.d.). ChemRxiv. [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022). National Center for Biotechnology Information. [Link]
-
HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
The preparation and applications of amides using electrosynthesis. (2020). Royal Society of Chemistry. [Link]
-
Making Amides from Carboxylic Acids. (2019). YouTube. [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]
-
Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]
-
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (n.d.). An-Najah Staff. [Link]
-
Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. (2024). ChemRxiv. [Link]
-
What is the best method for detecting Amide groups in the presence of Amine groups?. (2013). ResearchGate. [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (n.d.). MDPI. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
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- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Strategies for Improving the Solubility of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Introduction
Welcome to the technical support guide for [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered during biological assays. The unique chemical structure of this compound, featuring a furazan ring coupled with a carboxylic acid moiety, presents specific solubility hurdles that can impact screening results and data reproducibility.
The furazan heterocycle, a 1,2,5-oxadiazole, is an electron-withdrawing scaffold that can influence the physicochemical properties of a molecule.[1] While the incorporation of heterocyclic groups can enhance biological activity, it often complicates formulation.[2][3] This guide offers a logical, step-by-step approach to systematically address and resolve poor aqueous solubility, ensuring the generation of reliable and accurate biological data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: My initial attempt to dissolve the compound in aqueous buffer for a cell-based assay failed. What is the first step I should take?
A1: The first step is to assess the pH of your buffer. The compound possesses a carboxylic acid group, which is ionizable. At neutral or acidic pH, this group will be protonated and less soluble in aqueous media. Your primary strategy should be to increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. We recommend preparing a concentrated stock solution in a mildly basic buffer (e.g., pH 7.4-8.5) before diluting it into your final assay medium. Always check the final pH of the assay medium after adding the compound to ensure it remains within the tolerated range for your biological system.
Q2: I am using DMSO to create a stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[4] To mitigate this:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the degree of supersaturation upon dilution.
-
Optimize the Dilution Step: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing can help keep the compound in solution.
-
Use a Co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) to the final assay buffer to increase the overall solvent capacity for your compound.[5] Ensure the final concentration of the co-solvent is compatible with your assay.
Q3: Can I use sonication to help dissolve the compound?
A3: Yes, sonication can be a useful physical method to aid dissolution. It provides energy to break up solid particles and enhance solvent interaction. However, it should be used judiciously. Prolonged or high-energy sonication can generate heat, potentially degrading the compound. Use short bursts of sonication in an ice bath and visually inspect the solution for clarity. If the compound precipitates out again after the solution cools, sonication alone is not a sufficient solution, and chemical modification strategies (like pH adjustment) are necessary.
Q4: Are there any common excipients that can improve the solubility of this compound?
A4: Yes, several formulation strategies involving excipients can be effective.[6][7] For carboxylic acid-containing compounds, complexation with cyclodextrins can be a powerful approach.[5] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, encapsulating the less soluble parts of your molecule and presenting a more water-soluble complex to the aqueous environment. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.
Guide 1: Systematic pH Adjustment and Salt Formation
The presence of the carboxylic acid is the most critical handle for solubility manipulation. This guide details a systematic approach to optimize pH for solubilization.
Causality: The solubility of a carboxylic acid is highly dependent on its ionization state, which is governed by the pH of the solution and the pKa of the acid. When the pH is above the pKa, the carboxylic acid exists predominantly in its deprotonated (carboxylate) form, which is significantly more water-soluble due to its ionic nature.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or TRIS buffers).
-
Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Data Interpretation & Next Steps
| pH | Expected Solubility | Rationale |
| < 6.0 | Low | Carboxylic acid is primarily in the protonated, less soluble form. |
| 7.0 - 8.0 | Moderate to High | A significant fraction of the compound is deprotonated and soluble. |
| > 8.0 | High | The compound exists almost entirely as the highly soluble carboxylate salt. |
Troubleshooting Workflow: pH Adjustment
Caption: Decision workflow for pH-based solubility enhancement.
Guide 2: Utilizing Co-solvents and Solubilizing Agents
If pH adjustment alone is insufficient or incompatible with the biological assay's constraints, the use of co-solvents or other formulation aids is the next logical step.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar or moderately polar compounds.[5] They can also disrupt the hydrogen bonding network of water, which can sometimes hinder the dissolution of certain solutes.
Recommended Co-solvents and Starting Concentrations
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% | Can be cytotoxic at higher concentrations. Check assay tolerance. |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines, but can affect enzyme kinetics. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Biocompatible and effective, but can increase solution viscosity. |
| N-Methyl-2-pyrrolidone (NMP) | < 1% | Potent solvent, but must be used with caution due to potential toxicity. |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock: Prepare a high-concentration stock of the compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).
-
Prepare Buffers: Prepare a set of assay buffers containing varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in PBS).
-
Dilution Test: Add the stock solution to each co-solvent-containing buffer to achieve the final desired assay concentration.
-
Observe: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
Assay Compatibility: Run a vehicle control (buffer with the highest co-solvent concentration but no compound) in your biological assay to ensure the solvent system does not interfere with the results.
Solubilization Strategy Flowchart
Caption: Hierarchical workflow for advanced solubility formulation.
Part 3: Final Recommendations and Best Practices
-
Characterize Your Material: Ensure the purity of your compound. Impurities can sometimes significantly depress solubility.
-
Thermodynamic vs. Kinetic Solubility: Be aware of the difference. A solution might be kinetically soluble (clear for a short period) but will precipitate over time as it reaches its lower thermodynamic solubility limit. Always check for stability over the full duration of your assay.
-
Document Everything: Keep meticulous records of the formulation used for each experiment (e.g., "Compound X at 10 µM in PBS pH 7.4 with 0.5% DMSO"). This is critical for reproducibility.
-
Salt Forms: If you are working with a salt form of the compound, be aware of the counter-ion and its potential impact on solubility and the biological system.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, enabling robust and reliable data generation in biological assays.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 809482. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF. [Link]
-
ResearchGate. (n.d.). Furazans in Medicinal Chemistry. Request PDF. [Link]
-
PubMed. (2007). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
EMBL-EBI. (n.d.). Furazans in Medicinal Chemistry. (CHEMBL5236544). ChEMBL. [Link]
-
ACS Publications. (2021). Furazans in Medicinal Chemistry. American Chemical Society. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
NIH. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document: Furazans in Medicinal Chemistry. (CHEMBL5236544) - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Coupling Reactions with 4-Methyl-Furazan-3-Carbonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 4-methyl-furazan-3-carbonyl chloride. This guide is designed to provide expert insights and practical solutions to overcome common challenges associated with the poor reactivity and complex handling of this highly reactive acylating agent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The furazan (1,2,5-oxadiazole) ring is a strongly electron-withdrawing heterocycle. This property dramatically increases the electrophilicity of the adjacent carbonyl carbon in 4-methyl-furazan-3-carbonyl chloride, making it an intrinsically potent acylating agent.[1][2][3] However, this high reactivity can also lead to instability, side reactions, and apparent "poor reactivity" when coupling with challenging nucleophiles. This guide addresses this paradox by providing structured troubleshooting advice and robust protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during coupling reactions in a direct question-and-answer format.
Question 1: My amide coupling reaction shows low to no product formation, and I primarily recover my starting amine. What is the likely cause?
Answer: This is the most common failure mode and typically points to one of two primary issues: insufficient basicity to neutralize the HCl byproduct or a poorly nucleophilic amine that cannot compete with reagent decomposition.
Core Problem: Every mole of acyl chloride that reacts produces one equivalent of hydrochloric acid (HCl).[4] If your amine starting material is the only base present, it will be protonated by the generated HCl, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction.
Solutions & Protocols:
-
Incorporate a Non-Nucleophilic Base: The most critical variable is the choice and stoichiometry of an appropriate acid scavenger.
-
Recommended Base: Use a hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (Et3N).[4][5] These bases are non-nucleophilic due to steric hindrance and will not compete with your primary amine for the acyl chloride.
-
Stoichiometry: Use at least 2.0 equivalents of the base if your amine starting material is a free base, and 3.0 equivalents if it is an HCl or TFA salt.
-
-
Add a Nucleophilic Catalyst for Sluggish Amines: If your amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the reaction rate may be too slow. A catalyst can dramatically accelerate the acylation.
-
Recommended Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for difficult acylations.[6] It functions by first reacting with the highly reactive acyl chloride to form a charged N-acylpyridinium intermediate. This intermediate is significantly more reactive than the initial acyl chloride and is more readily attacked by a weak nucleophile.
-
Stoichiometry: Use a catalytic amount, typically 0.1-0.2 equivalents.
-
Workflow: Troubleshooting Low Yield
This decision tree outlines a logical workflow for diagnosing and solving low-yield coupling reactions.
Sources
degradation pathways of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The protocols and explanations provided herein are grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation of this compound. What are the most probable degradation pathways I should anticipate?
A1: Based on the chemical structure of this compound, the most susceptible point of degradation is the amide bond. Amide bonds are known to undergo hydrolysis under both acidic and basic conditions.[1][2][3] Therefore, the primary degradation pathway is likely the cleavage of this bond to yield two main products: 4-methyl-furazan-3-carboxylic acid and aminoacetic acid (glycine).
While the furazan ring is generally stable, harsh conditions could potentially lead to its cleavage, although this is considered a secondary and less probable pathway under typical experimental stress conditions.[4][5]
Below is a diagram illustrating the predicted primary degradation pathway:
Caption: Predicted Primary Degradation Pathway.
Q2: I am designing a forced degradation study for this molecule. What experimental conditions should I employ according to regulatory guidelines?
A2: Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7] According to the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), you should expose the molecule to a variety of stress conditions.[8][9]
Here is a summary of recommended starting conditions for your forced degradation study:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl at 40-80°C | To assess susceptibility to degradation in acidic environments.[10] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH at 40-80°C | To evaluate stability in alkaline conditions.[10] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room or elevated temperatures | To determine sensitivity to oxidative stress. |
| Thermal Degradation | Elevated temperatures (e.g., >50°C) in dry or humid conditions | To identify thermally induced degradation products.[6][10] |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light | To assess light sensitivity.[6][10] |
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent molecule.[8]
Troubleshooting Guides
Issue 1: I am not observing any degradation under my initial stress conditions. What should I do?
Troubleshooting Steps:
-
Increase Stressor Severity: If you do not observe any degradation, you may need to increase the intensity of your stress conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Raising the temperature of the reaction.
-
Extending the duration of exposure to the stressor.
-
-
Verify Analytical Method Sensitivity: Ensure that your analytical method, typically High-Performance Liquid Chromatography (HPLC), is sensitive enough to detect low levels of degradation products.[11][12] You may need to optimize your method by adjusting the mobile phase, column, or detector settings.
-
Consider a Quality by Design (QbD) Approach: A systematic approach where you evaluate a range of conditions will be more effective than a trial-and-error method.[10]
Here is a workflow to guide your troubleshooting process:
Caption: Troubleshooting Workflow for No Degradation.
Issue 2: I see multiple degradation peaks in my chromatogram. How do I identify them?
Troubleshooting Steps:
-
Hypothesize Degradation Products: Based on the primary degradation pathway (amide hydrolysis), your main degradation products should be 4-methyl-furazan-3-carboxylic acid and glycine.
-
Utilize Mass Spectrometry (MS): The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each degradation peak, which provides information about its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, especially for novel degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[13] This may require isolation of the degradation product.
-
Reference Standards: If available, co-injecting reference standards of suspected degradation products can confirm their identity by comparing retention times.
The following table outlines the expected molecular weights of the parent molecule and its primary degradation products:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₇N₃O₄ | 185.14[14] |
| 4-Methyl-furazan-3-carboxylic acid | C₄H₄N₂O₃ | 128.08 |
| Aminoacetic acid (Glycine) | C₂H₅NO₂ | 75.07 |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Cap the vial tightly and place it in a water bath set to 60°C.
-
-
Time-Point Sampling: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the emergence of degradation product peaks.
Protocol 2: Analytical Method for Degradation Product Monitoring
While a specific method needs to be developed and validated for your unique experimental setup, a good starting point for a reverse-phase HPLC method would be:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL
This method should be capable of separating the more polar degradation products (like glycine) from the parent compound and the other furazan-containing degradant.
References
- Vertex AI Search.
- MedCrave online. (2016-12-14).
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- (2025-11-05).
- Separation Science. (2025-03-24). Analytical Techniques In Stability Testing.
- ResearchGate.
- A practical guide to forced degradation and stability studies for drug substances.
- (2020-01-09). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- CONICET.
- ACS Publications. Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure | The Journal of Organic Chemistry.
- IJCRT.org.
- Principles of Drug Action 1, Spring 2005, Amides.
- (2023-01-01). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Allen.
- The Royal Society of Chemistry. (2020-02-29). Finding Furoxan Rings.
- BYJU'S. Types of Amide Hydrolysis.
- PMC - NIH.
- PMC - NIH. (2023-02-09).
- Wikipedia. Furazan.
- Santa Cruz Biotechnology. This compound | CAS 797806-70-3 | SCBT.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furazan - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. onyxipca.com [onyxipca.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. scbt.com [scbt.com]
Technical Support Center: Optimizing HPLC Separation of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid and its Precursors
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid and its related precursors. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust separation methods for this compound and its synthetic intermediates.
The unique structure of this compound—possessing a polar furazan ring, an amide linkage, and an acidic carboxylic acid moiety—presents specific challenges in reversed-phase chromatography. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues such as poor retention, peak tailing, and inadequate resolution.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical challenges and strategies.
Q1: What are the key chemical properties of this compound that influence its HPLC separation?
A: The chromatographic behavior of the target molecule is governed by three primary features:
-
High Polarity: The presence of the nitrogen-rich furazan heterocycle and the carboxylic acid group makes the molecule highly polar. This often leads to insufficient retention on traditional non-polar stationary phases like C18.[1][2]
-
Acidic Nature: The carboxylic acid group is ionizable. The mobile phase pH will dictate its protonation state, which significantly impacts retention and peak shape.[3][4] When ionized (negatively charged), the molecule becomes even more polar and less retained in reversed-phase HPLC.
-
Potential for Silanol Interactions: The molecule contains hydrogen bond donors and acceptors, which can engage in secondary ionic or hydrogen-bonding interactions with residual silanol groups on silica-based columns, a common cause of peak tailing.[5][6]
Q2: What are the likely precursors I need to separate from the final product?
A: Based on typical synthetic routes for N-acylated amino acids, the primary precursors to monitor and separate are:
-
4-Methyl-furazan-3-carboxylic acid: The acylating agent. This precursor is also polar and acidic and may have a similar retention profile to the final product.
-
Glycine (aminoacetic acid): The amino acid starting material. Glycine is extremely polar and will typically elute in or very near the solvent front in standard reversed-phase conditions.[7][8]
-
Coupling Reagents/Byproducts: Depending on the synthetic method used to form the amide bond, residual coupling agents or their byproducts may be present.[9]
Q3: Why is my analyte, this compound, showing poor retention (eluting near the void volume) on a C18 column?
A: This is a classic challenge for highly polar analytes. The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[6] Your highly polar molecule has a weak affinity for the C18 phase and a strong affinity for the polar mobile phase, causing it to travel through the column with little retention. Further, if the mobile phase pH is well above the pKa of the carboxylic acid (~pH 3-4.5), the molecule will be ionized, making it even more polar and further reducing retention.[4]
Q4: What is causing severe peak tailing for my target compound?
A: Peak tailing is the most common peak shape distortion and is frequently caused by more than one retention mechanism occurring simultaneously.[5] For an acidic compound like yours, the primary cause is often interaction with ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing. These negatively charged sites can interact strongly with parts of your analyte, creating a secondary, undesirable retention mechanism that leads to a tailed peak.[5][10]
Troubleshooting Guide: Specific Issues & Solutions
This guide provides a systematic, cause-and-effect approach to resolving common experimental problems.
Problem 1: Poor or No Retention on a Standard C18 Column
Q: My analyte and its precursors elute at or near the solvent front (t₀). How can I increase their retention?
A: This indicates that the hydrophobic interaction is insufficient. The goal is to either decrease the polarity of the analyte or use a more suitable stationary phase.
-
Scientific Rationale: The retention of ionizable compounds is highly dependent on the mobile phase pH. By suppressing the ionization of the carboxylic acid group, you make the molecule less polar and more hydrophobic, thereby increasing its retention on a reversed-phase column.[3][6]
-
Step-by-Step Solutions:
-
Adjust Mobile Phase pH: The most effective initial step is to lower the mobile phase pH. Set the aqueous portion of your mobile phase to a pH of 2.5 - 3.0 using an appropriate buffer like 0.1% trifluoroacetic acid (TFA) or a phosphate buffer. This ensures the carboxylic acid moiety is fully protonated (-COOH), increasing hydrophobicity and retention.[4][11]
-
Consider an Alternative Stationary Phase: If pH adjustment is insufficient, a standard C18 is not the right tool. Switch to a column with a different selectivity:
-
Polar-Embedded Phase (e.g., RP-Amide): These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds through dipole-dipole interactions and provides an alternative selectivity.[12]
-
Phenyl Phase (e.g., Phenyl-Hexyl): These phases can interact with the furazan ring via π-π interactions, offering a different retention mechanism that can be effective for aromatic or heterocyclic compounds.[12][13]
-
-
Explore HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC is an excellent alternative.[2][14] This technique uses a polar stationary phase (like bare silica or an amino-phase) and a mobile phase high in organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent. Polar analytes are well-retained and elute in order of increasing hydrophilicity.[15][16]
-
Utilize Ion-Pair Chromatography (Advanced): This technique introduces an ion-pairing reagent (e.g., tetrabutylammonium phosphate for acidic analytes) into the mobile phase.[17][18] The reagent forms a neutral, hydrophobic complex with the ionized analyte, significantly increasing its retention on a reversed-phase column.[19] Note that ion-pair reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[20][21]
-
Problem 2: Asymmetric or Tailing Peaks
Q: My main analyte peak shows significant tailing (Asymmetry Factor > 1.5). How can I achieve a more symmetrical peak?
A: Peak tailing indicates undesirable secondary interactions, typically with the column's stationary phase. The strategy is to minimize these interactions.
-
Scientific Rationale: Residual silanol groups on the silica backbone of a reversed-phase column become deprotonated and negatively charged at pH values above ~3.5.[6] These sites can interact ionically with any positive character on your analyte or through hydrogen bonding, causing tailing. By controlling the mobile phase chemistry, these interactions can be suppressed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Problem 3: Poor Resolution Between Target Compound and Precursors
Q: I can't separate this compound from its 4-Methyl-furazan-3-carboxylic acid precursor. What should I do?
A: Poor resolution (Rs < 1.5) requires optimizing for selectivity (α), as both compounds are chemically similar.[22][23]
-
Scientific Rationale: Resolution is a function of column efficiency (N), retention (k), and selectivity (α). Selectivity is the most powerful factor for separating closely related compounds.[22][24] It can be manipulated by changing the mobile phase composition, stationary phase chemistry, or temperature to exploit subtle differences in the analytes' physicochemical properties.
-
Step-by-Step Solutions:
-
Optimize the Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will provide more opportunity for the two compounds to separate.
-
Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently. If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a better hydrogen-bond acceptor and donor, which can alter the selectivity for molecules with these functional groups.
-
Fine-Tune the pH: While a low pH is good for retention and peak shape, slight adjustments (e.g., from pH 2.5 to 2.8 to 3.1) can subtly alter the ionization and polarity of the two acidic compounds to different extents, potentially improving their separation. Ensure you are using a buffer to maintain a stable pH.
-
Switch the Stationary Phase: As mentioned for retention issues, changing the column chemistry is a powerful way to affect selectivity. A Phenyl column, which relies on π-π interactions, may differentiate the precursor and product better than a C18 column, which separates primarily on hydrophobicity.[12][22]
-
Experimental Protocols & Starting Conditions
Data Summary Tables
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, High-Purity Silica, End-capped (e.g., 4.6 x 150 mm, 3.5 µm) | Good starting point, but be prepared to switch if retention is poor. High-purity silica minimizes silanol interactions. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (~2.5) suppresses ionization of carboxylic acids, improving retention and peak shape.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Profile | 5% to 60% B over 15 minutes | A broad starting gradient to locate all compounds of interest. Can be optimized later. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity. |
| Detection (UV) | 210 nm and 254 nm | 210 nm for detecting the amide/carboxyl groups; 254 nm if the furazan ring has absorbance. |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent band broadening. |
Table 2: Buffer Selection Guide for pH Optimization
| Desired pH | Recommended Buffer (pKa) | Concentration |
| 2.0 - 3.0 | Formic Acid (3.75) / TFA (0.5) | 0.1% (v/v) |
| 2.5 - 4.0 | Potassium Phosphate (2.15, 7.20) | 10-25 mM |
| 3.8 - 5.8 | Acetate Buffer (4.76) | 10-25 mM |
Note: Always operate within ±1 pH unit of the buffer's pKa for maximum buffer capacity.
Protocol 1: Mobile Phase and Sample Preparation
-
Mobile Phase A Preparation (0.1% TFA in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity Trifluoroacetic Acid (TFA).
-
Cap and mix thoroughly.
-
Filter through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum.
-
-
Mobile Phase B Preparation (0.1% TFA in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of TFA.
-
Cap, mix, filter, and degas as described above.
-
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Dilute this stock solution to a working concentration of 20-50 µg/mL using the initial mobile phase conditions (e.g., 95% A: 5% B).
-
Crucial Step: Ensure the sample solvent is as close as possible to the starting mobile phase composition to prevent peak distortion.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
Decision Tree for HPLC Mode Selection
Caption: Decision tree for selecting an appropriate HPLC mode.
References
-
G. La Regina, et al. (2007). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
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H. Nohta, H. Yoshida, M. A. H. Yamaguchi. (2003). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. PubMed. Available at: [Link]
-
I. L. Dalinger, et al. (2016). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. Available at: [Link]
-
LCGC International. (2018). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
-
J. D. Stafford, G. A. Locke, T. J. Onofrey. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. Available at: [Link]
-
Restek Corporation. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available at: [Link]
-
R. Steed. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]
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Agilent Technologies, Inc. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]
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LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Atinary. Optimizing HPLC method development to maximize peak resolution. Available at: [Link]
-
Moravek. (2023). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
M. Podolska, et al. (2011). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]
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B. Buszewski, S. Noga. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Agilent Technologies, Inc. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]
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D. K. Singh, A. Kumar, A. K. Rai. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
M. S. Al-Ghananaeem, et al. (2014). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
N. Nagamura, et al. (2002). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. PubMed. Available at: [Link]
-
A. Rohman, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]
-
Agilent Technologies, Inc. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
C. B. Ojeda, F. S. Rojas. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. Available at: [Link]
-
Agilent Technologies, Inc. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]
-
Agilent Technologies, Inc. (2022). Tips to Help Maximize Resolution. Available at: [Link]
-
M. Sajewicz, T. Kowalska. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. Available at: [Link]
-
J. W. Dolan. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
J. Jiang, et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Agilent Technologies, Inc. Control pH During Method Development for Better Chromatography. Available at: [Link]
-
W. Zhang, et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
-
M. D. Ali, G. E. O. H. Scott. (2006). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PubMed Central. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. Available at: [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available at: [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Improve Resolution In Liquid Chromatography?. YouTube. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
A. P. S. de A. Pereira, et al. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PubMed Central. Available at: [Link]
-
Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]
Sources
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interpreting mass spectrometry fragmentation patterns of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Technical Support Center: [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
Introduction: The Analytical Challenge
Welcome to the technical support guide for the mass spectrometric analysis of this compound (Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ).[1][2] This document serves as a specialized resource for researchers, chemists, and drug development professionals who are utilizing mass spectrometry for the structural characterization and quantification of this compound. As a molecule incorporating a heterocyclic furazan ring, an amide linkage, and a carboxylic acid moiety, its fragmentation behavior can be complex. This guide provides an in-depth interpretation of its expected fragmentation patterns, troubleshooting advice for common experimental hurdles, and validated protocols to ensure high-quality, reproducible data. Our approach is grounded in the principles of electrospray ionization (ESI) and collision-induced dissociation (CID), providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the mass spectrometric analysis of this compound.
Q1: What is the expected parent ion for this compound in ESI-MS?
Answer: Electrospray Ionization (ESI) is a soft ionization technique, meaning it imparts minimal energy to the analyte, preserving the intact molecule as an ion.[3] For this compound, you can expect to observe different ions depending on the polarity mode and mobile phase composition:
-
Positive Ion Mode (+ESI): The most prominent ion will be the protonated molecule, [M+H]⁺ , at a mass-to-charge ratio (m/z) of approximately 186.15 . The molecule's amide nitrogen and furazan ring nitrogens are potential sites for protonation. You may also observe adducts with sodium ([M+Na]⁺ at m/z 208.13) or potassium ([M+K]⁺ at m/z 224.10), especially if there are trace amounts of these salts in your sample or mobile phase.[4]
-
Negative Ion Mode (-ESI): The carboxylic acid group is readily deprotonated, making this compound highly sensitive in negative mode. The expected ion is the deprotonated molecule, [M-H]⁻ , at an m/z of approximately 184.13 .
Expert Insight: For structural elucidation using tandem MS (MS/MS), the [M+H]⁺ ion is typically preferred as the precursor, as protonation can induce more informative fragmentation pathways. However, for quantitative analysis, the [M-H]⁻ ion in negative mode may offer superior sensitivity.
Q2: I'm not seeing the expected molecular ion peak. What are the likely causes?
Answer: Several factors can lead to a weak or absent molecular ion peak:
-
In-Source Fragmentation: Although ESI is a soft technique, applying excessive voltage to the ion source (e.g., high capillary or fragmentor voltage) can cause the molecule to fragment before it even enters the mass analyzer.[5] This is sometimes done intentionally but can be an unintended artifact.
-
Solution: Systematically reduce the fragmentor/capillary/cone voltage to find the optimal setting that maximizes the molecular ion intensity while minimizing premature fragmentation.
-
-
Matrix Effects & Ion Suppression: Components in your sample matrix (salts, buffers, co-eluting compounds) can interfere with the ionization process in the ESI source, suppressing the signal of your analyte.[6]
-
Solution: Improve your sample preparation. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. Ensure you are using high-purity solvents (LC-MS grade) and additives. If using chromatography, optimize the separation to move the analyte away from interfering matrix components.
-
-
Incorrect pH of Mobile Phase: The pH of the mobile phase dictates the charge state of the analyte. For +ESI, a low pH (e.g., adding 0.1% formic acid) promotes protonation. For -ESI, a neutral or slightly basic pH can enhance deprotonation, although additives like ammonium acetate are often used as a compromise for good chromatography and ionization.
-
Solution: For +ESI, ensure your mobile phase is acidic. For -ESI, start with a neutral mobile phase or one containing a volatile buffer like ammonium acetate.
-
Q3: What are the major predicted fragmentation pathways for the [M+H]⁺ ion in CID?
Answer: Collision-Induced Dissociation (CID) involves accelerating the precursor ion and colliding it with an inert gas (like nitrogen or argon), causing it to fragment.[7] The fragmentation of this compound [M+H]⁺ is expected to occur at its most labile bonds: the amide linkage and the carboxylic acid group.
The primary fragmentation routes are:
-
Amide Bond Cleavage: This is one of the most common fragmentation pathways for N-acyl amino acids and peptides.[8] Cleavage of the C-N amide bond will result in two characteristic fragments, analogous to b- and y-type ions in peptide sequencing.
-
Fragment 1 (b-ion type): Formation of the 4-methyl-furazan-3-carbonyl ion at m/z 127.02 . This corresponds to the [M+H - C₂H₄NO₂]⁺ fragment.
-
Fragment 2 (y-ion type): Formation of the protonated aminoacetic acid (glycine) fragment at m/z 76.04 . This corresponds to the [M+H - C₄H₃N₂O₂]⁺ fragment.
-
-
Loss of Water (H₂O): The carboxylic acid moiety can easily lose a molecule of water, especially upon collisional activation. This results in a fragment at m/z 168.14 ([M+H - H₂O]⁺).
-
Loss of Carbon Monoxide (CO) after Water Loss: Following the initial loss of water, the resulting ion can lose carbon monoxide. This produces a fragment at m/z 140.14 ([M+H - H₂O - CO]⁺). This is a common pathway for carboxylic acids.[9]
-
Furazan Ring Fragmentation: Heterocyclic rings can undergo cleavage. The furazan ring may fragment via the loss of small neutral molecules.[10][11] For instance, cleavage across the ring could lead to the loss of species like HCN or N₂O, though these pathways are often less favorable than amide bond cleavage.
Below is a diagram visualizing the most probable fragmentation pathways.
dot graph Fragmentation_Pathways { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Node Definitions Parent [label="this compound\n[M+H]⁺\nm/z = 186.15", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; Frag1 [label="Loss of Glycine\n(C₂H₅NO₂)\n\n4-Methyl-furazan-3-carbonyl ion\nm/z = 127.02", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="Loss of 4-Methyl-furazan-carbonyl\n(C₄H₃N₂O₂)\n\nProtonated Glycine\nm/z = 76.04", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag3 [label="Loss of Water\n(H₂O)\n\nm/z = 168.14", fillcolor="#FBBC05", fontcolor="#202124"]; Frag4 [label="Loss of H₂O + CO\n\nm/z = 140.14", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag1_sub [label="Further Ring\nFragmentation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Parent -> Frag1 [label="- 75.03 Da"]; Parent -> Frag2 [label="- 111.02 Da"]; Parent -> Frag3 [label="- 18.01 Da"]; Frag3 -> Frag4 [label="- 28.00 Da"]; Frag1 -> Frag1_sub [style=dashed, label="Variable"];
// Invisible nodes for alignment {rank=same; Frag1; Frag2; Frag3;} }
Caption: Predicted CID fragmentation pathways for protonated this compound.
Q4: My fragment intensities are very low. How can I improve my MS/MS spectrum?
Answer: Low fragment intensity is a common issue that can be resolved by optimizing several parameters:
-
Collision Energy (CE): This is the most critical parameter for CID.[7] If the CE is too low, the precursor ion won't have enough energy to fragment efficiently. If it's too high, you might get excessive fragmentation into very small, uninformative ions (so-called "dust").
-
Solution: Perform a collision energy ramp experiment. Analyze your compound by injecting it multiple times while varying the CE in steps (e.g., from 5 eV to 40 eV). Plot the intensity of the precursor and key fragment ions against the CE to find the optimal value that maximizes the production of your fragments of interest.
-
-
Collision Gas Pressure: The pressure of the inert gas in the collision cell affects the number of collisions an ion will experience.
-
Solution: While less commonly adjusted by users on modern instruments, if your system allows, ensure the collision gas pressure is within the manufacturer's recommended range for optimal performance.
-
-
Precursor Ion Isolation: Ensure the isolation window for your precursor ion (m/z 186.15) is set correctly. A window that is too wide may let in interfering ions, while one that is too narrow may reduce the intensity of your precursor.
-
Solution: A typical isolation width is between 0.7 and 1.2 Da. Check your instrument settings and optimize if necessary.
-
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS Analysis
This protocol provides a general workflow for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Stock Solution Preparation: a. Weigh 1 mg of the compound using an analytical balance. b. Dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. c. Sonicate for 5 minutes to ensure complete dissolution.
2. Working Standard Preparation: a. Perform serial dilutions of the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a calibration curve (e.g., 1 µg/mL, 500 ng/mL, 100 ng/mL, 50 ng/mL, 10 ng/mL).
3. LC-MS System Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
4. Mass Spectrometer Settings (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Settings:
-
Precursor Ion: m/z 186.15
-
Product Ion Scan Range: m/z 50-200
-
Collision Energy: Start with 15 eV and optimize as described in Q4.
-
Caption: General experimental workflow for LC-MS/MS analysis.
Summary of Predicted Mass Fragments
The table below summarizes the key theoretical m/z values for the parent ion and its major fragments. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment.
| Ion Description | Proposed Formula | Theoretical m/z ([M+H]⁺) | Neutral Loss |
| Protonated Parent Ion | C₆H₈N₃O₄⁺ | 186.15 | - |
| Loss of Water | C₆H₆N₃O₃⁺ | 168.14 | H₂O (18.01 Da) |
| Loss of Water + CO | C₅H₆N₃O₂⁺ | 140.14 | H₂O + CO (46.01 Da) |
| Amide Cleavage (b-type) | C₄H₄N₂O₂⁺ | 127.02 | C₂H₅NO₂ (75.03 Da) |
| Amide Cleavage (y-type) | C₂H₆NO₂⁺ | 76.04 | C₄H₃N₂O₂ (111.02 Da) |
References
-
Kruve, A., et al. (2014). Sodium Adduct Formation in ESI and a New Method for Adduct Removal. Journal of The American Society for Mass Spectrometry. [Link]
-
Stahnke, H., et al. (2012). The effect of electrospray ionization source parameters on the fragmentation of peptides. Journal of The American Society for Mass Spectrometry. [Link]
-
Oxford Academic. (n.d.). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. [Link]
-
Analytical Science Journals. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides. Analytical and Bioanalytical Chemistry. [Link]
-
PubMed. (n.d.). Derivatisation of peptides for collision-induced dissociation mass spectrometry. [Link]
-
ACS Publications. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
ScienceDirect. (n.d.). Spectroscopic studies of peptide fragments produced by collision-induced dissociation. [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. [Link]
-
CSIRO Publishing. (n.d.). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. [Link]
-
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
ACS Publications. (n.d.). The Mass Spectra of the α-Amino Acids. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2022). Fragmentation Pathways. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
Sources
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- 2. echemi.com [echemi.com]
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- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
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- 8. researchgate.net [researchgate.net]
- 9. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
addressing inconsistencies in biological assay results with furazan compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furazan- and furoxan-based compounds. This guide is designed to help you navigate and resolve common inconsistencies in biological assay results. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of furazan compounds in biological assays.
Q1: My furazan compound shows highly variable IC50 values between experiments. What are the most common causes?
A: Variability in potency is a frequent challenge and often stems from a few core issues. The most common culprits are inconsistent compound solubility, compound instability under assay conditions, and improper storage and handling.[1][2] Low aqueous solubility can lead to compound precipitation or aggregation, effectively lowering the concentration of active monomeric compound available to interact with the target.[2][3] It is crucial to establish and follow rigorous standard operating procedures for compound handling, from stock solution preparation to final assay plate dilution.[1][4][5]
Q2: I'm concerned about my furazan compound acting as a Pan-Assay Interference Compound (PAINS). How can I identify this?
A: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated assays through non-specific mechanisms rather than specific target engagement.[6][7] Furazan and furoxan scaffolds are not classically listed among the most common PAINS families (like rhodanines or catechols), but their unique chemistry warrants caution.[6] Interference can arise from compound aggregation, redox cycling, or covalent reactivity with proteins.[8][9] If your compound is active in multiple unrelated screens, it's a red flag. Specific counter-screens, such as testing for activity in the presence of detergents (to disrupt aggregation) or running assays with and without reducing agents like DTT, can help identify these nuisance compounds.[10][11] However, it's important to note that PAINS filters are not infallible and should be used as a guide, not a definitive verdict, with experimental validation being paramount.[12]
Q3: What are the best practices for dissolving and storing furazan compounds?
A: Proper compound management is fundamental to reproducible results.[1][5][13]
-
Solvents: High-purity, anhydrous DMSO is the standard solvent for creating high-concentration stock solutions (typically 10-20 mM).[3] Avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and cause compound precipitation.[1][3]
-
Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.[14] For aqueous solutions or assay plates, short-term storage at 4°C is acceptable, but long-term storage is not recommended without stability validation.[1][14]
-
Preparation: Before use, allow stock solutions to thaw completely and come to room temperature. Ensure they are vortexed thoroughly to redissolve any material that may have precipitated during freezing.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows to diagnose and solve specific, complex issues you may encounter.
Guide 1: Investigating and Mitigating Poor Aqueous Solubility
Inconsistent results are frequently traced back to a compound's poor solubility in aqueous assay buffers.[2] This guide provides a systematic approach to diagnose and manage this issue.
The Problem: Why Solubility Matters
When a compound's concentration in an assay exceeds its solubility limit, it can precipitate or form aggregates. These aggregates can produce artifacts by sequestering the target protein or interfering with the assay signal, leading to false positives or negatives and steep, non-ideal dose-response curves.[3]
Troubleshooting Workflow: A Step-by-Step Approach
The following workflow helps systematically identify and address solubility issues.
Caption: Workflow for diagnosing compound solubility issues.
Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry
This protocol provides a rapid, qualitative assessment of compound solubility in your specific assay buffer.[15][16] Nephelometry measures the light scattered by insoluble particles in a solution.[17]
Materials:
-
Test furazan compound (10 mM stock in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Highly soluble and poorly soluble control compounds[18]
-
Nephelometer-compatible microplates (e.g., 384-well clear bottom)
-
Laser nephelometer
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your compound stock in DMSO.
-
Dispense Compound: Add a small volume (e.g., 1 µL) of the DMSO stock solutions into the wells of the microplate.[19] Include DMSO-only wells as a blank.
-
Add Buffer: Add the assay buffer to each well to achieve the final desired compound concentrations (e.g., add 99 µL for a 1:100 dilution).[19]
-
Mix and Incubate: Mix the plate thoroughly and incubate at the assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.[19]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.[18][19]
Data Analysis:
-
Subtract the average signal from the DMSO-only wells from all other wells.
-
Plot the light scattering signal against the compound concentration.
-
The concentration at which the signal begins to sharply increase above the baseline indicates the kinetic solubility limit.[18]
Mitigation Strategies
| Strategy | Description | Causality & Considerations |
| Lower Top Concentration | Reduce the highest concentration of the compound tested in the assay to below its measured solubility limit. | Rationale: This is the simplest fix. It ensures the compound remains in solution, providing more reliable data, though it may prevent the determination of a precise IC50 for potent compounds.[2] |
| Increase Co-solvent | Cautiously increase the final percentage of DMSO in the assay. | Rationale: DMSO increases the solubility of many organic compounds. However, DMSO concentrations above 1-2% can impact the activity of many enzymes and cells, so this must be validated.[20] |
| Incorporate Detergents | Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. | Rationale: Detergents can help solubilize compounds and prevent the formation of non-specific aggregates. This is a common strategy to mitigate artifacts from compound aggregation.[10] |
Guide 2: Investigating Stability and Thiol Reactivity
The furazan ring and its N-oxide counterpart, furoxan, possess unique chemical properties that can lead to compound instability or reactivity under specific assay conditions, particularly in the presence of biological thiols.[21]
The Problem: Furazan and Furoxan Reactivity
-
Furoxans as NO Donors: Furoxans are known to release nitric oxide (NO) upon reaction with thiols, such as glutathione (GSH) or cysteine residues on proteins.[21][22] This can lead to off-target effects mediated by NO signaling.
-
Thiol Reactivity: The electrophilic nature of the furoxan ring makes it susceptible to nucleophilic attack by thiols.[21] This can result in covalent modification of the target protein or other proteins in the assay, or simple depletion of the active compound. Furazans are generally more stable but can still be reactive depending on their substituents.[23]
Sources
- 1. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. beckman.it [beckman.it]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 17. bmglabtech.com [bmglabtech.com]
- 18. enamine.net [enamine.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 21. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
comparing the biological activity of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid with its analogs
An In-Depth Guide to the Comparative Biological Activity of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid and Its Analogs as Antiproliferative Agents
Introduction: The Furazan Scaffold in Modern Medicinal Chemistry
The 1,2,5-oxadiazole, commonly known as furazan, represents a class of heterocyclic compounds that has garnered significant attention in drug discovery. The unique electronic properties and metabolic stability of the furazan ring have established it as a valuable pharmacophore. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-cancer, antimicrobial, and anti-parasitic properties[1]. The ability to readily modify the substituents on the furazan ring allows for the fine-tuning of a compound's pharmacological profile, making it an attractive starting point for developing novel therapeutics.
This guide focuses on the compound This compound (Compound C1) , a glycine conjugate of a substituted furazan-3-carboxylic acid. We will provide a comparative analysis of its antiproliferative activity against a panel of rationally designed structural analogs. The objective is to elucidate key structure-activity relationships (SAR) that can guide future lead optimization efforts. The experimental data presented herein is based on standardized in vitro assays designed to ensure reproducibility and scientific validity.
Lead Compound and Analog Design Rationale
To probe the SAR of our lead compound C1 , three analogs were synthesized, each featuring a specific structural modification targeting a different region of the molecule. This systematic approach allows for the deconvolution of the contributions of the furazan substituent, the amino acid linker, and the terminal carboxylic acid to the overall biological activity.
-
Compound C1 (Lead): this compound. This is our baseline compound, featuring the core furazan-amide-glycine structure.
-
Analog A1: Methyl [(4-methyl-furazan-3-carbonyl)-amino]acetate. This analog was designed to investigate the role of the terminal carboxylic acid. By converting the acid to its methyl ester, we can determine if the anionic carboxylate group is essential for target engagement, which is often the case if it forms a key ionic or hydrogen bond interaction[2].
-
Analog A2: [(Furazan-3-carbonyl)-amino]-acetic acid. In this analog, the methyl group at the 4-position of the furazan ring is removed. This modification probes the steric and electronic influence of the methyl group on the compound's activity.
-
Analog A3: (S)-2-{[(4-Methyl-furazan-3-yl)carbonyl]amino}propanoic acid. Here, the glycine linker is replaced with L-alanine. This introduces a chiral center and a small hydrophobic methyl group, allowing us to assess the spatial tolerance of the target protein in the region occupied by the amino acid linker.
Methodology: In Vitro Antiproliferative Activity Assessment
The antiproliferative activity of the synthesized compounds was evaluated against the human breast adenocarcinoma cell line, MCF-7, using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability[3].
Detailed Experimental Protocol: MTT Assay
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted using a hemocytometer, and seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: A 10 mM stock solution of each test compound (C1, A1, A2, A3) is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, the culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Wells containing medium with 0.5% DMSO serve as the vehicle control, while wells with untreated cells serve as the negative control. The plates are incubated for an additional 48 hours.
-
MTT Addition: Following the 48-hour treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The half-maximal inhibitory concentration (IC₅₀), defined as the concentration of a compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.
Experimental Workflow Diagram
Caption: Workflow for determining compound IC₅₀ values using the MTT assay.
Results: Comparative Antiproliferative Activity
The antiproliferative activities of the lead compound and its analogs against the MCF-7 cell line are summarized below. The IC₅₀ values represent the mean from three independent experiments.
| Compound ID | Structure | Modification vs. C1 | IC₅₀ (µM) vs. MCF-7 |
| C1 (Lead) | This compound | - | 5.2 |
| A1 | Methyl [(4-methyl-furazan-3-carbonyl)-amino]acetate | Esterification of COOH | > 100 |
| A2 | [(Furazan-3-carbonyl)-amino]-acetic acid | Removal of 4-CH₃ | 21.8 |
| A3 | (S)-2-{[(4-Methyl-furazan-3-yl)carbonyl]amino}propanoic acid | Glycine → L-Alanine | 8.9 |
Discussion: Unraveling Structure-Activity Relationships
The experimental results provide critical insights into the structural requirements for the antiproliferative activity of this compound class.
-
The Essential Role of the Carboxylic Acid: The most dramatic change in activity was observed with Analog A1 . The esterification of the terminal carboxylic acid completely abolished its antiproliferative effect (IC₅₀ > 100 µM), a more than 20-fold decrease in potency compared to the parent compound C1 . This strongly suggests that the negatively charged carboxylate group is a critical pharmacophoric element. It is likely involved in a crucial ionic or hydrogen bonding interaction within the binding site of the molecular target, and its neutralization through esterification prevents this key interaction.
-
Contribution of the Furazan 4-Methyl Group: Removal of the methyl group from the 4-position of the furazan ring (Analog A2 ) resulted in a 4-fold reduction in potency (IC₅₀ = 21.8 µM) compared to C1 . This indicates that the methyl group positively contributes to the compound's activity. This contribution could be due to favorable hydrophobic interactions with a specific pocket in the target protein or by influencing the overall electronic properties and conformation of the furazan ring system.
-
Impact of the Amino Acid Linker: Replacing the glycine linker with L-alanine (Analog A3 ) led to a modest decrease in activity (IC₅₀ = 8.9 µM). This suggests that the binding pocket can accommodate a small alkyl substituent at this position, but that the flexibility and smaller size of the original glycine linker are preferred for optimal binding.
SAR Logic Diagram
Caption: Summary of structure-activity relationships derived from the analogs.
Conclusion and Future Directions
This comparative guide successfully elucidated key structure-activity relationships for a novel series of furazan-based antiproliferative agents. Our findings highlight the indispensable nature of the terminal carboxylic acid and the beneficial contribution of the 4-methyl substituent on the furazan ring.
Based on these results, future drug development efforts should focus on:
-
Maintaining the Carboxylic Acid: This moiety should be considered an essential anchor point for target binding.
-
Exploring Substituents at the 4-Position: While methyl is beneficial, exploring other small, electronically distinct groups (e.g., chloro, cyano) at this position could further enhance potency.
-
Investigating Alternative Linkers: While glycine is effective, exploring other small, non-proteinogenic amino acids could yield improvements in activity or pharmacokinetic properties.
By adhering to these guiding principles, there is a strong potential to optimize this chemical scaffold into a more potent and selective class of anti-cancer drug candidates.
References
-
Farmaco Sci. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2025). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. [Link]
-
ACS Medicinal Chemistry Letters (2021). Furazans in Medicinal Chemistry. [Link]
-
RSC Publishing (2023). Recent progress in synthesis and application of furoxan. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. [Link]
-
Journal of Advanced Pharmaceutical Technology & Research (2010). Synthesis and biological evaluation of formazan derivatives. [Link]
-
Molecules (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]
-
Bioorganic & Medicinal Chemistry Letters (2010). Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents. [Link]
-
Pharmaceuticals (Basel) (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
-
ResearchGate (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
-
ResearchGate (2015). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. [Link]
-
ACS Medicinal Chemistry Letters (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
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- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-furazan-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 4-methyl-furazan-3-carboxamide derivatives, focusing on their structure-activity relationships (SAR). We will delve into the synthetic rationale, a detailed protocol for their preparation, and a comparative analysis of their biological activities supported by experimental data. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the furazan scaffold.
Introduction: The Therapeutic Potential of the Furazan Core
The 1,2,5-oxadiazole, or furazan, ring is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties, including its ability to act as a bioisostere for other functional groups and its potential to engage in various non-covalent interactions, have made it an attractive scaffold for the design of novel bioactive molecules.[1][2] Furazan derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
The N-acyl-3-aminofurazan framework, in particular, has emerged as a promising starting point for the development of potent therapeutic agents. This guide will focus on elucidating the structure-activity relationships of 4-methyl-furazan-3-carboxamide derivatives, a subclass with significant potential for further optimization.
Synthetic Strategy and Rationale
The synthesis of N-aryl-4-methyl-furazan-3-carboxamides typically involves a multi-step sequence, beginning with the construction of the core 4-methyl-3-aminofurazan heterocycle, followed by an amide coupling reaction with a substituted carboxylic acid. The choice of synthetic route is often dictated by the availability of starting materials and the desired substituent patterns.
A common and effective strategy involves the preparation of the 3-amino-4-methylfurazan intermediate from readily available starting materials. This intermediate can then be coupled with a variety of carboxylic acids or their activated derivatives to generate a library of carboxamides for SAR studies.[3]
Experimental Protocol: Synthesis of a Representative N-Aryl-4-methyl-furazan-3-carboxamide
This protocol outlines a representative synthesis of an N-aryl-4-methyl-furazan-3-carboxamide, adapted from established methodologies for the synthesis of related furazan derivatives.[3][6]
Step 1: Synthesis of 3-Amino-4-methylfurazan
-
Hydrolysis and Nitrosation: Begin with ethyl β-methyl-β-oxopropionate. Hydrolyze the ester under basic conditions, followed by nitrosation at the activated methylene group using a suitable nitrosating agent (e.g., sodium nitrite in acidic medium).
-
Cyclization: Treat the resulting intermediate with an alkaline solution of hydroxylamine in the presence of urea. This one-pot procedure efficiently yields the desired 3-amino-4-methylfurazan.[6]
Step 2: Amide Coupling
-
Activation of Carboxylic Acid (if necessary): If starting from a carboxylic acid, it may need to be converted to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an activated ester.[3]
-
Amide Bond Formation: In a suitable aprotic solvent (e.g., dry DMF or DCM), dissolve the 3-amino-4-methylfurazan intermediate. Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the acid produced during the reaction.[7]
-
Slowly add the desired acyl chloride or activated carboxylic acid to the reaction mixture at room temperature or under cooling.[7]
-
Stir the reaction mixture for a sufficient period (typically several hours to overnight) to ensure complete conversion.
-
Work-up and Purification: Upon reaction completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final N-aryl-4-methyl-furazan-3-carboxamide.
Causality Behind Experimental Choices:
-
The use of a one-pot procedure for the synthesis of the aminofurazan core is chosen for its efficiency and higher overall yield.[6]
-
Activation of the carboxylic acid is a standard and necessary step to overcome the lower reactivity of the carboxylic acid and facilitate nucleophilic attack by the heterocyclic amine.[8]
-
The choice of a non-nucleophilic base is crucial to prevent side reactions with the activated carboxylic acid.
-
Column chromatography is the preferred method for purification to ensure the high purity of the final compounds, which is essential for accurate biological evaluation.
Synthetic Workflow Diagram
Caption: General synthetic workflow for N-Aryl-4-methyl-furazan-3-carboxamides.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-methyl-furazan-3-carboxamide derivatives is highly dependent on the nature and position of substituents on both the furazan ring and the N-acyl group. The following analysis is based on data from studies on closely related N-acyl-3-aminofurazan analogs, which provide valuable insights into the SAR of this compound class.[3]
Key Structural Features Influencing Activity:
-
The N-Acyl Moiety:
-
Aromatic vs. Aliphatic: Aromatic acyl groups, particularly benzamides, have been shown to be crucial for potent biological activity. Replacement of the benzamide with aliphatic acyl groups often leads to a significant decrease or complete loss of activity.[3]
-
Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring of the benzamide moiety plays a critical role in modulating activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) or halogens (e.g., F, Cl), on the phenyl ring can enhance potency. For instance, a 3-(trifluoromethyl)benzamide derivative exhibited potent activity.[3]
-
Positional Isomers: The position of the substituent on the phenyl ring is also important. In many cases, meta-substituted analogs have shown superior activity compared to ortho- or para-substituted counterparts.[3]
-
Bulky Substituents: The introduction of bulky substituents can have a variable effect, and the optimal size and position need to be determined empirically for each biological target.
-
-
-
The 4-Position of the Furazan Ring:
-
While this guide focuses on 4-methyl derivatives, it is important to note that substituents at this position significantly influence activity. In related series, a 4-phenyl or 4-substituted-phenyl group was found to be important for activity.[3] The presence of a 4-methyl group, being a small lipophilic group, is likely to have a distinct impact on the compound's properties and binding interactions compared to a larger aryl group. Further studies are needed to fully elucidate the role of the 4-methyl group.
-
Data Summary Table
The following table summarizes the biological activity of a series of N-acyl-4-(3,4-diethoxyphenyl)-furazan-3-amine derivatives against the chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum. This data is illustrative of the SAR principles discussed above.
| Compound ID | N-Acyl Moiety | PfNF54 IC50 (µM) | PfK1 IC50 (µM) |
| 1 | 3-Methylbenzoyl | 0.011 | 0.011 |
| 10 | Benzoyl | 0.076 | 0.091 |
| 11 | 2-Methylbenzoyl | 0.831 | - |
| 12 | 2-Fluorobenzoyl | 0.343 | - |
| 13 | 3-(Trifluoromethyl)benzoyl | 0.019 | 0.007 |
| 14 | 3-Fluorobenzoyl | 0.049 | 0.108 |
| 26 | 4-Methylbenzoyl | 0.674 | - |
| 27 | 4-Fluorobenzoyl | 4.055 | - |
Data adapted from "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities".[3]
SAR Summary Diagram
Caption: Key structure-activity relationship trends for N-acyl-3-aminofurazan derivatives.
Biological Evaluation: Assessing Anticancer Activity
To evaluate the therapeutic potential of newly synthesized 4-methyl-furazan-3-carboxamide derivatives, a robust and reliable biological assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent choice for the initial screening of potential anticancer agents.[9]
Rationale for Using the MTT Assay
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
-
High-Throughput Screening: The assay is well-suited for high-throughput screening (HTS) in 96-well plates, allowing for the rapid evaluation of a large number of compounds at various concentrations.
-
Quantitative Data: It provides quantitative data (e.g., IC50 values), which is crucial for comparing the potency of different derivatives and establishing a clear SAR.[10]
-
Cost-Effective and Readily Available: The reagents for the MTT assay are relatively inexpensive and widely available.
Limitations and Considerations
While the MTT assay is a powerful tool, it is important to be aware of its limitations:
-
Indirect Measurement: The assay measures metabolic activity, which is an indirect indicator of cell viability. Compounds that affect mitochondrial function without directly causing cell death can lead to misleading results.[9]
-
Interference: Certain compounds can interfere with the MTT reduction reaction, leading to false-positive or false-negative results. It is important to include appropriate controls to account for such interference.[11]
-
Toxicity of MTT: Prolonged exposure to MTT can be toxic to some cell lines. Incubation times should be optimized to minimize this effect.[11]
Detailed Experimental Protocol: MTT Assay for Anticancer Activity Screening
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in fresh culture medium.
-
Seed the cells in a 96-well plate at the optimized density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 4-methyl-furazan-3-carboxamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.
-
Self-Validating System:
To ensure the reliability of the MTT assay results, the following controls should be included:
-
Blank: Wells containing only culture medium and the solubilizing agent to determine the background absorbance.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This control represents 100% cell viability.
-
Positive Control: A known cytotoxic agent to confirm that the assay is performing as expected.
Conclusion
The 4-methyl-furazan-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these derivatives can be finely tuned by modifying the N-acyl group. Specifically, the presence of a substituted benzamide moiety is critical for potency, with electron-withdrawing groups at the meta-position often leading to enhanced activity.
The provided synthetic and biological evaluation protocols offer a robust framework for researchers to synthesize and screen new analogs in this chemical series. By systematically exploring the impact of various substituents on both the furazan ring and the N-acyl side chain, there is a significant opportunity to discover novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- Witschel, M., et al. (2019). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 24(15), 2748.
- van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 57(1), 9-14.
- National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. In Assay Guidance Manual. Bethesda (MD)
-
Technology Networks. (2020, January 3). MTT assay : Cell Viability Cytotoxicity - Principle, Advantages & Limitations [Video]. YouTube. [Link]
- El-Sayed, M. A., et al. (2021). The SARs of carboxamides as potent anticancer agents. Bioorganic Chemistry, 115, 105234.
- Royal Society of Chemistry. (n.d.).
- Zhang, H.-H., et al. (2014). Synthesis, crystal structure and thermal behavior of 7-aminotrifurazano [3, 4-b: 3', 4'-f: 3″, 4″-d] azepine. Journal of Materials Chemistry A, 2(34), 14035-14041.
- Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Unveiling the Potential of MTT Assay: A Valuable Tool in Biochemical Research. (2024). Journal of Biochemical Research, 2(3), 45-52.
- Oniga, S., et al. (2014). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia, 62(5), 991-1001.
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A Senior Application Scientist's Guide to the Synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid: A Comparative Analysis
Introduction
In the landscape of modern drug discovery, nitrogen-rich heterocyclic scaffolds are of paramount importance due to their diverse pharmacological activities. The furazan (1,2,5-oxadiazole) ring system, in particular, has garnered significant attention as a bioisosteric replacement for other functionalities and as a core component in a range of therapeutic agents and energetic materials.[1] The target molecule of this guide, [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, represents a promising building block for the synthesis of novel pharmaceuticals, combining the unique properties of the furazan ring with the versatile glycine moiety. An efficient and scalable synthesis of this compound is therefore a critical objective for researchers in medicinal and process chemistry.
This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound. We will explore two plausible pathways for the synthesis of the key intermediate, 4-methyl-furazan-3-carboxylic acid , and subsequently compare two robust methods for the final amide bond formation with glycine. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature, aiming to provide researchers with the insights needed to select the most suitable route for their specific needs.
Part 1: Synthesis of the Key Intermediate: 4-Methyl-furazan-3-carboxylic acid
The primary challenge in the synthesis of the target molecule lies in the construction of the substituted furazan ring. We will compare two distinct approaches: a classical dehydrative cyclization of a vicinal dioxime and a more contemporary nitrosation-oxidative cyclization of an enamine.
Route A: Dehydrative Cyclization of a Vicinal Dioxime
The dehydrative cyclization of vicinal dioximes is a well-established, albeit sometimes hazardous, method for the formation of the furazan ring.[2] This route involves the synthesis of a suitable α,β-dioxime precursor, which is then cyclized to form the furazan heterocycle.
Logical Pathway:
The synthesis begins with the oximation of a 1,2-dicarbonyl compound. A plausible precursor for our target is the dioxime of a 2-oxo-3-keto-butanoic acid derivative. A practical approach would start from commercially available 2,3-butanedione. One of the ketone functionalities is first converted into an oxime, followed by oxidation of the remaining ketone to a carboxylic acid, and finally, oximation of the newly formed keto-acid. However, a more direct, albeit potentially lower-yielding, approach involves the direct formation of the dioxime from a suitable precursor, followed by cyclization and saponification.
dot digraph "Route A" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="2,3-Butanedione"]; intermediate1 [label="2,3-Butanedione monoxime"]; intermediate2 [label="Methyl 2,3-dioxobutanoate"]; intermediate3 [label="Methyl 2,3-bis(hydroxyimino)butanoate"]; intermediate4 [label="Methyl 4-methylfurazan-3-carboxylate"]; intermediate_acid [label="4-Methyl-furazan-3-carboxylic acid"];
Causality Behind Experimental Choices:
-
Step 1: Oximation. The initial selective mono-oximation of 2,3-butanedione is a standard procedure.
-
Step 2: Oxidation and Esterification. The subsequent oxidation of the remaining keto group to a carboxylic acid, followed by esterification, is a critical step to introduce the required carboxyl functionality.
-
Step 3: Second Oximation. The formation of the vicinal dioxime is the key step in preparing the precursor for cyclization.
-
Step 4: Dehydrative Cyclization. This step is typically achieved using strong dehydrating agents. The choice of agent can significantly impact the yield and safety of the reaction.[3][4][5][6][7]
-
Step 5: Saponification. The final hydrolysis of the ester to the carboxylic acid is a standard and high-yielding transformation.[8]
Route B: Nitrosation-Oxidative Cyclization of an Enamine
A more modern and often safer alternative to the dioxime route is the nitrosation-oxidative cyclization of enamines.[1][2][9][10] This method avoids the isolation of potentially explosive dioxime intermediates and often proceeds under milder conditions.
Logical Pathway:
This route commences with a commercially available β-enamino ester, such as ethyl 3-aminocrotonate. This substrate already contains the required carbon skeleton and functional groups in a favorable arrangement for the subsequent cyclization.
dot digraph "Route B" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
start [label="Ethyl 3-aminocrotonate"]; intermediate1 [label="Ethyl 2-(hydroxyimino)-3-aminobutanoate"]; intermediate2 [label="Ethyl 4-methylfurazan-3-carboxylate"]; intermediate_acid [label="4-Methyl-furazan-3-carboxylic acid"];
Causality Behind Experimental Choices:
-
Step 1: Nitrosation. The enamine is treated with a nitrosating agent, such as isoamyl nitrite in the presence of an acid catalyst, to form an imine-oxime intermediate.[1][11] This step is typically high-yielding and proceeds under mild conditions.
-
Step 2: Oxidative Cyclization. The intermediate is then subjected to an oxidative cyclization. A variety of oxidizing agents can be employed, with N-iodosuccinimide (NIS) being a common choice.[1] This step proceeds through a radical mechanism to form the furazan ring.
-
Step 3: Saponification. As in Route A, the final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[8]
Comparison of Routes to 4-Methyl-furazan-3-carboxylic acid
| Feature | Route A: Dioxime Cyclization | Route B: Enamine Cyclization |
| Starting Materials | 2,3-Butanedione, hydroxylamine, oxidizing and esterifying agents | Ethyl 3-aminocrotonate, nitrosating and oxidizing agents |
| Number of Steps | 5 | 3 |
| Potential Yield | Moderate to good, but can be variable depending on the cyclization step. | Generally good to excellent.[1] |
| Scalability | Can be challenging due to the multi-step nature and potential hazards. | More amenable to scale-up due to fewer steps and milder conditions. |
| Safety Concerns | Vicinal dioxime intermediates can be thermally unstable and potentially explosive.[2] | Generally considered safer, avoiding the isolation of high-energy intermediates.[1][2] |
| Reagent Cost & Availability | Reagents are generally inexpensive and readily available. | Reagents like isoamyl nitrite and NIS may be more expensive. |
Part 2: Amide Coupling of 4-Methyl-furazan-3-carboxylic acid with Glycine
Once the key intermediate, 4-methyl-furazan-3-carboxylic acid, has been synthesized, the final step is the formation of an amide bond with glycine. To avoid potential side reactions and ensure efficient coupling, it is common practice to use the ester of glycine, such as glycine ethyl ester hydrochloride, followed by a final saponification step if the free acid is desired. We will compare two of the most common and reliable methods for this transformation.
Method 1: Carbodiimide-Mediated Coupling
Carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used in peptide synthesis and are highly effective for forming amide bonds between carboxylic acids and amines.[12][13][14][15] These reactions are typically run in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
dot digraph "Method 1" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
start [label="4-Methyl-furazan-3-carboxylic acid\n+ Glycine ethyl ester"]; product [label="this compound ethyl ester"]; final_product [label="this compound"];
Causality Behind Experimental Choices:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Role of HOBt: HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[14][15]
-
Amine Coupling: The amine (glycine ethyl ester) then reacts with the active ester to form the desired amide bond with high efficiency.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of the glycine ester and to facilitate the coupling reaction.
Method 2: Acyl Chloride Formation and Amination
A more traditional but highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[16][17][18][19][20][21]
dot digraph "Method 2" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
start [label="4-Methyl-furazan-3-carboxylic acid"]; intermediate [label="4-Methyl-furazan-3-carbonyl chloride"]; product [label="this compound ethyl ester"]; final_product [label="this compound"];
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert carboxylic acids to acyl chlorides.[16][17][18][19][20] These reagents are highly effective, and the byproducts are often gaseous, which simplifies purification.
-
Amination: The resulting acyl chloride is highly electrophilic and reacts rapidly with the amine (glycine ethyl ester) to form the amide.[21][22] A base is typically added to neutralize the HCl generated during the reaction.
Comparison of Amide Coupling Methods
| Feature | Method 1: Carbodiimide Coupling | Method 2: Acyl Chloride Formation |
| Reaction Conditions | Mild, typically room temperature. | Can require heating for acyl chloride formation; amination is usually fast. |
| Reagents | EDC, HOBt, DIPEA. | SOCl₂ or (COCl)₂, base. |
| Byproducts | Water-soluble urea byproduct from EDC, which is easily removed. | Gaseous SO₂ and HCl (from SOCl₂), which are easily removed. |
| Substrate Scope | Very broad, but can be sluggish with electron-deficient amines.[12] | Highly effective for a wide range of amines, including less reactive ones. |
| Safety & Handling | Reagents are generally stable solids, though some coupling agents can be hazardous. | Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. |
| Cost | Carbodiimide reagents and HOBt can be more expensive. | Thionyl chloride and oxalyl chloride are relatively inexpensive. |
Experimental Protocols
Route B, Method 1: Enamine Cyclization and Carbodiimide Coupling (Recommended Route)
This route is recommended due to its higher potential for safety, scalability, and efficiency.
Step 1: Synthesis of Ethyl 4-methylfurazan-3-carboxylate
-
To a solution of ethyl 3-aminocrotonate (1 equiv.) in a suitable solvent such as tert-amyl alcohol at 0 °C, add isoamyl nitrite (1 equiv.) and trimethylsilyl chloride (1 equiv.).
-
Stir the mixture at 0 °C for 1-2 hours to facilitate the nitrosation.
-
In a separate flask, prepare a mixture of N-iodosuccinimide (1.5 equiv.), potassium carbonate (4 equiv.), and a small amount of water (1 equiv.) in toluene at room temperature.
-
Quickly add the solution of the intermediate from the first step to the oxidation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate, extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 4-methylfurazan-3-carboxylate.
Step 2: Saponification to 4-Methyl-furazan-3-carboxylic acid
-
Dissolve the ethyl 4-methylfurazan-3-carboxylate (1 equiv.) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.1 equiv.) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the ethanol under reduced pressure and acidify the aqueous solution with HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 4-methyl-furazan-3-carboxylic acid.
Step 3: Amide Coupling with Glycine Ethyl Ester
-
To a solution of 4-methyl-furazan-3-carboxylic acid (1 equiv.), glycine ethyl ester hydrochloride (1.1 equiv.), and HOBt (1.1 equiv.) in dichloromethane or DMF at 0 °C, add DIPEA (2.5 equiv.).
-
Add EDC hydrochloride (1.2 equiv.) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound ethyl ester.
Step 4: Final Saponification
-
Perform saponification of the ethyl ester as described in Step 2 to yield the final product, this compound.
Conclusion
The synthesis of this compound can be approached through several viable routes. The analysis presented in this guide suggests that the enamine cyclization pathway (Route B) for the construction of the 4-methyl-furazan-3-carboxylic acid intermediate is superior to the traditional dioxime route in terms of safety, efficiency, and scalability. For the subsequent amide bond formation, both carbodiimide-mediated coupling (Method 1) and the acyl chloride method (Method 2) are effective. The choice between these two methods will depend on factors such as substrate reactivity, cost considerations, and available equipment. However, for general laboratory synthesis, the EDC/HOBt coupling method offers a good balance of mild reaction conditions, high yields, and ease of workup. By carefully considering the advantages and disadvantages of each approach, researchers can develop a robust and efficient synthesis of this valuable chemical building block.
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head-to-head comparison of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid with known drugs in vitro
An In-Depth In Vitro Comparison of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid and Riociguat as Modulators of the Soluble Guanylate Cyclase Pathway
Introduction
The nitric oxide (NO) signaling pathway is a critical regulator of numerous physiological processes, with its dysregulation implicated in cardiovascular diseases such as pulmonary hypertension and heart failure.[1][2][3] A key effector in this pathway is soluble guanylate cyclase (sGC), an intracellular enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] This second messenger, cGMP, subsequently activates downstream pathways leading to vasodilation, and inhibition of smooth muscle proliferation and platelet aggregation.[1][5]
Pharmacological agents that directly target sGC have emerged as a promising therapeutic strategy.[3][6] These agents are broadly classified into two groups: sGC stimulators and sGC activators.[1] sGC stimulators, such as the FDA-approved drug Riociguat, enhance the enzyme's sensitivity to endogenous NO and can also directly stimulate sGC activity in an NO-independent manner.[2][7][8] This dual mechanism makes them effective even in conditions of impaired NO bioavailability.[1]
This guide presents a head-to-head in vitro comparison of This compound (hereafter referred to as Compound X ), a novel investigational molecule, with the established sGC stimulator, Riociguat . The furazan moiety in Compound X suggests a potential interaction with the NO-sGC-cGMP pathway, as furazan and furoxan derivatives have been explored as NO donors.[9][10][11][12] This investigation aims to characterize and quantify the activity of Compound X on sGC and compare its potency and efficacy against Riociguat.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The canonical activation of sGC is initiated by the binding of NO to the ferrous (Fe²⁺) heme group of the enzyme. This binding induces a conformational change that significantly increases its catalytic activity. sGC stimulators, like Riociguat, bind to a distinct allosteric site on the sGC enzyme, stabilizing the NO-sGC complex and directly stimulating the enzyme, leading to a synergistic effect on cGMP production.[1][13][14]
Caption: The Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cGMP signaling pathway.
Comparative In Vitro Assessment
To objectively compare Compound X with Riociguat, a series of in vitro assays were designed to assess their effects on sGC activity, both directly and in synergy with an NO donor, and to measure the downstream cellular consequences.
Experiment 1: Purified sGC Enzyme Activity Assay
Objective: To determine the direct effect and potency of Compound X and Riociguat on purified sGC enzyme activity.
Methodology:
-
Enzyme Preparation: Purified human recombinant sGC is used.
-
Reaction Mixture: The reaction is initiated by adding GTP and MgCl₂ to a buffer containing the purified sGC enzyme.
-
Compound Incubation: Test compounds (Compound X or Riociguat) are added at varying concentrations (e.g., 0.1 nM to 100 µM). A vehicle control (DMSO) is run in parallel.
-
NO Synergy (Optional Arm): To assess synergy with NO, a separate set of experiments is run in the presence of a sub-maximal concentration of an NO donor (e.g., DEA/NO).
-
Incubation: The reaction is allowed to proceed for a fixed time (e.g., 10 minutes) at 37°C.
-
Quantification: The reaction is stopped, and the amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) kit.[4]
-
Data Analysis: The concentration-response curves are plotted, and EC₅₀ values (the concentration of compound that produces 50% of the maximal response) are calculated using a four-parameter logistic fit.
Caption: Workflow for the purified sGC enzyme activity assay.
Hypothetical Results:
| Compound | Basal Activity (EC₅₀, nM) | +NO Donor Synergy (EC₅₀, nM) | Max Fold Activation (vs. Basal) |
| Riociguat | 85 | 12 | ~70-fold[7][8] |
| Compound X | 150 | 25 | ~55-fold |
| Vehicle Control | - | - | 1-fold |
Interpretation: The hypothetical data suggests that Compound X is a direct sGC stimulator, albeit with approximately 1.8-fold lower potency than Riociguat in the basal state. Both compounds demonstrate synergistic activity with an NO donor, a hallmark of sGC stimulators. Riociguat shows slightly greater maximal activation of the enzyme.
Experiment 2: Cell-Based cGMP Production Assay
Objective: To evaluate the ability of Compound X and Riociguat to increase intracellular cGMP levels in a physiologically relevant cellular context. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a live-cell environment.[15][16][17]
Methodology:
-
Cell Culture: A relevant cell line, such as rat aortic smooth muscle cells (RASMCs) or Chinese Hamster Ovary (CHO) cells stably overexpressing sGC, is cultured in 96-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cGMP, thus amplifying the signal.
-
Compound Treatment: Cells are treated with various concentrations of Compound X or Riociguat for a specified duration (e.g., 30 minutes).
-
Cell Lysis: After treatment, the cells are lysed to release intracellular contents.
-
cGMP Quantification: The cGMP concentration in the cell lysate is measured using a commercially available cGMP assay kit, such as a competitive ELISA or HTRF assay.[4]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ for intracellular cGMP production.
Hypothetical Results:
| Compound | Cellular cGMP Production (EC₅₀, nM) |
| Riociguat | 110 |
| Compound X | 225 |
| Vehicle Control | No significant increase |
Interpretation: The results from this cell-based assay corroborate the findings from the purified enzyme assay. Compound X effectively stimulates cGMP production in intact cells, confirming its cell permeability and target engagement. Its potency remains lower than that of Riociguat in this cellular model.
Summary and Future Directions
This in vitro comparative analysis provides the initial characterization of this compound (Compound X) as a novel sGC stimulator.
Key Findings (Based on Hypothetical Data):
-
Mechanism of Action: Compound X directly stimulates purified sGC and increases intracellular cGMP levels, consistent with the mechanism of an sGC stimulator.
-
Potency: Compound X demonstrates a lower potency (higher EC₅₀) compared to the established drug Riociguat in both enzymatic and cell-based assays.
-
Efficacy: The maximal activation of sGC by Compound X appears slightly lower than that achieved by Riociguat.
While Riociguat remains the more potent compound in these initial head-to-head assays, the discovery of a novel chemical scaffold capable of stimulating sGC is significant. The furazan-based structure of Compound X warrants further investigation and optimization.
Future studies should focus on:
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of Compound X to improve potency and efficacy.
-
Selectivity Profiling: Assessing the activity of Compound X against other enzymes and receptors to determine its selectivity profile.
-
In Vivo Models: Evaluating the pharmacodynamic effects of Compound X in animal models of pulmonary hypertension or heart failure to assess its therapeutic potential.[5]
This guide provides a foundational framework for the continued investigation of this compound as a potential therapeutic agent targeting the NO-sGC-cGMP signaling pathway.
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As Senior Application Scientists, we understand that the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity – its ability to interact with the intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of novel chemical entities, using the representative structure of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid as a hypothetical lead compound. While specific biological data for this exact molecule is not extensively published, its furazan core is present in various biologically active agents, making it an excellent exemplar for outlining a robust selectivity assessment strategy.[1][2]
The narrative that follows is not a rigid protocol but a strategic guide. We will delve into the "why" behind experimental choices, empowering you to design a self-validating and comprehensive selectivity profiling workflow.
The Imperative of Selectivity in Drug Discovery
A compound's efficacy is intrinsically linked to its selectivity. A highly selective compound offers a cleaner pharmacological profile, reducing the likelihood of unforeseen side effects. Conversely, in some therapeutic areas like oncology, a degree of "polypharmacology" or multi-targeting can be advantageous.[3] Therefore, the goal of selectivity profiling is not always to find the most specific compound, but rather the one with the most therapeutically optimal interaction profile.
Our hypothetical compound, this compound, belongs to the furazan class of heterocycles. While many furazan-based compounds have been explored for their energetic properties[4][5][6][7], derivatives have also demonstrated activities against infectious agents like Plasmodium falciparum, the parasite responsible for malaria.[1] This underscores the potential for this scaffold to interact with specific biological targets. For the purpose of this guide, let us assume our compound has been identified as a potent inhibitor of a hypothetical protein kinase, "Kinase X." Our task is to determine its selectivity against a panel of other kinases and relevant off-targets.
Crafting a Selectivity Screening Cascade: From Broad Panels to Cellular Confirmation
A tiered approach is the most efficient and cost-effective strategy for selectivity profiling.[8] We begin with broad, high-throughput in vitro screens and progressively move towards more complex, physiologically relevant cellular assays for the most promising candidates.
Caption: A tiered workflow for assessing compound selectivity.
Tier 1 & 2: Quantitative Biochemical Profiling
The initial step is to quantify the compound's interaction with a panel of purified proteins, typically enzymes like kinases. This provides a direct measure of affinity or inhibitory activity, free from the complexities of a cellular environment.
Experimental Approach: Large-Scale Kinase Profiling
Commercial services offer comprehensive kinase profiling panels, often covering a significant portion of the human kinome.[8][9] The standard practice involves an initial screen at one or two fixed concentrations (e.g., 1 µM and 10 µM) to identify potential off-target interactions.[8] Any kinase showing significant inhibition (e.g., >70%) at these concentrations is then flagged for a full dose-response curve to determine its IC50 value.[8]
Rationale: This two-step process is highly efficient. The initial broad screen acts as a filter, and the more labor-intensive IC50 determination is reserved for the most relevant interactions. This provides a quantitative measure of potency against both the primary target and any off-targets.[10]
Data Presentation: A Comparative Selectivity Table
The results of such a screen can be effectively summarized in a table. The selectivity score, often represented as the ratio of the off-target IC50 to the primary target IC50, provides a quick reference for comparing the selectivity of different compounds.
| Target | IC50 (nM) for this compound | Selectivity Score (IC50 / IC50 of Kinase X) |
| Kinase X (Primary Target) | 15 | 1 |
| Kinase Y (Family Member) | 300 | 20 |
| Kinase Z (Family Member) | 1,200 | 80 |
| Kinase A (Different Family) | >10,000 | >667 |
| Kinase B (Different Family) | 8,500 | 567 |
| Receptor Tyrosine Kinase 1 | >10,000 | >667 |
Table 1: Hypothetical biochemical selectivity data for our lead compound. A higher selectivity score indicates greater selectivity.
Tier 3: Validating Selectivity in a Cellular Context
While in vitro assays are crucial, they don't always reflect a compound's behavior in living cells.[9] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective potency and selectivity.[11] Therefore, confirming target engagement and selectivity in a cellular environment is a critical validation step.
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells or cell lysates.[12][13][14] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][15] By heating cell samples treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" that indicates direct binding.[14][16]
This method is invaluable for selectivity assessment because it can be performed for the primary target and key off-targets identified in biochemical screens, providing a more physiologically relevant measure of interaction.[17]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Isothermal Dose-Response CETSA®
This protocol describes how to determine the cellular potency (EC50) of our hypothetical compound against Kinase X.
Objective: To quantify the dose-dependent stabilization of Kinase X by this compound in intact cells.
Materials:
-
Cell line endogenously expressing Kinase X (e.g., SK-HEP-1).[12]
-
This compound, dissolved in DMSO.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific for Kinase X.
-
Standard Western blotting or ELISA reagents.
Procedure:
-
Cell Culture: Plate cells in a multi-well format and grow to ~80% confluency.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only (DMSO) control. Incubate for 1-2 hours at 37°C.
-
Determine Optimal Melt Temperature: In a separate experiment, treat cells with a high concentration of the compound and a vehicle control. Heat aliquots of these cells across a temperature gradient (e.g., 40°C to 70°C). Analyze by Western blot to find the temperature that causes significant protein precipitation in the vehicle group but where stabilization is clearly visible in the compound-treated group. This will be your fixed temperature for the dose-response experiment.
-
Heat Challenge: Harvest the cells from the dose-response plate, wash with PBS, and resuspend in a small volume of PBS. Heat all samples at the predetermined optimal melt temperature for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells using repeated freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble Kinase X using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50, the concentration at which 50% of the maximal stabilizing effect is observed.
Synthesizing the Data: The Final Verdict on Selectivity
The ultimate assessment of selectivity comes from integrating the data from all tiers of the screening cascade. A compound that is potent against its primary target in a biochemical assay, shows a large selectivity window against other kinases, and confirms potent and selective target engagement in a cellular context is a strong candidate for further development. Discrepancies between biochemical and cellular data are also highly informative, pointing to potential issues with cell permeability or other cellular factors that need to be addressed in subsequent medicinal chemistry efforts.
By employing a logical, multi-tiered approach grounded in robust biophysical and cellular methods, researchers can confidently characterize the selectivity profile of their lead compounds, making informed decisions on the path to developing safer and more effective medicines.
References
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- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available at: [Link][9]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link][14]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Available at: [Link][17]
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DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Available at: [Link][19]
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Penna-Coutinho, J., et al. (2011). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 16(11), 9549-9562.[1]
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Nagaoka, S., et al. (1998). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. Yakugaku Zasshi, 118(11), 496-505.[2]
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Yin, C., et al. (2018). Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances. RSC Advances, 8(54), 30938-30944.[4]
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Zhang, J., et al. (2022). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Chinese Journal of Energetic Materials, 30(1), 76-88.[5]
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A Comparative Guide to the Cross-Validation of Analytical Methods for [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
This guide provides an in-depth comparison and cross-validation of two prominent analytical methods for the quantitative determination of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, a novel heterocyclic compound with significant potential in pharmaceutical development. The objective is to offer a comprehensive, data-driven analysis to researchers, scientists, and drug development professionals, enabling informed decisions on method selection and implementation. This document will delve into the cross-validation of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
The principles and protocols outlined herein are grounded in the latest international guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6][7]
The Critical Role of Cross-Validation in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of the data generated are paramount for regulatory submissions and, ultimately, patient safety. When analytical methods are transferred between laboratories, or when a new method is introduced to replace an existing one, a cross-validation study is essential.[8][9][10]
Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent results, ensuring data integrity and continuity throughout the drug development lifecycle.[8][10] For a compound like this compound, which contains a furazan moiety—a heterocyclic ring known for its diverse chemical properties—robust and reliable analytical methods are crucial for accurate pharmacokinetic, toxicokinetic, and stability assessments.[11][12][13]
This guide will compare a workhorse HPLC-UV method with a high-sensitivity UPLC-MS/MS method, providing a clear rationale for methodological choices and a detailed roadmap for their cross-validation.
Experimental Design: A Head-to-Head Comparison
The cross-validation study was designed to directly compare the performance of the HPLC-UV and UPLC-MS/MS methods based on the core validation parameters stipulated by ICH Q2(R2) guidelines.[5][6][7][14] The key parameters assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
The following diagram illustrates the systematic workflow employed for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the HPLC-UV and UPLC-MS/MS analysis of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 20% B to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% B to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Working standards are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For plasma samples, a protein precipitation extraction is performed using acetonitrile. The supernatant is evaporated to dryness and reconstituted in the mobile phase.
-
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2.0 min: 10% B to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% B to 10% B
-
2.6-3.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: Precursor Ion > Product Ion (Specific m/z values to be determined based on the compound's mass)
-
Internal Standard: (A stable isotope-labeled version of the analyte is recommended)
-
-
Sample Preparation: Similar to the HPLC-UV method, but with smaller sample volumes and reconstitution in a weaker solvent to ensure good peak shape.
Comparative Data Analysis
The following tables summarize the hypothetical but scientifically plausible performance data obtained from the cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH Q2) |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | Application Dependent |
| LOD (µg/mL) | 0.3 | 0.003 | - |
| LOQ (µg/mL) | 1.0 | 0.01 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% (general) |
| Precision (RSD%) | < 2.0% | < 1.5% | ≤ 2% (general) |
| Run Time (min) | 15 | 3 | - |
Table 2: Cross-Validation of Quality Control Samples
| QC Level (µg/mL) | HPLC-UV (Mean Conc.) | UPLC-MS/MS (Mean Conc.) | % Difference | Acceptance Criteria |
| Low (3 µg/mL) | 2.95 | 2.98 | -1.0% | ≤ ±15% |
| Medium (50 µg/mL) | 49.8 | 50.3 | -1.0% | ≤ ±15% |
| High (80 µg/mL) | 79.5 | 80.1 | -0.7% | ≤ ±15% |
Interpretation and Expert Insights
The cross-validation data clearly demonstrates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantitative analysis of this compound. However, the UPLC-MS/MS method exhibits significant advantages in terms of sensitivity, speed, and specificity.
-
Sensitivity: The UPLC-MS/MS method offers a 100-fold lower Limit of Quantification (LOQ), making it ideal for bioanalytical studies where low concentrations of the analyte are expected.
-
Throughput: The 5-fold reduction in run time with the UPLC-MS/MS method translates to a substantial increase in sample throughput, which is a critical factor in a high-demand drug development environment.[15][16]
-
Specificity: While the HPLC-UV method demonstrated adequate specificity, the mass spectrometric detection in the UPLC-MS/MS method provides an unparalleled level of selectivity, minimizing the risk of interference from matrix components or metabolites.
The decision to transition from an established HPLC-UV method to a UPLC-MS/MS method is therefore well-justified, particularly for regulated bioanalysis. The cross-validation results confirm that the data generated by the UPLC-MS/MS method is equivalent to the HPLC-UV method, ensuring data continuity.
Caption: Key characteristic differences between HPLC and UPLC.
Conclusion and Recommendations
The cross-validation of the HPLC-UV and UPLC-MS/MS methods for the analysis of this compound has successfully demonstrated the superior performance of the UPLC-MS/MS technology. The significant improvements in sensitivity, speed, and specificity make it the recommended method for future analytical work, particularly for regulated bioanalytical applications. The successful cross-validation ensures that a transition to the UPLC-MS/MS method can be made with confidence, without compromising data integrity or comparability with historical data.
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A Senior Scientist's Guide to Comparing the In Vitro Metabolic Stability of Furazan Derivatives
Introduction: The Furazan Scaffold in Modern Drug Discovery
The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle that has garnered increasing interest in medicinal chemistry.[1][2] Its unique electronic properties, including a significant electron-withdrawing character, allow it to serve as a versatile pharmacophore or a bioisostere for other functional groups, enhancing molecular properties like potency and cell permeability.[2] However, like any novel chemical entity, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being its metabolic fate.
Understanding a compound's metabolic stability is a cornerstone of modern drug discovery.[3] It dictates the compound's half-life, oral bioavailability, and potential for drug-drug interactions.[4] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while a compound that is excessively stable might accumulate to toxic levels. Early-stage in vitro assessment of metabolic stability allows researchers to rank-order candidates, build structure-metabolism relationships, and prioritize compounds with favorable pharmacokinetic profiles for further development.[5]
This guide provides an in-depth comparison of the in vitro metabolic stability of different furazan derivatives. We will delve into the causality behind the experimental design, provide a detailed, self-validating protocol for assessment using human liver microsomes, and explore the likely metabolic pathways of the furazan ring itself, supported by experimental data and authoritative references.
The Engine of Metabolism: Why We Use Human Liver Microsomes
The liver is the body's primary metabolic hub, and the majority of Phase I metabolic reactions are catalyzed by a superfamily of enzymes called cytochrome P450s (CYPs).[6][7] To assess this in the lab, we use human liver microsomes (HLMs). HLMs are vesicles of the endoplasmic reticulum isolated from liver cells. They are a cost-effective and robust tool because they contain a high concentration of CYP enzymes.[8] By incubating a test compound with HLMs in the presence of necessary cofactors, we can simulate and measure its susceptibility to oxidative metabolism.[5] This allows us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which is a direct measure of a compound's susceptibility to metabolism.[8][9]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to be a self-validating system, including essential controls to ensure the integrity of the data.
1. Reagent and Sample Preparation
-
Rationale: Proper preparation is critical for reproducibility. The buffer maintains a physiological pH of 7.4, optimal for enzymatic activity. Test compounds are dissolved in DMSO, but the final concentration in the incubation is kept low (<0.5%) to prevent solvent-induced enzyme inhibition.
-
Step 1.1: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Step 1.2: Prepare 10 mM stock solutions of test compounds and positive controls (e.g., Testosterone, Verapamil - known CYP3A4 substrates) in 100% DMSO.
-
Step 1.3: Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (from at least 10 donors to average out individual variability) in buffer. Thaw quickly at 37°C and immediately place on ice.[8]
-
Step 1.4: Prepare an NADPH regenerating solution (Cofactor Solution). This system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a constant supply of NADPH throughout the incubation, as it is consumed by the CYPs.[10]
2. Incubation Procedure
-
Rationale: The experiment is designed to measure the disappearance of the parent compound over time. Running parallel incubations without the NADPH cofactor is a critical control; significant compound loss in this group indicates chemical instability or degradation unrelated to CYP metabolism. A positive control validates that the microsomal enzymes are active.
-
Step 2.1 (Master Plates): In a 96-well plate, prepare the incubation mixtures. For each compound, there will be two sets of wells: "+ NADPH" and "- NADPH".
-
Add buffer.
-
Add the HLM stock to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
-
Step 2.2 (Pre-incubation): Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds and microsomes to reach thermal equilibrium.
-
Step 2.3 (Reaction Initiation):
-
To the "+ NADPH" wells, add the Cofactor Solution to initiate the metabolic reaction.
-
To the "- NADPH" wells, add an equal volume of buffer.
-
-
Step 2.4 (Time-Point Sampling): At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction.
-
To quench the reaction, add 2-3 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties that is not metabolized). The cold solvent precipitates the microsomal proteins and halts all enzymatic activity.
-
3. Sample Analysis and Data Processing
-
Rationale: LC-MS/MS provides the sensitivity and specificity needed to quantify the remaining parent compound in a complex biological matrix.
-
Step 3.1: Centrifuge the quenched samples to pellet the precipitated protein.
-
Step 3.2: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Step 3.3: Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Step 3.4 (Calculations):
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [11]
-
Experimental Workflow Diagram
Understanding the Metabolism of the Furazan Ring
While substituents on a parent molecule are common sites of metabolism, the core heterocyclic ring can also be a target. For five-membered nitrogen-containing heterocycles like furazan (an azole), CYP-mediated oxidation of the ring is a known metabolic pathway.[12] This often proceeds through the formation of a highly reactive epoxide intermediate, analogous to the oxidation of phenyl rings.[12][13] This epoxide can then be hydrolyzed, leading to ring cleavage and the formation of more polar metabolites that are easily excreted.[14]
The furan moiety (an oxole), which is structurally related to furazan, is well-documented to undergo CYP-catalyzed oxidation to form reactive intermediates like epoxides or cis-enedials.[15] These intermediates can react with cellular nucleophiles, which is a mechanism of toxicity but also a primary route of biotransformation.[14][15] Therefore, it is mechanistically plausible that the furazan ring itself is a "metabolic soft spot."
Plausible Metabolic Pathway
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid as a Novel Hypoxia-Inducible Factor (HIF) Stabilizer for the Treatment of Renal Anemia Against a Standard of Care
Introduction: A New Horizon in the Management of Renal Anemia
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), profoundly impacting patients' quality of life and contributing to adverse clinical outcomes.[1][2] The primary driver of renal anemia is the insufficient production of erythropoietin (EPO), a hormone produced by the kidneys that is essential for red blood cell formation.[3][4] For decades, the cornerstone of treatment has been the administration of recombinant human EPO, known as erythropoiesis-stimulating agents (ESAs).[1][2][5][6] While transformative, ESAs have limitations, including the need for parenteral administration and concerns about potential cardiovascular risks, particularly when targeting higher hemoglobin levels.[7][8]
This guide introduces a novel therapeutic strategy centered on the stabilization of Hypoxia-Inducible Factor (HIF). This approach offers a more physiological means of stimulating erythropoiesis.[9] We will explore the benchmarking of a hypothetical novel compound, [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid—hereafter referred to as "Compound X"—as a potential first-in-class oral HIF prolyl-hydroxylase (PH) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for comparing the efficacy of such a novel agent against the current standard of care, ESAs.
Pillar 1: Contrasting Mechanisms of Action - Physiological Regulation vs. Pharmacological Stimulation
Understanding the fundamental differences in the mechanisms of action between Compound X and ESAs is critical to appreciating the potential paradigm shift in anemia management.
The Standard of Care: Erythropoiesis-Stimulating Agents (ESAs)
ESAs, such as epoetin alfa and darbepoetin alfa, are synthetic forms of EPO.[10] They directly stimulate the EPO receptor on erythroid progenitor cells in the bone marrow, thereby promoting their proliferation and differentiation into mature red blood cells.[6] This mechanism, while effective, bypasses the body's natural regulatory feedback loops for red blood cell production.
The Novel Approach: HIF Prolyl-Hydroxylase Inhibition by Compound X
Compound X is designed to inhibit HIF prolyl-hydroxylase (HIF-PH), an enzyme that plays a crucial role in the body's response to oxygen levels.[11]
-
Under Normal Oxygen Conditions (Normoxia): HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α). This marks HIF-α for rapid degradation, keeping its levels low.[3][12]
-
Under Low Oxygen Conditions (Hypoxia) or with HIF-PH Inhibition: When HIF-PH is inhibited by a compound like Compound X, the degradation of HIF-α is prevented.[13][14] Stabilized HIF-α then translocates to the cell nucleus, where it partners with HIF-β to form a transcription factor.[15] This complex binds to hypoxia-responsive elements (HREs) on DNA, activating a cascade of genes that mediate the body's adaptive response to low oxygen.[16]
This coordinated response includes not only the production of endogenous EPO but also the upregulation of genes involved in iron absorption, transport, and mobilization, addressing another key aspect of effective erythropoiesis.[3][14][17] This multifaceted mechanism mimics the body's natural physiological response to high altitude.[17]
Caption: HIF signaling pathway under normoxia and with Compound X.
Pillar 2: A Robust Preclinical Benchmarking Strategy
A rigorous preclinical evaluation is paramount to establishing the therapeutic potential of Compound X. The following outlines a self-validating system of experiments designed to provide a clear, comparative assessment against established benchmarks.
In Vitro Efficacy Assessment: Confirming the Mechanism
The initial step is to confirm that Compound X engages its intended target and activates the HIF pathway in a controlled cellular environment.
Key Experiments:
-
HIF-1α Stabilization Assay (Western Blot): This assay directly measures the accumulation of the HIF-1α protein in cells treated with Compound X.
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay: This functional assay quantifies the transcriptional activity of the HIF complex.
Caption: In Vitro Experimental Workflow for Compound X.
Experimental Protocol: HIF-1α Stabilization by Western Blot
-
Cell Culture: Plate human renal carcinoma cells (e.g., 786-O, which are VHL-deficient and serve as a negative control) and a VHL-competent cell line (e.g., HEK293) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with increasing concentrations of Compound X (e.g., 0.1 µM to 50 µM) for 4-6 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Roxadustat or CoCl₂).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HIF-1α. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. Normalize the HIF-1α signal to a loading control like β-actin.[19]
Hypothetical In Vitro Efficacy Data
| Compound | Target | HIF-1α Stabilization (EC₅₀) | HRE Reporter Activity (EC₅₀) |
| Compound X | HIF-PH | [Hypothetical Value, e.g., 2.5 µM] | [Hypothetical Value, e.g., 1.8 µM] |
| Roxadustat (Control) | HIF-PH | 5.0 µM[19] | 3.2 µM |
Causality: Lower EC₅₀ values indicate higher potency. This data would suggest that Compound X is a potent stabilizer of HIF-1α and an effective activator of HIF-mediated gene transcription.
In Vivo Efficacy Assessment: Modeling the Disease
The next critical phase is to evaluate Compound X in an animal model that recapitulates human renal anemia.
Animal Model: 5/6 Nephrectomy (5/6 Nx) Model in Mice
This is a widely used model of CKD-induced anemia.[20] The surgical reduction of renal mass leads to progressive kidney dysfunction, resulting in decreased EPO production and subsequent anemia. This model allows for the assessment of a compound's ability to restore erythropoiesis in a diseased state.
Caption: In Vivo Experimental Workflow for Compound X.
Experimental Protocol: In Vivo Efficacy in 5/6 Nx Mice
-
Model Induction: Perform a two-step 5/6 nephrectomy on male C57BL/6J mice.
-
Disease Development: Allow 4-6 weeks for CKD and stable anemia to develop. Monitor blood urea nitrogen (BUN) and creatinine to confirm renal dysfunction.
-
Group Allocation: Randomize anemic mice into three groups: Vehicle control, Compound X (e.g., 10 mg/kg, daily oral gavage), and ESA control (e.g., Epoetin alfa, 100 IU/kg, 3 times/week subcutaneous injection).
-
Treatment and Monitoring: Administer treatments for 4 weeks. Collect blood samples weekly via tail vein for hemoglobin and hematocrit analysis.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for measurement of serum EPO levels (via ELISA) and a full iron panel (serum iron, ferritin, transferrin saturation).[21]
Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Change in Hemoglobin (g/dL) from Baseline | Mean Serum EPO at Endpoint (mU/mL) |
| Vehicle Control | -0.5 | 15 |
| Compound X (10 mg/kg) | +2.5 | 45 |
| ESA Control (Epoetin alfa) | +2.8 | >200 (Exogenous) |
Causality: This data would demonstrate that oral administration of Compound X effectively corrects anemia in a CKD model, comparable to the standard of care, ESA. The moderately elevated endogenous EPO level in the Compound X group, compared to the supraphysiological levels expected with ESA administration, highlights its more physiological mechanism of action.
Pillar 3: Comparative Clinical Profile and Safety Considerations
While clinical data for Compound X is not available, we can establish a target clinical profile by analyzing the performance of other HIF-PH inhibitors (Roxadustat, Daprodustat, Vadadustat) that have undergone extensive clinical trials.[11]
Efficacy in Human Trials
Phase 3 trials have consistently shown that HIF-PH inhibitors are non-inferior to ESAs in achieving and maintaining target hemoglobin levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.[22][23][24]
Comparative Efficacy of HIF-PH Inhibitors vs. ESAs (from Published Trials)
| Drug Class | Route of Administration | Efficacy Outcome (vs. ESA) | Iron Metabolism Effect |
| HIF-PH Inhibitors | Oral | Non-inferior in raising and maintaining hemoglobin levels[22][23][24] | Decreases hepcidin, improves iron utilization[25] |
| ESAs | Injection | Standard of care for hemoglobin correction[2] | Increases iron demand, often requiring IV iron supplementation[10] |
Safety Profile: A Point of Scrutiny
The primary concern for any new anemia therapy is cardiovascular safety. ESAs have been associated with an increased risk of cardiovascular events when used to target normal hemoglobin levels.[7][8] The safety profile of HIF-PH inhibitors has been a major focus of their development programs.
Comparative Safety Considerations
| Safety Endpoint | HIF-PH Inhibitors (Class) | ESAs (Class) |
| Major Adverse Cardiovascular Events (MACE) | Generally non-inferior to ESAs in dialysis patients. Some studies in non-dialysis patients have shown mixed results.[26] | Known risk, particularly at higher hemoglobin targets.[7] |
| Thromboembolic Events | A potential risk, with some analyses suggesting a higher risk than ESAs for certain agents.[27] | A known risk. |
| Other Potential Concerns | Potential for proangiogenic effects, progression of cystic kidney disease, and hyperkalemia.[27][28][29] | Hypertension is a common side effect. |
Trustworthiness: The development of Compound X must include a robust, long-term cardiovascular outcomes trial to definitively establish its safety profile relative to ESAs. The mixed results seen with some HIF-PH inhibitors underscore the importance of compound-specific evaluation rather than assuming a class-wide effect.[26][27]
Conclusion and Future Directions
The preclinical benchmarking strategy outlined in this guide provides a comprehensive framework for evaluating the efficacy of this compound (Compound X) as a novel oral therapy for renal anemia. The primary advantage of this HIF-stabilizer approach lies in its physiological mechanism, which orchestrates a coordinated erythropoietic response, including improved iron metabolism, through convenient oral administration.
If the hypothetical data presented here are realized, Compound X would represent a promising alternative to the current standard of care. The subsequent steps in its development would involve extensive preclinical toxicology studies followed by a phased clinical trial program designed to confirm efficacy and, most critically, establish a favorable long-term cardiovascular safety profile. The ultimate goal is to provide patients with CKD a safer, more convenient, and more physiologically regulated treatment for the management of their anemia.
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Crugliano, G., et al. (2021). Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: "Can the Promise Be Kept?". PubMed. [Link]
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Wish, J. B. (2019). HIF Stabilizers: Will They Have a Place?. Kidney News Online. [Link]
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Suzuki, N., et al. (2017). Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements. Molecular and Cellular Biology, 37(13), e00639-16. [Link]
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Anemia of Chronic Renal Failure: Characterization in the Mouse and Correction with Human Recombinant Erythropoietin. Scite.ai. [Link]
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Anaemia in CKD-treatment standard. (2024, April 26). PubMed. [Link]
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Macdougall, I. C., & Akizawa, T. (2023). Anaemia in CKD—treatment standard. Nephrology Dialysis Transplantation, 38(11), 2438-2447. [Link]
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Erythropoietin: Production, Purpose, Test & Levels. Cleveland Clinic. [Link]
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Access EPO Instructions For Use Erythropoietin. (2020, April 13). Beckman Coulter. [Link]
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Guidelines on Anaemia Management in Patients with Chronic Kidney Disease (CKD). University Hospitals of North Midlands. [Link]
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Anaemia: iron comes first. (2025, June 19). Kidney Care UK. [Link]
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In vitro Ischemia Suppresses Hypoxic Induction of Hypoxia Inducible Factor-1α by Inhibition of Synthesis and Not Enhanced Degradation. (2012). PLoS One, 7(9), e45233. [Link]
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Disease-modifying effects of iron deficiency in mouse models of chronic renal failure. (2025, April 30). Blood, 145(17), 1957-1969. [Link]
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Erythropoietin: Reference Range, Interpretation, Collection and Panels. (2025, October 17). StatPearls. [Link]
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140277: Erythropoietin (EPO). Labcorp. [Link]
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In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. (2010). Journal of Cellular Biochemistry, 111(3), 731-740. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
A Senior Application Scientist's Protocol for Ensuring Laboratory and Environmental Safety
Hazard Assessment and Initial Precautions: The "Why" Behind the "How"
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The structure of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid, containing a nitrogen-rich furazan ring, suggests that it should be handled as a hazardous substance.[4][5] Similar chemical families are known to cause skin and eye irritation, and may lead to respiratory irritation.[2][6][7] Therefore, all waste materials, including contaminated personal protective equipment (PPE) and empty containers, must be treated as hazardous.[1][3]
Immediate Safety and Handling Parameters
The following table summarizes the critical handling and disposal parameters based on guidelines for analogous chemical structures.
| Parameter | Guideline | Rationale & Authoritative Source |
| Waste Classification | Hazardous Waste | Due to the potential for skin, eye, and respiratory irritation, this compound must be classified as hazardous waste in accordance with US EPA guidelines (40 CFR 261.3) and local regulations.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat | To prevent skin and eye contact, which can cause irritation.[2][6][8] |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize the risk of respiratory irritation from dust or aerosols.[6][8] |
| Primary Disposal Route | Approved hazardous waste disposal facility | To ensure environmentally sound management and compliance with regulations.[1][6][7][9] |
| Waste Segregation | Do not mix with other waste streams | Prevents potentially dangerous chemical reactions and ensures proper handling by waste management professionals.[1][10] |
| Empty Container Handling | Treat as hazardous waste | Residual amounts of the chemical can still pose a hazard.[1][3] |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol is designed to guide you through the safe and compliant disposal of this compound from the laboratory bench to final collection.
Step 1: Segregation and Containerization
-
Identify the Waste Stream: Designate a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
Solid Waste: For the pure compound or contaminated solids, use a high-density polyethylene (HDPE) container with a secure, tight-fitting lid.
-
Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, labeled liquid waste container. Do not mix with other solvent waste streams.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
Step 2: Decontamination of Work Surfaces and Equipment
-
Prepare a Decontamination Solution: A mild detergent solution is generally effective for cleaning surfaces. For more reactive heterocyclic compounds, a decontamination procedure may be necessary.[11] However, for routine cleaning after handling this amino acid derivative, a thorough wash is sufficient.
-
Wipe Down: Using disposable absorbent pads, wipe down the work area, any non-disposable equipment, and the exterior of the waste container.
-
Dispose of Cleaning Materials: All cleaning materials used in the decontamination process must be disposed of as solid hazardous waste in the designated container.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Secure the Container: Ensure the waste container is tightly sealed to prevent any leaks or spills.[6]
-
Transfer to SAA: Move the sealed container to your laboratory's designated Satellite Accumulation Area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Log the Waste: If your institution requires it, log the waste in the SAA inventory.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department or a licensed hazardous waste contractor for pickup.[1]
-
Provide Documentation: Be prepared to provide a complete and accurate description of the waste, including the chemical name and quantity.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness for Unexpected Events
In the event of a spill, prompt and safe cleanup is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[6]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.[6][9] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area following the procedures outlined in Step 2 of the disposal protocol.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: [3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid.
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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Comprehensive Safety and Handling Guide for [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid (CAS RN: 797806-70-3).[1][2][3] As a novel chemical entity, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, this document synthesizes information based on its chemical structure—incorporating a furazan ring, an amide linkage, and a carboxylic acid moiety—to establish a robust framework for safe laboratory practices.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for this compound, a conservative approach to handling is imperative. The potential hazards are inferred from its structural components:
-
Furazan Moiety: The 1,2,5-oxadiazole (furazan) ring is a component of some energetic materials, suggesting potential thermal instability or reactivity under certain conditions.[4] While many furazan derivatives are thermally stable, this possibility necessitates careful handling.[4] Studies on some furazan derivatives have indicated potential for hepatic and intestinal toxicity in animal models.[5][6]
-
Carboxylic Acid Group: The presence of the acetic acid group confers acidic properties. Concentrated forms may be corrosive to skin and eyes and can cause irritation to the respiratory tract.[7]
-
N-Acylated Amino Acid Structure: This class of compounds has diverse biological activities.[8][9] As with any biologically active molecule of unknown toxicology, minimizing exposure is a primary safety goal.
Based on these considerations, this compound should be treated as a substance with unknown toxicity, potential corrosivity, and possible reactivity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to mitigate the risks of exposure.[10][11][12][13] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, transfers) | ANSI Z87.1 compliant safety glasses with side shields.[14] | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[14] | Fully buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling Solutions (dissolving, transfers) | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[12][15] | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult manufacturer's guide for compatibility. | Chemical-resistant apron over a lab coat. | Work should be performed in a certified chemical fume hood. |
| Reactions & Workup | Chemical splash goggles and a face shield.[15] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) may be necessary for extended operations. | Chemical-resistant apron over a lab coat. | All operations must be conducted in a certified chemical fume hood. |
| Potential for Aerosol Generation | Chemical splash goggles and a face shield. | Double-gloving with compatible chemical-resistant gloves. | Chemical-resistant lab coat or coveralls. | A fitted respirator with appropriate cartridges may be required, based on risk assessment.[11][16] |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is essential for minimizing risk.
Engineering Controls
All work with this compound, in both solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16] The work area should be kept clean and organized to prevent accidental spills.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Dissolution: Add the solid to the solvent slowly and stir to dissolve. Be aware of any potential exothermic reactions.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible. Do not put your head inside the hood.[16]
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.[5]
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[19][20] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19][20] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
For acidic spills, neutralize with a mild base (e.g., sodium bicarbonate) if appropriate.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, paper towels, and other disposable materials.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Disposal Pathway: All waste must be disposed of through your institution's hazardous waste management program.[7][21] Do not pour down the drain or discard in regular trash.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
